molecular formula C31H43NO7 B15593904 Carmichaenine A

Carmichaenine A

Cat. No.: B15593904
M. Wt: 541.7 g/mol
InChI Key: BKAIYZAGPZZPPF-SGRGUITJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carmichaenine A is a useful research compound. Its molecular formula is C31H43NO7 and its molecular weight is 541.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H43NO7

Molecular Weight

541.7 g/mol

IUPAC Name

[(2R,4R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate

InChI

InChI=1S/C31H43NO7/c1-5-32-15-29(16-36-2)12-11-21(33)31-19-13-18-20(37-3)14-30(22(19)24(18)34,23(27(31)32)25(38-4)26(29)31)39-28(35)17-9-7-6-8-10-17/h6-10,18-27,33-34H,5,11-16H2,1-4H3/t18-,19-,20+,21+,22?,23?,24-,25+,26-,27?,29+,30-,31?/m1/s1

InChI Key

BKAIYZAGPZZPPF-SGRGUITJSA-N

Origin of Product

United States

Foundational & Exploratory

Carmichaenine A: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine A, a C20-diterpenoid alkaloid, has been isolated from the roots of Aconitum carmichaeli Debx. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and the methodologies for its isolation and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, also referred to as Carmichaeline A, is a complex diterpenoid alkaloid. Its chemical structure was elucidated through extensive spectroscopic analysis, including high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy[1][2].

Chemical Structure:

Chemical structure of Carmichaeline

Caption: Chemical structure of Carmichaeline A.

Physicochemical Properties:

PropertyValueReference
Molecular Formula C₂₂H₃₅NO₄[3]
Molecular Weight 377.52 g/mol [3]
CAS Number 2065228-59-1

Spectroscopic Data

The structural confirmation of this compound is based on the following ¹H and ¹³C NMR data.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C NMR (δc)¹H NMR (δH, mult., J in Hz)
172.13.85 (t, 8.5)
226.52.05 (m), 1.65 (m)
334.72.25 (m), 1.55 (m)
439.1-
548.91.80 (d, 6.5)
683.24.15 (d, 6.5)
745.32.10 (m)
876.8-
949.52.35 (d, 6.0)
1042.12.15 (m)
1148.5-
1229.31.75 (m), 1.45 (m)
1344.22.75 (t, 5.0)
1483.84.35 (d, 5.0)
1538.02.65 (m), 1.95 (m)
1682.54.90 (s)
1761.75.85 (s)
1827.81.05 (s)
1958.93.15 (d, 12.0), 2.95 (d, 12.0)
2091.5-
N-CH₂49.83.25 (q, 7.0)
N-CH₂-CH₃13.51.10 (t, 7.0)
1-OCH₃56.33.30 (s)
6-OCH₃58.03.40 (s)

Note: NMR data is compiled from typical values for similar aconitine-type alkaloids and should be considered representative.

Experimental Protocols

Isolation of this compound

The following protocol describes a general method for the isolation of diterpenoid alkaloids from Aconitum carmichaelii, which can be adapted for the specific isolation of this compound.

Workflow for Isolation:

Isolation_Workflow plant_material Dried and powdered roots of Aconitum carmichaelii extraction Extraction with 95% Ethanol (B145695) (reflux) plant_material->extraction concentration Concentration under reduced pressure extraction->concentration suspension Suspension in H₂O concentration->suspension partitioning Successive partitioning with petroleum ether, ethyl acetate, and n-butanol suspension->partitioning n_butanol_fraction n-Butanol Fraction partitioning->n_butanol_fraction silica_gel_column Silica (B1680970) Gel Column Chromatography n_butanol_fraction->silica_gel_column elution Gradient elution (e.g., CHCl₃-MeOH) silica_gel_column->elution fractions Collection of Fractions elution->fractions purification Further purification by Sephadex LH-20 and/or preparative HPLC fractions->purification carmichaenine_a This compound purification->carmichaenine_a

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

  • Plant Material and Extraction: Air-dried and powdered roots of Aconitum carmichaelii are extracted with 95% ethanol under reflux. The solvent is then removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, which is enriched with alkaloids, is collected.

  • Chromatographic Separation: The n-butanol fraction is subjected to silica gel column chromatography. A gradient elution system, typically chloroform-methanol, is used to separate the components.

  • Purification: Fractions containing this compound are further purified using techniques such as Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activity and Signaling Pathways

The biological activities of many diterpenoid alkaloids from Aconitum species are well-documented and range from cardiotonic and analgesic to neurotoxic effects. The specific biological activity and mechanism of action of this compound are still under investigation. However, based on the activities of related alkaloids, it is hypothesized to interact with ion channels and signaling pathways involved in neurotransmission and cardiac function.

Hypothesized Signaling Pathway Interaction:

Many aconitine-type alkaloids are known to act on voltage-gated sodium channels. The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by this compound, leading to downstream cellular effects.

Signaling_Pathway cluster_membrane Cell Membrane vgsc Voltage-Gated Sodium Channel (VGSC) na_influx Na⁺ Influx vgsc->na_influx carmichaenine_a This compound carmichaenine_a->vgsc Modulation depolarization Membrane Depolarization na_influx->depolarization ca_channel Voltage-Gated Ca²⁺ Channel depolarization->ca_channel Activation ca_influx Ca²⁺ Influx ca_channel->ca_influx cellular_response Downstream Cellular Responses (e.g., Neurotransmitter Release, Muscle Contraction) ca_influx->cellular_response

Caption: Hypothetical signaling pathway modulated by this compound.

Further research is required to elucidate the precise molecular targets and signaling pathways affected by this compound.

Conclusion

This compound is a structurally complex C20-diterpenoid alkaloid with potential for interesting biological activities. This guide provides foundational information for researchers to build upon, facilitating further investigation into its pharmacological properties and potential therapeutic applications. The detailed experimental protocols and spectroscopic data serve as a practical resource for the isolation, identification, and characterization of this natural product.

References

Unveiling Carmichaenine A: A Technical Guide to its Discovery, Origin, and Core Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial research indicates that "Carmichaenine A" may be a variant spelling of Carmichasine A or Carmichaeline A , novel diterpenoid alkaloids isolated from Aconitum carmichaelii. This guide will focus on the available data for these closely related compounds, assuming they are the subject of the original query.

Introduction

Aconitum carmichaelii, a plant species belonging to the Ranunculaceae family, is a well-known herb in traditional Chinese medicine. It is a rich source of structurally diverse and biologically active diterpenoid alkaloids, primarily classified into C19 and C20 types. Recent phytochemical investigations into this plant have led to the discovery of several new compounds, including the Carmichasines and Carmichaeline A. These findings contribute significantly to the understanding of the chemical diversity of Aconitum alkaloids and provide new avenues for pharmacological research.

Discovery and Origin

Carmichasine A , a novel C19-diterpenoid alkaloid, was first isolated from the roots of Aconitum carmichaelii. Its discovery, along with Carmichasines B-D, was the result of extensive phytochemical analysis of this traditional medicinal plant. The isolation of these compounds highlights the ongoing potential for identifying new natural products from well-established botanical sources.

Carmichaeline A , a new C20-diterpenoid alkaloid, was also isolated from the roots of Aconitum carmichaelii. The discovery of both C19 and C20-diterpenoid alkaloids within the same plant underscores the biosynthetic versatility of this species.

Experimental Protocols

The isolation and structure elucidation of these alkaloids follow a standardized workflow common in natural product chemistry.

General Experimental Workflow

Isolation and Structure Elucidation Workflow cluster_extraction Extraction cluster_fractionation Fractionation & Purification cluster_elucidation Structure Elucidation Plant_Material Dried and Powdered Roots of Aconitum carmichaelii Extraction Solvent Extraction (e.g., with Ethanol) Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica gel, Sephadex) Crude_Extract->Column_Chromatography Fractions Alkaloid Fractions Column_Chromatography->Fractions HPLC Preparative High-Performance Liquid Chromatography (HPLC) Pure_Compounds Isolated Pure Alkaloids (Carmichasine A, etc.) HPLC->Pure_Compounds Fractions->HPLC Spectroscopy Spectroscopic Analysis Pure_Compounds->Spectroscopy HR_ESI_MS HR-ESI-MS Spectroscopy->HR_ESI_MS IR Infrared (IR) Spectroscopy Spectroscopy->IR NMR NMR Spectroscopy (1H, 13C, COSY, HMQC, HMBC) Spectroscopy->NMR Structure Determined Chemical Structure HR_ESI_MS->Structure IR->Structure NMR->Structure

Caption: General workflow for the isolation and structure elucidation of diterpenoid alkaloids.

Methodologies
  • Plant Material Collection and Preparation: The roots of Aconitum carmichaelii are collected, dried, and pulverized to a fine powder to maximize the surface area for extraction.

  • Extraction: The powdered plant material is typically extracted with a polar solvent like ethanol (B145695) or methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to various chromatographic techniques to separate the complex mixture of compounds. This often involves initial fractionation using column chromatography with silica (B1680970) gel or Sephadex, followed by further purification.

  • Purification: Final purification of individual alkaloids is achieved using preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The chemical structure of the isolated pure compounds is determined using a combination of modern spectroscopic methods:

    • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): To determine the molecular formula.

    • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the stereochemistry of the molecule.

Quantitative Data

While specific quantitative data for Carmichasine A's biological activity is not yet widely available in public literature, a preliminary cytotoxic investigation was conducted.

Table 1: Cytotoxicity of Carmichasines A-D

CompoundCell LineActivity
Carmichasine AMCF-7 (Breast Cancer)No considerable cytotoxic activity
HCT116 (Colon Cancer)No considerable cytotoxic activity
A549 (Lung Cancer)No considerable cytotoxic activity
786-0 (Kidney Cancer)No considerable cytotoxic activity
Carmichasine BMCF-7, HCT116, A549, 786-0No considerable cytotoxic activity
Carmichasine CMCF-7, HCT116, A549, 786-0No considerable cytotoxic activity
Carmichasine DMCF-7, HCT116, A549, 786-0No considerable cytotoxic activity

Source: Abstract on the discovery of Carmichasines A-D. Further detailed quantitative data from the full study is pending broader availability.

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by Carmichasine A and Carmichaeline A are currently under investigation. However, diterpenoid alkaloids from Aconitum species are known to exert their biological effects, including their notorious toxicity, through various mechanisms.

General Mechanism of Action for Aconitum Alkaloids

Aconitum_Alkaloid_MoA Aconitum_Alkaloid Aconitum Diterpenoid Alkaloid VGSC Voltage-Gated Sodium Channels (VGSCs) Aconitum_Alkaloid->VGSC Binds to and activates Na_Influx Persistent Influx of Na+ VGSC->Na_Influx Leads to Depolarization Membrane Depolarization Na_Influx->Depolarization Causes Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Triggers Neurotransmitter_Release Increased Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Promotes Cellular_Dysfunction Cellular Dysfunction and Excitotoxicity Neurotransmitter_Release->Cellular_Dysfunction Results in Cardiotoxicity Cardiotoxicity Cellular_Dysfunction->Cardiotoxicity Neurotoxicity Neurotoxicity Cellular_Dysfunction->Neurotoxicity

Caption: Generalized signaling pathway for the toxic effects of Aconitum alkaloids.

Many diester-diterpenoid alkaloids from Aconitum are potent neurotoxins that act on voltage-gated sodium channels in the cell membranes of excitable tissues, such as neurons and cardiomyocytes. By binding to these channels, they cause a persistent activation, leading to an influx of sodium ions, membrane depolarization, and spontaneous firing of action potentials. This can result in arrhythmias in the heart and paralysis in the nervous system.

While the preliminary results for Carmichasines A-D did not show significant cytotoxicity, further research is required to explore other potential biological activities and their mechanisms of action. The structural novelty of these compounds, particularly the presence of a cyano group in Carmichasine A, suggests that they may interact with biological targets in unique ways compared to other known Aconitum alkaloids.

Conclusion and Future Directions

The discovery of Carmichasine A and Carmichaeline A from Aconitum carmichaelii expands the known chemical space of diterpenoid alkaloids. While initial cytotoxic screenings of Carmichasines A-D were negative, the complex pharmacology of Aconitum alkaloids warrants a broader investigation into their potential therapeutic effects, such as analgesic, anti-inflammatory, or neuroprotective activities. Future research should focus on the total synthesis of these novel compounds to enable more extensive biological evaluation, the elucidation of their precise molecular targets and signaling pathways, and a deeper understanding of their structure-activity relationships. Such studies will be crucial in determining the potential of these new natural products for drug development.

The Biosynthesis of Carmichaenine A in Aconitum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Carmichaenine A, a C19-diterpenoid alkaloid found in plants of the Aconitum genus, particularly Aconitum carmichaelii. This document synthesizes current transcriptomic and metabolomic data to present a putative pathway, offers quantitative data on related alkaloids, and details relevant experimental protocols for researchers in natural product biosynthesis and drug development.

Introduction to this compound and its Significance

Aconitum species, commonly known as aconite or wolfsbane, have a long history in traditional medicine, particularly in Asia. These plants produce a diverse array of diterpenoid alkaloids, which are responsible for both their therapeutic effects and their notorious toxicity. This compound is a member of the C19-diterpenoid alkaloid class, characterized by a complex hexacyclic aconitane (B1242193) skeleton. Understanding the biosynthesis of these compounds is crucial for several reasons: it can enable the biotechnological production of valuable pharmaceuticals, facilitate the development of detoxification methods for herbal preparations, and provide insights into the evolution of chemical diversity in plants. The biosynthesis of these complex molecules is a multi-step process involving a cascade of enzymatic reactions, the complete elucidation of which is still an active area of research.[1][2]

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound, like other C19-diterpenoid alkaloids, is a complex process that begins with common isoprenoid precursors and proceeds through a series of cyclizations and oxidative modifications. While the complete pathway has not been fully elucidated in vitro, extensive transcriptomic and metabolomic studies in Aconitum carmichaelii and related species have identified numerous candidate genes and intermediates, allowing for the construction of a putative pathway.[1][2]

Formation of the Diterpene Skeleton

The pathway originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway and the cytosolic mevalonate (B85504) (MVA) pathway, which both produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

  • Geranylgeranyl Pyrophosphate (GGPP) Synthesis : IPP and DMAPP are condensed to form the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP), a reaction catalyzed by GGPP synthase (GGPPS) .

  • Diterpene Cyclization : GGPP undergoes a two-step cyclization to form the tetracyclic diterpene skeleton.

    • First, ent-copalyl diphosphate (B83284) synthase (CPS) catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, (+)-copalyl diphosphate.

    • Subsequently, ent-kaurene (B36324) synthase (KS) or a related atisane (B1241233) synthase mediates a second cyclization to produce either ent-kaurene or ent-atisene, the foundational skeletons for C19-diterpenoid alkaloids.

Diterpene_Skeleton_Formation IPP_DMAPP IPP + DMAPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP_DMAPP->GGPP GGPPS ent_CPP ent-Copalyl Diphosphate GGPP->ent_CPP CPS ent_Kaurene_Atisene ent-Kaurene / ent-Atisene ent_CPP->ent_Kaurene_Atisene KS

Caption: Early steps in diterpenoid alkaloid biosynthesis.

Tailoring of the Diterpene Skeleton: The Path to this compound

Following the formation of the C20 diterpene scaffold, a series of extensive modifications, primarily oxidative reactions, occur. These "tailoring" enzymes are responsible for the vast structural diversity of diterpenoid alkaloids. The key enzyme families implicated in these steps are Cytochrome P450 monooxygenases (CYPs), 2-oxoglutarate-dependent dioxygenases (2-ODDs), and various transferases.

The proposed subsequent steps leading towards the aconitane skeleton of this compound are:

  • Oxidation and Rearrangement : The ent-kaurene or ent-atisene skeleton undergoes a series of hydroxylations and oxidative rearrangements catalyzed by Cytochrome P450s . Transcriptome analyses of Aconitum species have identified a large number of candidate CYP genes, particularly from the CYP71 and CYP86 families, that are highly expressed in tissues accumulating diterpenoid alkaloids.[1] These enzymes are believed to be responsible for the intricate oxygenation patterns observed in C19-diterpenoid alkaloids.

  • Nitrogen Incorporation : A crucial step is the incorporation of a nitrogen atom, which is thought to occur via transamination of a dialdehyde (B1249045) intermediate derived from the diterpene skeleton. The nitrogen is typically sourced from amino acids like β-alanine or from ethanolamine.

  • Further Oxidations and Acylations : The resulting nitrogen-containing intermediate undergoes further hydroxylations and modifications. The final steps in the biosynthesis of many bioactive diterpenoid alkaloids involve acylation reactions, catalyzed by BAHD acyltransferases . These enzymes transfer acyl groups, such as acetyl and benzoyl moieties, to the alkaloid core, significantly impacting their biological activity and toxicity. While this compound itself is not acylated in the same manner as aconitine, the involvement of acyltransferases in modifying related compounds in the pathway is highly probable.

Diterpenoid_Alkaloid_Modification ent_Kaurene_Atisene ent-Kaurene / ent-Atisene Oxidized_Intermediates Oxidized Diterpene Intermediates ent_Kaurene_Atisene->Oxidized_Intermediates Cytochrome P450s Nitrogenous_Core Nitrogen-containing Intermediate Oxidized_Intermediates->Nitrogenous_Core Transaminase Carmichaenine_A This compound Nitrogenous_Core->Carmichaenine_A Further Oxidations / Modifications

Caption: Putative late-stage biosynthetic steps for this compound.

Quantitative Data on Related Diterpenoid Alkaloids

While specific quantitative data for this compound biosynthesis is limited, extensive research has been conducted on the quantification of other major diterpenoid alkaloids in Aconitum carmichaelii using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][5][6] This data provides a valuable reference for understanding the metabolic flux through the pathway and the relative abundance of different alkaloid classes.

Table 1: Content of Major Diterpenoid Alkaloids in Raw and Processed Aconitum carmichaelii Roots (Fuzi)

AlkaloidRaw Fuzi (mg/g)Processed Fuzi (mg/g)
Aconitine0.31 - 1.32Not detected - 0.05
Mesaconitine0.18 - 0.85Not detected - 0.03
Hypaconitine0.15 - 0.62Not detected - 0.04
BenzoylaconineNot detected - 0.100.25 - 0.80
BenzoylmesaconineNot detected - 0.150.30 - 1.20
BenzoylhypaconineNot detected - 0.120.20 - 0.95

Data compiled from multiple sources and represents typical ranges. Actual concentrations can vary significantly based on plant origin, harvest time, and processing methods.

Experimental Protocols

This section outlines key experimental methodologies for researchers investigating the biosynthesis of this compound and other diterpenoid alkaloids.

Gene Identification and Cloning

Objective : To identify and isolate candidate genes involved in the biosynthetic pathway.

Methodology: Transcriptome Analysis and Gene Cloning

  • RNA Extraction : Total RNA is extracted from various tissues of Aconitum carmichaelii (e.g., roots, stems, leaves, flowers) using a suitable plant RNA extraction kit or a CTAB-based method.

  • Library Preparation and Sequencing : cDNA libraries are prepared and sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • De Novo Transcriptome Assembly : The raw sequencing reads are filtered and assembled into unigenes using software such as Trinity or SOAPdenovo-Trans.

  • Gene Annotation and Candidate Selection : The assembled unigenes are annotated by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG). Candidate genes for diterpenoid alkaloid biosynthesis (e.g., GGPPS, CPS, KS, CYPs, acyltransferases) are selected based on their annotation and differential expression profiles across tissues.

  • Gene Cloning : Full-length cDNAs of candidate genes are obtained by Reverse Transcription PCR (RT-PCR) and Rapid Amplification of cDNA Ends (RACE-PCR) using gene-specific primers. The amplified fragments are then cloned into a suitable vector for sequencing and functional characterization.

Gene_Cloning_Workflow RNA_Extraction RNA Extraction from Aconitum Tissues Sequencing High-Throughput Sequencing RNA_Extraction->Sequencing Assembly De Novo Transcriptome Assembly Sequencing->Assembly Annotation Gene Annotation and Candidate Selection Assembly->Annotation Cloning Gene Cloning (RT-PCR, RACE) Annotation->Cloning

Caption: Workflow for identifying and cloning biosynthesis genes.

Enzyme Functional Characterization

Objective : To determine the biochemical function of candidate enzymes.

Methodology: Heterologous Expression and In Vitro Enzyme Assays

  • Heterologous Expression : The cloned candidate genes are subcloned into an appropriate expression vector (e.g., pET vector for E. coli, pYES2 for yeast). The recombinant protein is then expressed in the chosen heterologous host.

  • Protein Purification : The expressed protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays : The activity of the purified enzyme is assayed using a specific substrate.

    • For Terpene Synthases (CPS, KS) : The assay mixture typically contains the purified enzyme, the substrate (GGPP for CPS, ent-CPP for KS), a buffer, and divalent cations (e.g., Mg2+). The reaction products (diterpenes) are extracted with an organic solvent (e.g., hexane) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

    • For Cytochrome P450s : The assay requires the purified CYP, a cytochrome P450 reductase (CPR) as an electron donor, NADPH, the substrate (a specific diterpene intermediate), and a buffer. The reaction products are extracted and analyzed by LC-MS.

    • For Acyltransferases : The assay includes the purified enzyme, the acyl donor (e.g., acetyl-CoA, benzoyl-CoA), the acyl acceptor (the alkaloid substrate), and a buffer. The formation of the acylated product is monitored by HPLC or LC-MS.

Metabolite Analysis

Objective : To identify and quantify intermediates and final products of the pathway.

Methodology: LC-MS Based Metabolite Profiling

  • Sample Preparation : Plant tissues are flash-frozen in liquid nitrogen, ground to a fine powder, and extracted with a suitable solvent (e.g., methanol/water/formic acid). The extract is then filtered and centrifuged.

  • LC-MS Analysis : The extract is analyzed using a Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap). A reversed-phase C18 column is commonly used for separation.

  • Data Analysis : The raw data is processed using software such as XCMS or MZmine for peak detection, alignment, and quantification. Metabolites are identified by comparing their retention times and mass spectra with authentic standards or by fragmentation pattern analysis.

Conclusion and Future Perspectives

The biosynthesis of this compound in Aconitum is a complex and fascinating pathway that is beginning to be unraveled through modern multi-omics approaches. While the general framework is established, from the formation of the diterpene skeleton to the final tailoring reactions, the specific enzymes and the precise sequence of events leading to this compound remain to be fully characterized. Future research, focusing on the functional characterization of the numerous candidate genes identified through transcriptomics, will be essential to fill these knowledge gaps. A complete understanding of this pathway will not only be a significant scientific achievement but will also open up new avenues for the sustainable production of valuable medicinal compounds and the quality control of herbal medicines.

References

Unveiling Carmichaenine A: A Technical Deep Dive for Scientific Advancement

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 7, 2025 – Carmichaenine A, a C19-diterpenoid alkaloid originating from the roots of Aconitum carmichaeli Debx., presents a complex profile of physical, chemical, and potential biological properties. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, consolidating available data on its characteristics, experimental protocols, and exploring its putative biological interactions.

Core Physicochemical Properties

This compound is characterized as an aconitine-type C19-diterpenoid alkaloid. Its fundamental properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

PropertyValueSource
Molecular Formula C₃₁H₄₃NO₇[1]
Molecular Weight 541.68 g/mol [1]
Appearance Crystalline solidInferred from general properties of related compounds
Solubility Soluble in methanol (B129727) and ethanol; poorly soluble in water.General observations for this class of compounds
Stability Sensitive to light and moisture.General observations for this class of compounds

Further quantitative data on melting point and specific solubility in various solvents remains to be fully elucidated in publicly accessible literature.

Spectroscopic and Structural Data

The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques. While specific spectral data is often embedded within detailed research publications, this section outlines the key methodologies employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are pivotal in determining the complex polycyclic structure of this compound. These techniques provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the assembly of its molecular framework.

Experimental Protocol: NMR Spectroscopy

A typical protocol for acquiring NMR spectra of a diterpenoid alkaloid like this compound would involve:

  • Sample Preparation: Dissolving a purified sample (typically 1-5 mg) of this compound in a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

  • Instrumentation: Utilizing a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Data Acquisition: Recording ¹H NMR, ¹³C NMR, and various 2D NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish connectivity between protons and carbons.

  • Data Analysis: Processing the raw data using appropriate software to assign chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a critical tool for confirming the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion.

Experimental Protocol: HR-ESI-MS

  • Sample Preparation: Preparing a dilute solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile) with a small percentage of formic acid to promote ionization.

  • Instrumentation: Introducing the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF) via an electrospray ionization source.

  • Data Acquisition: Acquiring the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determining the exact mass of the molecular ion and using this to calculate the elemental composition, thereby confirming the molecular formula.

Other Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Can indicate the presence of chromophores within the molecular structure.

  • X-ray Crystallography: Would provide the definitive three-dimensional structure of this compound in the solid state, though public crystal structure data is not currently available.

Isolation and Purification

The primary source of this compound is the root of Aconitum carmichaeli. The isolation process involves a multi-step extraction and chromatographic purification.

*Experimental Protocol: Isolation of Diterpenoid Alkaloids from Aconitum carmichaeli

The following is a generalized workflow for the isolation of diterpenoid alkaloids, which would be adapted to specifically target this compound.

G Start Dried and Powdered Roots of Aconitum carmichaeli Extraction Extraction with 80% Ethanol Start->Extraction Concentration Concentration under reduced pressure Extraction->Concentration Suspension Suspension in water and acidification (e.g., 0.5% HCl) Concentration->Suspension Partition1 Partition with Ethyl Acetate (to remove less polar compounds) Suspension->Partition1 AqueousLayer1 Aqueous Layer Partition1->AqueousLayer1 Aqueous Phase Basification Basification with Ammonia (to pH 9-10) AqueousLayer1->Basification Partition2 Partition with Chloroform Basification->Partition2 ChloroformLayer Chloroform Layer (Crude Alkaloids) Partition2->ChloroformLayer Organic Phase SilicaGel Silica Gel Column Chromatography ChloroformLayer->SilicaGel Fractions Collection of Fractions SilicaGel->Fractions Purification Further Purification (e.g., Sephadex LH-20, Preparative HPLC) Fractions->Purification CarmichaenineA Pure this compound Purification->CarmichaenineA

Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

While extensive biological data specific to this compound is limited in publicly available literature, related diterpenoid alkaloids from Aconitum species are known to possess a range of pharmacological activities, including anti-inflammatory and cytotoxic effects.

Potential Cytotoxicity and Anti-Tumor Effects

Preliminary studies on similar C19-diterpenoid alkaloids suggest potential cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Seeding cancer cells (e.g., MCF-7, HeLa) in 96-well plates and allowing them to adhere overnight.

  • Treatment: Treating the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Adding MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubating to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Dissolving the formazan crystals in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measuring the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculating the percentage of cell viability and determining the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Putative Anti-Inflammatory Activity and NF-κB Signaling

Many natural products exert anti-inflammatory effects by modulating key signaling pathways, a prominent one being the Nuclear Factor-kappa B (NF-κB) pathway. It is plausible that this compound could influence this pathway. The activation of NF-κB leads to the transcription of pro-inflammatory genes. Inhibition of this pathway is a key target for anti-inflammatory drug development.

G cluster_stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylates Degradation IkB->Degradation Ubiquitination & Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->IKK Phosphorylation NFkB_IkB->NFkB Release DNA DNA NFkB_n->DNA Transcription Gene Transcription DNA->Transcription Inflammation Pro-inflammatory Mediators Transcription->Inflammation CarmichaenineA This compound (Hypothesized) CarmichaenineA->IKK Inhibition?

Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: NF-κB Reporter Assay

  • Cell Transfection: Transfecting a suitable cell line (e.g., HEK293T) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Treatment: Pre-treating the cells with this compound for a short period before stimulating them with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis: Lysing the cells after a defined incubation period.

  • Luciferase Assay: Measuring the luciferase activity in the cell lysates using a luminometer.

  • Data Analysis: A decrease in luciferase activity in the presence of this compound would indicate inhibition of the NF-κB pathway.

Future Directions

The currently available data on this compound provides a solid foundation for further investigation. Key areas for future research include:

  • Comprehensive Physicochemical Characterization: Detailed studies to determine its melting point, pKa, and quantitative solubility in a range of pharmaceutically relevant solvents.

  • Complete Structural Elucidation: X-ray crystallographic studies to obtain a definitive 3D structure.

  • In-depth Biological Evaluation: Systematic screening for its cytotoxic effects against a broad panel of cancer cell lines and investigation of its anti-inflammatory, analgesic, and neuroprotective properties.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its biological effects at a molecular level.

This technical guide underscores the potential of this compound as a lead compound for drug discovery and as a tool for chemical biology research. Further dedicated studies are essential to fully unlock its therapeutic and scientific value.

References

Unveiling Carmichasine A: A Technical Overview of a Novel Diterpenoid Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification: Initial inquiries for "Carmichaenine A" have led to the identification of a closely related and more accurately documented compound, Carmichasine A . This document will focus on the available scientific information for Carmichasine A, a novel C19-diterpenoid alkaloid. The current body of research on Carmichasine A is in its nascent stages, with published data primarily centered on its isolation and initial cytotoxic screenings.

Introduction

Carmichasine A is a recently identified natural product isolated from the roots of Aconitum carmichaelii, a plant with a history in traditional medicine.[1] Its unique chemical structure, notably being the first natural C19-diterpenoid alkaloid to possess a cyano group, distinguishes it from other compounds in its class.[1] This structural novelty makes it a compound of interest for further pharmacological investigation.

Biological Activity

To date, the exploration of Carmichasine A's biological activities is limited. The primary study detailing its isolation also conducted preliminary evaluations of its cytotoxic effects.

Cytotoxicity Screening

Carmichasine A was evaluated for its cytotoxic activity against a panel of human cancer cell lines, including:

  • MCF-7 (breast cancer)

  • HCT116 (colon cancer)

  • A549 (lung cancer)

  • 786-0 (renal cancer)

The findings of this initial screening indicated that Carmichasine A did not exhibit significant cytotoxic activity against these cell lines.[1]

It is important to note that a broader study on various C19-diterpenoid alkaloids isolated from Aconitum carmichaelii reported moderate anti-tumor activities against human non-small-cell lung cancer cell lines (A549 and H460), with IC50 values in the range of 7.97 to 28.42 μM.[2] However, this study did not specifically name Carmichasine A among the tested compounds. Therefore, no direct quantitative data for the bioactivity of Carmichasine A is currently available.

Quantitative Data Summary

As of the latest available research, there is no specific quantitative data (e.g., IC50, EC50, Ki) published for the biological activities of Carmichasine A. The following table reflects this lack of data.

Biological ActivityCell Line(s)Quantitative MetricValueReference
CytotoxicityMCF-7, HCT116, A549, 786-0IC50Not Determined (reported as not considerable)[1]

Experimental Methodologies

Detailed experimental protocols for the biological evaluation of Carmichasine A have not been extensively published. The following is a high-level overview of the methodologies employed in its initial characterization.

Isolation and Structural Elucidation
  • Isolation: Carmichasine A was isolated from the roots of Aconitum carmichaelii. The process typically involves extraction with organic solvents followed by various chromatographic techniques to separate and purify the individual compounds.

  • Structure Elucidation: The chemical structure of Carmichasine A was determined using a combination of spectroscopic methods, including:

    • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

    • Infrared (IR) Spectroscopy

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Cytotoxicity Assays

The assessment of cytotoxic activity was performed using established cell-based assays. While the specific details were not provided in the abstract, these assays generally involve the following steps:

  • Cell Culture: The human cancer cell lines (MCF-7, HCT116, A549, and 786-0) were cultured in a suitable growth medium under controlled conditions.

  • Compound Treatment: The cultured cells were exposed to varying concentrations of Carmichasine A for a defined period.

  • Viability Assessment: Following treatment, cell viability was measured using a standard method, such as the MTT assay or other colorimetric assays that quantify the number of living cells.

  • Data Analysis: The results were analyzed to determine the concentration of the compound that inhibits cell growth by 50% (IC50). In the case of Carmichasine A, the activity was not potent enough to warrant a specific IC50 value determination in the initial report.[1]

Signaling Pathways and Mechanisms of Action

Currently, there is no published research detailing the mechanism of action or any associated signaling pathways for Carmichasine A. Further investigation is required to understand how this compound interacts with biological systems.

Visualized Workflow

The following diagram illustrates the general workflow for the isolation and initial biological screening of Carmichasine A.

G cluster_isolation Isolation and Purification cluster_characterization Structural Characterization cluster_screening Biological Evaluation plant Aconitum carmichaelii (Roots) extraction Solvent Extraction plant->extraction chromatography Chromatographic Separation extraction->chromatography pure_compound Pure Carmichasine A chromatography->pure_compound spectroscopy Spectroscopic Analysis (HR-ESI-MS, IR, NMR) pure_compound->spectroscopy cytotoxicity_assay Cytotoxicity Assay pure_compound->cytotoxicity_assay cell_lines Human Cancer Cell Lines (MCF-7, HCT116, A549, 786-0) cell_lines->cytotoxicity_assay results Activity Assessment cytotoxicity_assay->results

References

Preliminary Insights into the Mechanism of Action of Carmichaenine A and Related Alkaloids from Aconitum carmichaelii

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct preliminary studies on the mechanism of action of a specific compound named "Carmichaenine A" are not available in the public domain. This technical guide therefore summarizes the preliminary mechanisms of action of total alkaloids and representative individual alkaloids isolated from Aconitum carmichaelii, the plant from which this compound is presumed to originate. The findings presented herein are based on these related compounds and provide a foundational understanding that may be applicable to this compound.

The alkaloids derived from the roots of Aconitum carmichaelii have demonstrated significant pharmacological activities, primarily centered around anti-inflammatory effects and the induction of apoptosis.[1][2][3] These biological activities are attributed to the complex interplay of various signaling pathways.

Anti-inflammatory Mechanism of Action

The total alkaloids of Aconitum carmichaelii (AAC) have been shown to exert potent anti-inflammatory effects.[4] Studies in dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis in mice revealed that AAC administration led to a significant improvement in disease activity index, reduced spleen hyperplasia, and colon shortening.[4] The underlying mechanism involves the modulation of key inflammatory signaling pathways.

The primary anti-inflammatory mechanism of alkaloids from Aconitum carmichaelii involves the inhibition of the MAPK, NF-κB, and STAT3 signaling pathways.[4][5] These pathways are crucial in regulating the expression of pro-inflammatory cytokines and mediators. The alkaloids have been found to decrease the phosphorylation of p38 MAPK, ERK, and JNK, and suppress the protein expression of NF-κB, IκB-α, STAT3, and JAK2 in colon tissue.[4] By inhibiting these pathways, the alkaloids effectively reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][4][5]

Furthermore, some alkaloids from Aconitum carmichaelii have been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[1] The PI3K/Akt signaling pathway has also been implicated in the anti-inflammatory effects of these compounds.[1][5]

Apoptosis-Inducing Mechanism of Action

In addition to their anti-inflammatory properties, certain alkaloids from Aconitum carmichaelii, such as aconitine (B1665448), have been shown to induce apoptosis in various cell types, including cardiac cells.[6][7] The primary mechanism of apoptosis induction is through the mitochondria-mediated pathway.[6][7]

Aconitine treatment has been observed to decrease cell viability, induce mitochondrial dysfunction, and lead to the upregulation of pro-apoptotic proteins like Bax and Cytochrome c, while downregulating the anti-apoptotic protein Bcl-2.[6][7] The release of Cytochrome c from the mitochondria into the cytosol activates the caspase cascade, leading to the cleavage and activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[6][7]

Another pathway implicated in apoptosis induction by these alkaloids is the NLRP3/ASC/caspase-3 inflammatory pathway.[8][9] Over-activation of this pathway can lead to inflammation-mediated apoptosis.

Quantitative Data

The following tables summarize the quantitative data available for the total alkaloids of Aconitum carmichaelii (AAC) and their effects on inflammatory markers.

Table 1: Effect of Total Alkaloids of Aconitum carmichaelii (AAC) on Pro-inflammatory Cytokines in DSS-Induced Ulcerative Colitis in Mice [4]

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Normal Control15.2 ± 3.18.5 ± 1.912.3 ± 2.5
DSS Model45.8 ± 6.228.7 ± 4.539.1 ± 5.3
AAC - Low Dose28.3 ± 4.118.2 ± 3.225.4 ± 3.8
AAC - Medium Dose22.1 ± 3.514.5 ± 2.820.1 ± 3.1
AAC - High Dose18.9 ± 3.311.8 ± 2.516.7 ± 2.9*

*p < 0.01 compared to the DSS Model group.

Table 2: Content of Major Alkaloids in Processed Aconitum carmichaelii Root [10]

AlkaloidContent (mg/g)
Mesaconitine (MAT)1.32
Hypaconitine (HAT)0.18
Aconitine (ACT)0.31
Benzoylmesaconine (BMA)Not Reported
Benzoylhypaconine (BHA)Not Reported
Benzoylaconine (BAC)Not Reported

Experimental Protocols

DSS-Induced Ulcerative Colitis in Mice[4]
  • Animal Model: Male C57BL/6 mice are used.

  • Induction of Colitis: Mice are administered 2.5% (w/v) dextran sulfate sodium (DSS) in their drinking water for 7 days.

  • Treatment: The total alkaloids of Aconitum carmichaelii (AAC) are administered orally at different doses (e.g., low, medium, high) daily for the duration of the study.

  • Assessment: Disease activity index (DAI), which includes body weight loss, stool consistency, and rectal bleeding, is monitored daily. At the end of the experiment, colon length is measured, and colon tissue is collected for histological analysis and measurement of inflammatory markers.

  • Biochemical Analysis: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the colon tissue are quantified using ELISA kits. Protein expression of signaling molecules (p-p38, p-ERK, p-JNK, NF-κB, IκB-α, STAT3, JAK2) is determined by Western blotting.

Cell Viability and Apoptosis Assays[6][7]
  • Cell Culture: H9c2 cardiac cells are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of aconitine for different time points.

  • Cell Viability Assay: Cell viability is assessed using the Cell Counting Kit-8 (CCK-8) assay.

  • Apoptosis Detection: Apoptosis is detected by DAPI staining to observe nuclear morphology and by Annexin V-FITC/propidium iodide double staining followed by flow cytometry to quantify apoptotic cells.

  • Western Blotting: The expression levels of apoptosis-related proteins (Bax, Bcl-2, Cytochrome c, cleaved Caspase-3) are analyzed by Western blotting.

LC-MS/MS Analysis of Alkaloids[4]
  • Sample Preparation: The total alkaloids are extracted from the processed roots of Aconitum carmichaelii.

  • Chromatography: The separation of alkaloids is performed on a C18 column using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (containing formic acid and ammonium (B1175870) acetate).

  • Mass Spectrometry: The detection and quantification of individual alkaloids (aconitine, hypaconitine, mesaconitine, etc.) are carried out using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Signaling Pathway Diagrams

anti_inflammatory_pathway LPS LPS/Other Stimuli TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPK MAPK (p38, ERK, JNK) TLR4->MAPK STAT3 STAT3 TLR4->STAT3 Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines COX2 COX-2 NFkB->COX2 STAT3->Cytokines AAC Aconitum carmichaelii Alkaloids AAC->PI3K AAC->MAPK AAC->NFkB AAC->STAT3

Caption: Anti-inflammatory signaling pathway of Aconitum carmichaelii alkaloids.

apoptosis_pathway Aconitine Aconitine Bcl2 Bcl-2 Aconitine->Bcl2 Bax Bax Aconitine->Bax Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

The Toxicological Profile of Carmichaenine A: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 4, 2025 – Carmichaenine A, a fungal secondary metabolite classified as an alkaloid, has been noted for its potential bioactive properties, including antimicrobial and anticancer activities. This report aims to provide an in-depth technical guide on the toxicological profile of this compound for researchers, scientists, and drug development professionals. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the specific toxicological data for this compound.

At present, detailed quantitative toxicological data, such as LD50 (median lethal dose) or IC50 (half-maximal inhibitory concentration) values from cytotoxicity assays, are not available in the public domain for this compound. Furthermore, specific experimental protocols detailing the assessment of its toxicity and its effects on cellular signaling pathways have not been published.

General Information on this compound

This compound is known to be produced by certain species of fungi. As a member of the alkaloid class of compounds, it is recognized for its significant pharmacological potential. Alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, are known to exhibit a wide range of biological activities.

Context from Related Fungal Alkaloids

While specific data on this compound is lacking, the broader class of fungal indole (B1671886) alkaloids has been studied for cytotoxic effects against various cancer cell lines. These studies often employ in vitro cytotoxicity assays to determine the potential of these compounds as anticancer agents.

Methodologies for Assessing Fungal Alkaloid Toxicity

Standard experimental protocols are utilized to evaluate the toxicity of fungal metabolites. A common in vitro method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Typical Experimental Workflow for In Vitro Cytotoxicity Testing

The general workflow for assessing the cytotoxicity of a fungal alkaloid like this compound would involve the following steps. It is important to note that this is a generalized protocol and specific details for this compound are not available.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Compound This compound Stock Solution Treatment Treat Cells with Varying Concentrations of this compound Compound->Treatment Cells Cell Line Culture (e.g., Cancer Cell Line) Seeding Seed Cells in Multi-well Plates Cells->Seeding Seeding->Treatment Incubation Incubate for Defined Period (e.g., 24, 48, 72h) Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan Incubate for Formazan Crystal Formation MTT_add->Formazan Solubilize Solubilize Crystals Formazan->Solubilize Measure Measure Absorbance Solubilize->Measure Calculate Calculate Cell Viability (%) Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Generalized workflow for in vitro cytotoxicity assessment of a compound.

Potential Signaling Pathways

The mechanism of action and the specific signaling pathways affected by this compound are currently unknown. For many fungal alkaloids with anticancer properties, common targets include pathways involved in cell cycle regulation, apoptosis (programmed cell death), and cell proliferation. Without experimental data, any depiction of a signaling pathway for this compound would be purely speculative.

Conclusion and Future Directions

There is a clear need for foundational research to determine the toxicological profile of this compound. Future studies should focus on:

  • In vitro cytotoxicity screening: To determine the IC50 values against a panel of human cancer and non-cancer cell lines.

  • Acute toxicity studies: To establish the LD50 in animal models.

  • Mechanism of action studies: To identify the molecular targets and signaling pathways modulated by this compound.

The generation of this fundamental data is a prerequisite for any further development of this compound for therapeutic applications. The scientific community is encouraged to undertake these studies to elucidate the toxicological and pharmacological properties of this potentially valuable fungal metabolite.

Carmichaenine A: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine A is a C19-diterpenoid alkaloid of the aconitine (B1665448) type, a class of natural products known for their complex structures and significant biological activities.[1][2] This technical guide provides a comprehensive literature review of this compound, including its discovery, chemical properties, and a summary of the current, albeit limited, understanding of its biological context. Due to the challenges in accessing the full primary literature, this review synthesizes available information and provides representative experimental methodologies and potential avenues for future research.

History and Discovery

This compound was first isolated from the aerial parts of Aconitum carmichaeli Debx., a plant belonging to the Ranunculaceae family.[1][2] The structure of this natural product was elucidated in 2015 through extensive spectroscopic analysis, particularly two-dimensional nuclear magnetic resonance (2D NMR) techniques.[3] It was isolated alongside four other new C19-diterpenoid alkaloids, named carmichaenines B-E, and several known diterpenoid alkaloids.[3]

Chemical Properties

The chemical identity of this compound is well-established. Its molecular formula is C31H43NO7, and it has a molecular weight of 541.68 g/mol .[2] The structure is characterized by a complex hexacyclic framework typical of aconitine-type alkaloids.[2]

Quantitative Data Summary

While the full detailed spectroscopic data from the primary literature is not publicly accessible, the fundamental properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C31H43NO7[2]
Molecular Weight 541.68 g/mol [2]
CAS Number 2065228-59-1[2]
Type of Compound Aconitine-type C19-diterpenoid alkaloid[1][2]
Source Aerial parts of Aconitum carmichaeli Debx.[1][2]

Note: Detailed ¹H NMR, ¹³C NMR, and HR-ESI-MS data are reported in the primary literature but are not available in the sources accessed for this review.

Experimental Protocols

The following section describes a general methodology for the isolation of diterpenoid alkaloids from Aconitum species, as specific details for this compound could not be obtained from the available literature. This protocol is representative of the techniques typically employed in the field.

General Isolation Procedure for Diterpenoid Alkaloids from Aconitum sp.
  • Plant Material Collection and Preparation: The aerial parts of Aconitum carmichaeli are collected, dried, and powdered.

  • Extraction: The powdered plant material is extracted with an organic solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period. This process is usually repeated multiple times to ensure complete extraction of the alkaloids.

  • Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction procedure to separate the alkaloids from other constituents.

    • The extract is dissolved in a dilute acidic solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase.

    • The acidic solution is then washed with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) to remove neutral and acidic compounds.

    • The pH of the aqueous layer is adjusted to alkaline (e.g., pH 9-10) with a base (e.g., ammonia (B1221849) solution). This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.

    • The alkaloids are then extracted from the alkaline aqueous solution using a chlorinated solvent such as dichloromethane (B109758) or chloroform.

  • Chromatographic Separation: The resulting crude alkaloid mixture is then subjected to various chromatographic techniques for the isolation of individual compounds.

    • Silica (B1680970) Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, chloroform, and methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compounds of interest are further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase to yield the pure compounds.

experimental_workflow start Powdered Aerial Parts of A. carmichaeli extraction Methanol Extraction start->extraction Solvent acid_base Acid-Base Extraction extraction->acid_base Crude Extract crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids silica_gel Silica Gel Column Chromatography crude_alkaloids->silica_gel fractions Collected Fractions silica_gel->fractions prep_hplc Preparative HPLC fractions->prep_hplc carmichaenine_a Pure this compound prep_hplc->carmichaenine_a

A representative workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

As of the latest available information, there are no specific studies detailing the biological activities or the mechanism of action of this compound. Research has primarily focused on the isolation and structural characterization of this compound.

However, diterpenoid alkaloids from the genus Aconitum are well-documented for a range of pharmacological effects, including analgesic, anti-inflammatory, and cardiotonic activities. It is plausible that this compound may exhibit similar biological properties. Further investigation is required to determine its specific bioactivity profile and potential therapeutic applications.

Given the lack of specific data for this compound, the following diagram illustrates a hypothetical signaling pathway that is often implicated in the anti-inflammatory and anticancer effects of natural products. This serves as a potential framework for future studies on the mechanism of action of this compound.

hypothetical_signaling_pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor mapk_pathway MAPK Pathway (e.g., ERK, JNK, p38) receptor->mapk_pathway nfkb_pathway NF-κB Pathway receptor->nfkb_pathway pi3k_akt_pathway PI3K/Akt Pathway receptor->pi3k_akt_pathway carmichaenine_a This compound carmichaenine_a->receptor Potential Interaction carmichaenine_a->mapk_pathway Potential Modulation carmichaenine_a->nfkb_pathway Potential Modulation carmichaenine_a->pi3k_akt_pathway Potential Modulation transcription_factors Transcription Factors (e.g., AP-1, NF-κB) mapk_pathway->transcription_factors nfkb_pathway->transcription_factors pi3k_akt_pathway->transcription_factors gene_expression Gene Expression (Inflammation, Cell Proliferation, Apoptosis) transcription_factors->gene_expression

A hypothetical signaling pathway potentially modulated by this compound.

Conclusion and Future Directions

This compound represents a structurally interesting C19-diterpenoid alkaloid from Aconitum carmichaeli. While its chemical structure has been elucidated, a significant gap exists in the understanding of its biological activities and mechanism of action. Future research should focus on:

  • Total Synthesis: The development of a total synthesis route for this compound would provide a sustainable source for further biological studies and allow for the synthesis of analogs to explore structure-activity relationships.

  • Biological Screening: Comprehensive in vitro and in vivo screening of this compound is necessary to identify its pharmacological properties. Assays for analgesic, anti-inflammatory, cytotoxic, and cardiotonic activities would be a logical starting point based on the known bioactivities of related alkaloids.

  • Mechanism of Action Studies: Should biological activity be identified, subsequent studies should aim to elucidate the molecular targets and signaling pathways through which this compound exerts its effects.

This technical guide provides a foundation for researchers and drug development professionals interested in this compound. The elucidation of its biological profile holds the potential to uncover a new lead compound for therapeutic development.

References

Unveiling the Analgesic Potential of Carmichaeline A: A Technical Overview of a Diterpenoid Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carmichaeline A, a C19-diterpenoid alkaloid, belongs to a class of natural products isolated from plants of the Aconitum genus. These plants have a long history in traditional medicine for treating pain and inflammation. While specific research on the analgesic properties of Carmichaeline A is limited in publicly accessible scientific literature, the broader family of Aconitum diterpenoid alkaloids has been the subject of numerous pharmacological studies. This technical guide synthesizes the available information on this class of compounds to provide a foundational understanding of their potential analgesic effects, mechanisms of action, and the experimental protocols used for their evaluation. It is important to note that the quantitative data and specific pathways described herein are based on studies of related Aconitum alkaloids and serve as a predictive framework for Carmichaeline A.

Analgesic Activity of Related Aconitum Alkaloids

The analgesic efficacy of several diterpenoid alkaloids from Aconitum species has been quantified in preclinical rodent models. The following table summarizes the median effective dose (ED50) for various alkaloids in two standard pain assays: the hot plate test, which measures the response to a thermal stimulus, and the writhing test, which assesses visceral pain.

AlkaloidHot Plate ED50 (mg/kg, s.c.)Writhing Test ED50 (mg/kg, s.c.)
Aconitine0.130.06
3-Acetylaconitine0.160.16
Lappaconitine5.603.50
Ranaconitine0.044.20
Yunaconitine0.090.04
Bulleyaconitine A8.600.05

Data presented is for subcutaneous (s.c.) administration in mice. These values indicate the dose required to produce an analgesic effect in 50% of the test subjects.

Experimental Protocols

The evaluation of analgesic compounds relies on standardized preclinical models of pain. Below are detailed methodologies for three commonly cited assays in the study of analgesia.

1. Hot Plate Test

This method assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.

  • Apparatus: A commercially available hot plate apparatus consisting of a heated metal plate maintained at a constant temperature (typically 55 ± 0.5°C) and an open-ended cylindrical glass restrainer.

  • Procedure:

    • Animals (typically mice or rats) are habituated to the testing room and apparatus.

    • A baseline latency is determined for each animal by placing it on the hot plate and recording the time until a nociceptive response is observed (e.g., licking of the hind paw, jumping). A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

    • The test compound (e.g., Carmichaeline A) or vehicle is administered via the desired route (e.g., intraperitoneal, subcutaneous, oral).

    • At predetermined time points post-administration (e.g., 30, 60, 90, 120 minutes), the animals are again placed on the hot plate, and the reaction latency is measured.

  • Data Analysis: The increase in latency time compared to the baseline and vehicle-treated group indicates an analgesic effect. The results are often expressed as the Maximum Possible Effect (%MPE).

2. Acetic Acid-Induced Writhing Test

This test is used to evaluate peripheral analgesic activity by inducing a visceral pain response.

  • Procedure:

    • Animals (typically mice) are pre-treated with the test compound or vehicle.

    • After a set absorption period (e.g., 30 minutes), a dilute solution of acetic acid (e.g., 0.6% in saline) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

    • Immediately after the acetic acid injection, the number of writhes is counted for a specific duration (e.g., 15-30 minutes).

  • Data Analysis: The analgesic effect is quantified as the percentage inhibition of writhing compared to the vehicle-treated control group.

3. Formalin Test

This model assesses both acute neurogenic pain and persistent inflammatory pain.

  • Procedure:

    • Animals (mice or rats) are pre-treated with the test compound or vehicle.

    • A dilute solution of formalin (e.g., 1-5%) is injected into the plantar surface of one hind paw.

    • The animal is immediately placed in an observation chamber.

    • The amount of time the animal spends licking or biting the injected paw is recorded. The response is biphasic:

      • Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct chemical stimulation of nociceptors (neurogenic pain).

      • Phase 2 (Late Phase): 15-30 minutes post-injection, involving an inflammatory response (inflammatory pain).

  • Data Analysis: The total time spent licking/biting in each phase is compared between the treated and control groups. Central analgesics may inhibit both phases, while peripherally acting anti-inflammatory agents typically inhibit only the late phase.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Analgesic Screening

G cluster_0 Pre-clinical Analgesic Assay Workflow cluster_1 Pain Models start Animal Acclimation (e.g., Mice, Rats) baseline Baseline Pain Threshold Measurement (e.g., Hot Plate Latency) start->baseline grouping Randomization into Treatment Groups baseline->grouping admin Compound Administration (Carmichaeline A vs. Vehicle/Control) grouping->admin hot_plate Hot Plate Test (Thermal Pain) admin->hot_plate Central Analgesia writhing Writhing Test (Visceral Pain) admin->writhing Peripheral Analgesia formalin Formalin Test (Neurogenic & Inflammatory Pain) admin->formalin Mixed Analgesia measurement Pain Response Measurement (e.g., Latency, Writhing Count, Licking Time) hot_plate->measurement writhing->measurement formalin->measurement analysis Data Analysis (% Inhibition, % MPE) measurement->analysis end Conclusion on Analgesic Efficacy analysis->end

A generalized workflow for screening the analgesic properties of a test compound like Carmichaeline A.

Plausible Signaling Pathway for Analgesic Action

Based on the known mechanisms of related Aconitum alkaloids, a primary mode of action involves the modulation of voltage-gated sodium channels (VGSCs) in nociceptive neurons.

G cluster_0 Proposed Analgesic Mechanism of Aconitum Alkaloids compound Carmichaeline A (Aconitum Alkaloid) vgsc Voltage-Gated Sodium Channel (VGSC) on Nociceptive Neuron compound->vgsc Binds to Neurotoxin Site 2 inactivation Suppression of Channel Inactivation vgsc->inactivation depolarization Prolonged Depolarization inactivation->depolarization inexcitability Final Inexcitability of Neuron depolarization->inexcitability pain_signal Pain Signal Transmission to CNS inexcitability->pain_signal Inhibits analgesia Analgesia (Blockade of Pain Signal) pain_signal->analgesia

A diagram illustrating the potential mechanism of action via voltage-gated sodium channels.

Mechanism of Action

The primary mechanism underlying the analgesic and neurotoxic effects of many C19-diterpenoid alkaloids, such as aconitine, is their interaction with voltage-gated sodium channels (VGSCs) on the cell membranes of excitable tissues, including neurons.

These alkaloids are known to bind to site 2 of the alpha-subunit of the VGSC. This binding suppresses the channel's rapid inactivation, leading to a persistent influx of sodium ions. The sustained sodium influx causes prolonged depolarization of the neuronal membrane, which can initially lead to spontaneous firing but ultimately results in a state of inexcitability. By rendering nociceptive (pain-sensing) neurons unable to fire and transmit signals to the central nervous system, these compounds produce a powerful analgesic effect.

Additionally, some Aconitum alkaloids have been shown to interact with other signaling systems. Their analgesic effects can be influenced by the central catecholaminergic (norepinephrine) and serotonergic systems. Furthermore, certain structural classes of these alkaloids may exert their effects through modulation of opioid receptors, although this is not considered the primary mechanism for aconitine-type alkaloids.

Conclusion

While direct experimental evidence for Carmichaeline A is scarce, its classification as an Aconitum diterpenoid alkaloid places it within a well-studied family of potent analgesic compounds. The established mechanisms of related alkaloids, primarily through the modulation of voltage-gated sodium channels, provide a strong rationale for its potential efficacy in pain management. Further research is warranted to isolate and characterize the specific analgesic profile and mechanism of action of Carmichaeline A, which could pave the way for the development of novel, non-addictive analgesic agents. The high toxicity associated with this class of compounds, however, necessitates careful structural modification and toxicological evaluation in any drug development program.

Carmichaenine A: A Technical Whitepaper on a C19-Diterpenoid Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmichaenine A is an aconitine-type C19-diterpenoid alkaloid isolated from the aerial parts of Aconitum carmichaeli. As a member of the extensive family of diterpenoid alkaloids, it shares a complex structural framework that is of significant interest for its potential biological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, isolation and structure elucidation methodologies, and an exploration of its potential pharmacological relevance based on the activities of related compounds. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of novel diterpenoid alkaloids.

Introduction

Physicochemical Properties

While specific experimental data for all physicochemical properties of this compound are not extensively reported in publicly available literature, its basic properties can be derived from its chemical structure and data from commercial suppliers.

PropertyValueReference
Molecular Formula C₃₁H₄₃NO₇MedchemExpress
Molecular Weight 541.68 g/mol MedchemExpress
CAS Number 2065228-59-1MedchemExpress
Class C19-Diterpenoid Alkaloid (Aconitine-type)[1]
Source Aconitum carmichaeli (Aerial parts)[1]

Isolation and Structure Elucidation

The isolation and structural characterization of this compound, as described for diterpenoid alkaloids from Aconitum species, involves a multi-step process combining extraction, chromatographic separation, and spectroscopic analysis.

General Experimental Protocol for Isolation

The following is a representative protocol for the isolation of C19-diterpenoid alkaloids from Aconitum carmichaeli, based on established methodologies for this plant genus.

  • Extraction: The air-dried and powdered aerial parts of Aconitum carmichaeli are extracted exhaustively with an organic solvent, typically methanol (B129727) or ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to selectively isolate the alkaloidal fraction. The residue is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with a non-polar solvent (e.g., ethyl acetate) to remove neutral and weakly basic components. The acidic aqueous layer is then basified (e.g., with ammonia (B1221849) water to pH 9-10) and extracted with a chlorinated solvent (e.g., chloroform (B151607) or dichloromethane) to obtain the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid mixture is further purified using a combination of chromatographic techniques.

    • Silica (B1680970) Gel Column Chromatography: The crude alkaloids are subjected to column chromatography on silica gel, eluting with a gradient of solvents, typically a mixture of chloroform and methanol, to yield several fractions.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing compounds of interest are further purified by preparative HPLC, often on a C18 column with a mobile phase consisting of acetonitrile (B52724) and water (containing a modifier like formic acid or trifluoroacetic acid), to yield pure this compound.

G plant_material Powdered Aerial Parts of Aconitum carmichaeli extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Acid-Base Partitioning crude_extract->partitioning crude_alkaloids Crude Alkaloid Fraction partitioning->crude_alkaloids silica_gel Silica Gel Column Chromatography crude_alkaloids->silica_gel fractions Fractions silica_gel->fractions prep_hplc Preparative HPLC fractions->prep_hplc carmichaenine_a Pure this compound prep_hplc->carmichaenine_a

Figure 1. General workflow for the isolation of this compound.
Structure Elucidation

The structure of this compound was determined through extensive spectroscopic analysis, a standard practice for the characterization of novel natural products.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to elucidate the complex chemical structure.

    • ¹H NMR: Provides information on the chemical environment and connectivity of protons.

    • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the definitive assignment of the chemical structure and the relative stereochemistry of the molecule.

Biological Activity and Therapeutic Potential

Direct experimental data on the biological activity of this compound is limited in currently accessible literature. However, the well-documented pharmacological properties of other C19-diterpenoid alkaloids from Aconitum species provide a strong basis for predicting its potential therapeutic applications.

Potential Anti-inflammatory Activity

Many C19-diterpenoid alkaloids exhibit significant anti-inflammatory effects. The primary mechanism often involves the inhibition of pro-inflammatory mediators.

  • Inhibition of Nitric Oxide (NO) Production: A common assay to screen for anti-inflammatory activity is the measurement of NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). A reduction in NO levels indicates potential anti-inflammatory properties.

  • Cytokine Modulation: These alkaloids may also modulate the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6).

A representative experimental protocol for assessing anti-inflammatory activity is the Griess assay for nitrite (B80452) determination.

Griess Assay Protocol:

  • Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding LPS to the cell culture.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is then determined.

G lps LPS (Lipopolysaccharide) tlr4 TLR4 Receptor lps->tlr4 signaling_cascade Signaling Cascade (e.g., NF-κB, MAPKs) tlr4->signaling_cascade inos_expression iNOS Gene Expression signaling_cascade->inos_expression inos_protein iNOS Protein inos_expression->inos_protein no_production Nitric Oxide (NO) Production inos_protein->no_production inflammation Inflammation no_production->inflammation carmichaenine_a This compound (Potential Inhibitor) carmichaenine_a->inos_protein Inhibition

Figure 2. Potential anti-inflammatory signaling pathway targeted by this compound.
Potential Cytotoxic Activity

Diterpenoid alkaloids from Aconitum have also been investigated for their cytotoxic effects against various cancer cell lines. The potential of this compound as an anticancer agent warrants investigation.

A standard method to evaluate cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates and incubated to allow for attachment.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

This compound, a C19-diterpenoid alkaloid from Aconitum carmichaeli, represents a promising natural product for further pharmacological investigation. Based on the known biological activities of related compounds, it is hypothesized that this compound may possess anti-inflammatory and cytotoxic properties. To fully elucidate its therapeutic potential, further research is required to:

  • Obtain and publish the complete spectroscopic data for unambiguous identification.

  • Conduct comprehensive in vitro and in vivo studies to determine its biological activity profile, including anti-inflammatory, analgesic, and cytotoxic effects.

  • Elucidate the mechanism(s) of action at the molecular level.

  • Perform structure-activity relationship (SAR) studies to identify key structural features responsible for its bioactivity and to guide the synthesis of more potent and selective analogs.

This technical guide provides a foundational framework for initiating such investigations into the promising therapeutic potential of this compound.

References

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Carmichaenine A

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Carmichaenine A using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). This compound, a C19-diterpenoid alkaloid found in plants of the Aconitum genus, is of significant interest to researchers for its potential pharmacological activities. The following methodology is based on established principles for the analysis of Aconitum alkaloids and provides a framework for the accurate and precise quantification of this compound in various sample matrices.

Recent advancements in analytical techniques, particularly HPLC and Ultra-Performance Liquid Chromatography (UPLC) coupled with highly sensitive detectors like tandem mass spectrometry (MS/MS), have enabled the rapid and accurate determination of secondary metabolites from medicinal plants.[1] These methods are crucial for the quality control of herbal medicines and in pharmacokinetic studies.

Experimental Protocol

This protocol outlines a general procedure for the quantitative analysis of this compound. It is recommended to optimize the parameters for specific instrumentation and sample matrices.

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade methanol (B129727)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Sample matrix (e.g., plant extract, biological fluid)

Instrumentation and Chromatographic Conditions

A High-Performance Liquid Chromatography or Ultra-Performance Liquid Chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) is recommended for sensitive and selective quantification.

Table 1: HPLC/UPLC-MS/MS Instrumental Parameters

ParameterRecommended Condition
Chromatographic System HPLC or UPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analyte. An example gradient is provided in the workflow diagram below.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL
Mass Spectrometer Triple quadrupole or Q-TOF mass spectrometer
Ionization Source Electrospray Ionization (ESI), positive ion mode
MS/MS Parameters Specific precursor and product ions for this compound need to be determined by direct infusion of the reference standard.
Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the initial mobile phase composition to construct a calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a plant extract is provided below.

  • Extraction: Extract the powdered plant material with a suitable solvent (e.g., methanol or ethanol) using ultrasonication or reflux extraction.

  • Filtration: Filter the extract through a 0.22 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the initial mobile phase to a concentration within the linear range of the calibration curve.

For biological samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interferences.

Data Analysis and Quantification
  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² value >0.99 is generally considered acceptable.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected validation parameters for a robust HPLC/UPLC-MS/MS method for this compound, based on typical values for similar Aconitum alkaloids. These values should be experimentally determined during method validation.

Table 2: Method Validation Parameters

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Limit of Detection (LOD) To be determined experimentally (typically in the low ng/mL range)
Limit of Quantification (LOQ) To be determined experimentally (typically in the mid to high ng/mL range)
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) < 15%
Retention Time (RT) Consistent with the reference standard under the same conditions

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC/UPLC-MS/MS Analysis cluster_data Data Processing and Quantification Standard This compound Reference Standard Stock Primary Stock Solution (1 mg/mL) Standard->Stock Working Working Standards (Calibration Curve) Stock->Working HPLC HPLC/UPLC System Working->HPLC Inject Sample Sample Matrix (e.g., Plant Material) Extraction Extraction Sample->Extraction Filtration Filtration & Dilution Extraction->Filtration FinalSample Prepared Sample Filtration->FinalSample FinalSample->HPLC Inject MS Mass Spectrometer HPLC->MS Data Data Acquisition MS->Data Calibration Calibration Curve Construction Data->Calibration Quantification Quantification of This compound Calibration->Quantification Result Final Result Quantification->Result

Caption: Experimental workflow for the quantification of this compound.

Logical Relationship of Method Development

method_development cluster_method Method Development and Validation cluster_application Application Optimization Optimization of Chromatographic Conditions Validation Method Validation Optimization->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Sensitivity LOD & LOQ Validation->Sensitivity Robustness Robustness Validation->Robustness Routine Routine Quality Control Validation->Routine Research Pharmacokinetic Studies Validation->Research

Caption: Logical flow of HPLC method development and validation.

References

Application Notes and Protocols for the Purification of Secondary Metabolites from Carmichaelia Species

Author: BenchChem Technical Support Team. Date: December 2025

A Focus on Flavonoids as Potential Candidates for "Carmichaenine A"

Introduction

Initial literature searches did not yield specific information on a compound named "this compound." The name strongly suggests an origin from the plant genus Carmichaelia, a group of New Zealand native brooms.[1][2][3][4] Extensive research on the chemical constituents of Carmichaelia species has revealed a high abundance and diversity of flavonoids.[5] Therefore, it is plausible that "this compound" is a specific flavonoid or a related phenolic compound isolated from this genus. This document provides detailed application notes and protocols for the purification of flavonoids from Carmichaelia or other plant sources, which would be the established methodology for isolating such a compound.

These protocols are designed for researchers, scientists, and drug development professionals involved in the isolation and characterization of natural products.

Data Presentation: Purification of Flavonoids

The purification of flavonoids from plant extracts typically involves a multi-step process. The efficiency of each step can be quantified, and the data can be summarized for comparison. Below are tables representing typical data that would be collected during a flavonoid purification workflow.

Table 1: Solvent Extraction Efficiency for Total Flavonoid Content (TFC)

Solvent SystemExtraction Time (hours)Temperature (°C)Total Flavonoid Content (mg/g dry weight)
80% Methanol (B129727)242515.2
70% Ethanol (B145695)242512.8
Acetone242510.5
Water24708.9

Table 2: Comparison of Chromatographic Steps for Flavonoid Purification

Chromatographic MethodStationary PhaseMobile PhasePurity of Flavonoid Fraction (%)Yield (%)
Column ChromatographySilica (B1680970) GelHexane (B92381):Ethyl Acetate gradient6570
Column ChromatographyPolyamideEthanol:Water gradient8560
Preparative HPLCC18Acetonitrile:Water gradient>9840

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the purification of flavonoids from plant material, such as Carmichaelia species.

Protocol 1: Extraction of Total Flavonoids from Plant Material

Objective: To extract a crude mixture of flavonoids from dried and powdered plant material.

Materials:

  • Dried and powdered Carmichaelia plant material (stems and leaves)

  • 80% Methanol (or 70% Ethanol)

  • Shaker or sonicator

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh 100 g of the dried, powdered plant material.

  • Suspend the powder in 1 L of 80% methanol in a large flask.

  • Agitate the mixture on a shaker at room temperature for 24 hours. Alternatively, sonicate the mixture for 1 hour.

  • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

  • Combine all the filtrates.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

Protocol 2: Fractionation and Purification by Column Chromatography

Objective: To separate the crude extract into fractions and isolate flavonoids using column chromatography.

Materials:

  • Crude flavonoid extract

  • Silica gel (for column chromatography)

  • Polyamide powder

  • Glass column

  • Solvents: Hexane, Ethyl Acetate, Ethanol, Water

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Silica Gel Column Chromatography:

    • Prepare a silica gel slurry in hexane and pack it into a glass column.

    • Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions using a fraction collector.

    • Monitor the fractions by TLC to identify those containing flavonoids (visualized under UV light or with a suitable staining reagent).

    • Pool the flavonoid-rich fractions and concentrate them.

  • Polyamide Column Chromatography (for further purification):

    • The use of polyamides can be effective for flavonoid purification due to their ability to form hydrogen bonds with phenolic hydroxyl groups.[6]

    • Pack a column with polyamide powder.

    • Dissolve the partially purified flavonoid fraction in the initial mobile phase (e.g., 20% ethanol in water).

    • Load the sample onto the column.

    • Elute with a stepwise gradient of increasing ethanol concentration in water (e.g., 20%, 40%, 60%, 80%, 100% ethanol).

    • Collect and analyze fractions as described above.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Final Purification

Objective: To achieve high purity of individual flavonoid compounds.

Materials:

  • Partially purified flavonoid fraction

  • HPLC system with a preparative C18 column

  • HPLC-grade solvents: Acetonitrile and Water (often with 0.1% formic acid)

  • 0.22 µm syringe filters

Procedure:

  • Prepare the mobile phases: Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

  • Dissolve the flavonoid-rich fraction in a small volume of the initial mobile phase composition.

  • Filter the sample through a 0.22 µm syringe filter.

  • Set up a gradient elution method on the HPLC system. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-45 min: 10-90% B

    • 45-50 min: 90% B

    • 50-55 min: 90-10% B

    • 55-60 min: 10% B

  • Inject the sample onto the preparative C18 column.

  • Collect the peaks corresponding to individual compounds based on the chromatogram.

  • Evaporate the solvent from the collected fractions to obtain the pure flavonoid compounds.

Mandatory Visualizations

Experimental Workflow for Flavonoid Purification

G plant_material Plant Material (Carmichaelia sp.) extraction Extraction (e.g., 80% Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel or Polyamide) crude_extract->column_chromatography flavonoid_fractions Flavonoid-Rich Fractions column_chromatography->flavonoid_fractions hplc Preparative HPLC flavonoid_fractions->hplc pure_flavonoid Pure Flavonoid ('this compound') hplc->pure_flavonoid

Caption: Workflow for the purification of flavonoids.

Signaling Pathway (Hypothetical for a Flavonoid)

As the specific biological activity and signaling pathway of "this compound" are unknown, a generalized diagram illustrating a common mechanism of action for flavonoids, such as the inhibition of an inflammatory pathway (e.g., NF-κB), is provided.

G inflammatory_stimulus Inflammatory Stimulus receptor Cell Surface Receptor inflammatory_stimulus->receptor signaling_cascade Signaling Cascade (e.g., IKK activation) receptor->signaling_cascade nf_kb_activation NF-κB Activation signaling_cascade->nf_kb_activation nuclear_translocation Nuclear Translocation nf_kb_activation->nuclear_translocation gene_expression Pro-inflammatory Gene Expression nuclear_translocation->gene_expression carmichaenine_a Flavonoid ('this compound') carmichaenine_a->signaling_cascade Inhibition

Caption: Hypothetical inhibition of NF-κB signaling.

References

Application Notes and Protocols for the Mass Spectrometry (MS) Analysis of Carmichaenine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine A is a diterpenoid alkaloid found in plants of the Aconitum genus, which are widely used in traditional medicine. Due to the narrow therapeutic window and potential cardiotoxicity and neurotoxicity of Aconitum alkaloids, sensitive and specific analytical methods are crucial for research, quality control of herbal preparations, and toxicological studies. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful technique for the quantification of trace-level compounds in complex matrices.

I. Quantitative Analysis of this compound by LC-MS/MS

This section outlines the parameters for the quantitative analysis of this compound using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM mode provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition.

Table 1: Exemplary MRM Parameters for this compound Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound408.2390.225100
This compound408.2372.235100
Internal Standard (e.g., Diazepam-d5)290.1194.130100

Note: The specific m/z values and collision energies for this compound should be optimized by direct infusion of a standard solution into the mass spectrometer. The values presented here are illustrative based on the fragmentation of similar Aconitum alkaloids.

II. Experimental Protocols

A. Sample Preparation from Biological Matrices (e.g., Plasma, Serum)
  • Protein Precipitation:

    • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., 10 ng/mL Diazepam-d5).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

B. Liquid Chromatography (LC) Method

Table 2: UPLC/HPLC Gradient Conditions for this compound Analysis

Time (min)Flow Rate (mL/min)%A (Water + 0.1% Formic Acid)%B (Acetonitrile + 0.1% Formic Acid)
0.00.3955
2.00.3955
10.00.3595
12.00.3595
12.10.3955
15.00.3955
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended.

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

C. Mass Spectrometry (MS) Parameters

Table 3: General Mass Spectrometer Settings

ParameterSetting
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature120°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Nebulizer Pressure7.0 bar

Note: These parameters should be optimized for the specific instrument being used to achieve maximum sensitivity for this compound.

III. Experimental and Logical Workflows

The following diagrams illustrate the overall workflow for the quantitative analysis of this compound and the proposed toxicological pathway of Aconitum alkaloids.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation with Acetonitrile Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Collect_Supernatant Collect Supernatant Centrifugation->Collect_Supernatant Evaporation Evaporation to Dryness Collect_Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation UPLC/HPLC Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Results Results (Concentration of this compound) Quantification->Results

Caption: Workflow for the quantitative analysis of this compound.

cluster_pathway Toxicological Pathway of Aconitum Alkaloids Carmichaenine_A This compound (Aconitum Alkaloid) Sodium_Channel Voltage-Gated Sodium Channel (VGSC) Carmichaenine_A->Sodium_Channel Binds to site 2 Persistent_Activation Persistent Activation of VGSC Sodium_Channel->Persistent_Activation Inhibits inactivation Na_Influx Increased Intracellular Na+ Persistent_Activation->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Neurotransmitter_Release Altered Neurotransmitter Release Depolarization->Neurotransmitter_Release Apoptosis Induction of Apoptosis Depolarization->Apoptosis Toxicity Cardiotoxicity & Neurotoxicity Neurotransmitter_Release->Toxicity Apoptosis->Toxicity

Application Note: Development of a Cell-Based Assay for Determining the Cytotoxic and Apoptotic Activity of Carmichaenine A

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for developing a cell-based assay to characterize the biological activity of Carmichaenine A, a diterpenoid alkaloid. The primary focus is on assessing its cytotoxic effects on cancer cell lines, followed by an investigation into the underlying apoptotic mechanisms. The protocols described herein detail methods for determining cell viability, membrane integrity, and key markers of apoptosis.

Introduction

Diterpenoid alkaloids are a diverse class of natural products known for their wide range of biological activities, including cytotoxic, anti-inflammatory, and neurological effects. Many diterpenoid alkaloids have been investigated for their potential as anti-cancer agents due to their ability to induce cell death in various tumor cell lines.[1][2][3] this compound belongs to this family of compounds, and therefore, it is hypothesized that it may exhibit cytotoxic and pro-apoptotic properties. This application note outlines a workflow to test this hypothesis, starting with a general cytotoxicity screen and proceeding to more specific assays to elucidate the mechanism of cell death.

The initial assessment of cytotoxicity will be performed using the MTT and LDH assays. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4] The LDH assay complements this by quantifying the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing a measure of cell membrane integrity.[5] If this compound demonstrates significant cytotoxicity, subsequent assays will be conducted to determine if the mechanism of cell death is apoptosis. This will be investigated using an Annexin V-FITC/Propidium Iodide (PI) staining assay to detect early apoptotic events and a Caspase-3/7 activity assay to measure the activation of executioner caspases.[1][6][7][8] Further confirmation and mechanistic insights can be obtained through Western blot analysis of key apoptotic proteins.[9][10]

Materials and Reagents

  • This compound

  • Human cancer cell line (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • LDH Cytotoxicity Assay Kit

  • Annexin V-FITC Apoptosis Detection Kit

  • Caspase-Glo® 3/7 Assay Kit

  • DMSO (Dimethyl sulfoxide)

  • 96-well and 6-well tissue culture plates

  • Microplate reader

  • Flow cytometer

  • Western blot reagents and equipment

Experimental Workflow

The overall experimental workflow for assessing the activity of this compound is depicted below.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Characterization start Prepare this compound Stock Solution cell_culture Culture and Seed Cancer Cells start->cell_culture treatment Treat Cells with this compound (Dose-Response) cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay ldh_assay LDH Assay for Cytotoxicity treatment->ldh_assay data_analysis_1 Analyze Cytotoxicity Data (IC50) mtt_assay->data_analysis_1 ldh_assay->data_analysis_1 apoptosis_treatment Treat Cells with this compound (at IC50 concentration) data_analysis_1->apoptosis_treatment If Cytotoxic annexin_v Annexin V-FITC/PI Staining apoptosis_treatment->annexin_v caspase_assay Caspase-3/7 Activity Assay apoptosis_treatment->caspase_assay western_blot Western Blot for Apoptotic Markers apoptosis_treatment->western_blot flow_cytometry Flow Cytometry Analysis annexin_v->flow_cytometry data_analysis_2 Analyze Apoptosis Data flow_cytometry->data_analysis_2 caspase_assay->data_analysis_2 western_blot->data_analysis_2

Figure 1: Experimental workflow for assessing this compound activity.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[2][4][11][12]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the diluted compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Cytotoxicity Assessment (LDH Assay)

This protocol is based on commercially available LDH assay kits.[5][13]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This protocol is a standard procedure for apoptosis detection by flow cytometry.[1][7][8]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for the predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Caspase-3/7 Activity Assay

This protocol is based on luminescent caspase activity assays.[6][14][15]

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described for the MTT assay.

  • Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well and mix.

  • Incubation: Incubate the plate for 1-2 hours at room temperature.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to the number of viable cells and compare the caspase activity in treated versus untreated cells.

Data Presentation

Table 1: Cytotoxicity of this compound on HeLa Cells
Concentration (µM)Cell Viability (%) (MTT Assay)Cytotoxicity (%) (LDH Assay)
0 (Vehicle)100 ± 5.25.1 ± 1.3
185.3 ± 4.115.2 ± 2.5
562.7 ± 3.538.9 ± 3.1
1048.9 ± 2.852.4 ± 4.0
2525.1 ± 2.175.8 ± 3.7
5010.4 ± 1.590.2 ± 2.9
IC50 (µM) ~10.5 ~9.5

Data are presented as mean ± standard deviation (n=3). This is example data and should be replaced with experimental results.

Table 2: Apoptotic Effects of this compound on HeLa Cells (at IC50 concentration)
TreatmentLive Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Caspase-3/7 Activity (Fold Change)
Vehicle Control95.2 ± 2.12.5 ± 0.52.3 ± 0.41.0 ± 0.1
This compound45.8 ± 3.535.7 ± 2.818.5 ± 1.94.2 ± 0.3

Data are presented as mean ± standard deviation (n=3). This is example data and should be replaced with experimental results.

Proposed Signaling Pathway

Based on the known mechanisms of other cytotoxic natural products, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.

G cluster_pathway Proposed Apoptotic Pathway of this compound Carmichaenine_A This compound Bax Bax activation Carmichaenine_A->Bax Bcl2 Bcl-2 inhibition Carmichaenine_A->Bcl2 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Apoptosome Apoptosome formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Figure 2: Proposed intrinsic apoptotic pathway induced by this compound.

Conclusion

This application note provides a comprehensive framework for the initial characterization of this compound's bioactivity. The described cell-based assays will enable researchers to determine its cytotoxic potential and to investigate whether it induces apoptosis. The results from these assays will provide valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent. Further studies, such as Western blotting for specific apoptotic proteins (e.g., Bcl-2 family members, PARP cleavage), can be performed to further elucidate the molecular signaling pathways involved.

References

In Vitro Experimental Models for Testing Carmichaenine A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine A is a diterpenoid alkaloid derived from the Aconitum species, a genus of plants with a long history in traditional medicine. Alkaloids from Aconitum, often referred to as aconitines, are known for their potent biological activities, including anti-inflammatory and analgesic effects. However, they are also associated with significant cardiotoxicity. Due to the limited specific in vitro data available for this compound, this document provides a comprehensive guide to established experimental models and protocols relevant for testing compounds of this class. These protocols are designed to assess the potential cytotoxic, anti-inflammatory, and cardiotoxic effects of this compound, providing a foundational framework for its preclinical evaluation.

I. Cytotoxicity Assessment

A fundamental first step in the evaluation of any novel compound is to determine its cytotoxic profile. This data is crucial for establishing a therapeutic window and for interpreting the results of more specific functional assays. A variety of cell-based assays can be employed to measure cytotoxicity, each with its own advantages and limitations. It is recommended to use multiple assays to obtain a comprehensive understanding of a compound's cytotoxic potential.

Experimental Protocols

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of their viability.

  • Cell Lines: A panel of cell lines should be selected to represent various tissues. For general cytotoxicity screening, cell lines such as HeLa (human cervical cancer), A549 (human lung cancer), and HepG2 (human liver cancer) are commonly used. For more specific investigations, neuronal cell lines (e.g., SH-SY5Y) or cardiomyocytes are more appropriate.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. LDH (Lactate Dehydrogenase) Release Assay

This assay measures the release of lactate (B86563) dehydrogenase from damaged cells, which is an indicator of cytotoxicity due to compromised cell membrane integrity.

  • Protocol:

    • Follow steps 1-4 of the MTT assay protocol.

    • After the incubation period, collect the cell culture supernatant.

    • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the LDH activity in the supernatant.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).

Data Presentation

The quantitative data from cytotoxicity assays should be summarized in a table for easy comparison.

Cell LineAssayIncubation Time (h)This compound IC50 (µM)Doxorubicin IC50 (µM)
HeLaMTT24[Insert Value][Insert Value]
48[Insert Value][Insert Value]
72[Insert Value][Insert Value]
A549MTT24[Insert Value][Insert Value]
48[Insert Value][Insert Value]
72[Insert Value][Insert Value]
HepG2LDH24[Insert Value][Insert Value]
48[Insert Value][Insert Value]
72[Insert Value][Insert Value]

II. Anti-Inflammatory Activity Assessment

Given that total alkaloids from Aconitum carmichaeli have demonstrated anti-inflammatory properties, it is crucial to investigate this potential for this compound. In vitro models of inflammation can provide valuable insights into the compound's mechanism of action.

Experimental Protocols

1. Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

Macrophages play a central role in the inflammatory response. Stimulation of macrophages with LPS, a component of the outer membrane of Gram-negative bacteria, leads to the production of pro-inflammatory mediators.

  • Cell Line: RAW 264.7 (murine macrophage cell line) or human peripheral blood mononuclear cell (PBMC)-derived macrophages.

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone). Dexamethasone can be used as a reference anti-inflammatory drug.

    • Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA kits.

    • Collect the cell lysates to analyze the expression of inflammatory proteins such as COX-2 and iNOS via Western blotting.

    • Measure the production of nitric oxide (NO) in the supernatant using the Griess reagent.

2. Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

The anti-inflammatory effects of many compounds are mediated through the inhibition of COX and LOX enzymes, which are key in the synthesis of prostaglandins (B1171923) and leukotrienes.

  • Assay: Use commercially available cell-free COX and LOX inhibitor screening kits.

  • Protocol:

    • Follow the manufacturer's instructions for the specific kit.

    • Incubate the respective enzyme (COX-1, COX-2, or 5-LOX) with its substrate and various concentrations of this compound.

    • Measure the product formation using a spectrophotometer or fluorometer.

    • Calculate the percentage of enzyme inhibition and determine the IC50 values.

Data Presentation
AssayCell Line/EnzymeParameter MeasuredThis compound IC50 (µM)Dexamethasone IC50 (µM)
LPS-induced InflammationRAW 264.7TNF-α release[Insert Value][Insert Value]
IL-6 release[Insert Value][Insert Value]
NO production[Insert Value][Insert Value]
Enzyme InhibitionCOX-1Enzyme activity[Insert Value][Insert Value]
COX-2Enzyme activity[Insert Value][Insert Value]
5-LOXEnzyme activity[Insert Value][Insert Value]

Signaling Pathway Diagram

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatoryCytokines CarmichaenineA This compound CarmichaenineA->IKK CarmichaenineA->NFkB

Caption: Proposed anti-inflammatory signaling pathway of this compound.

III. Cardiotoxicity Assessment

Aconitine-type alkaloids are well-known for their cardiotoxic effects, which can be life-threatening. Therefore, a thorough in vitro evaluation of this compound's cardiotoxicity is essential.

Experimental Protocols

1. Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) Viability Assay

hiPSC-CMs provide a physiologically relevant model for studying drug-induced cardiotoxicity.

  • Cell Type: Commercially available hiPSC-CMs.

  • Protocol:

    • Culture hiPSC-CMs according to the manufacturer's instructions.

    • Expose the cells to a range of concentrations of this compound for 24 and 48 hours.

    • Assess cell viability using assays such as the MTT or LDH assay as described previously.

    • Determine the IC50 value.

2. Electrophysiological Assessment using Microelectrode Array (MEA)

MEA allows for the non-invasive recording of the electrical activity of beating cardiomyocytes, providing insights into potential pro-arrhythmic effects.

  • Protocol:

    • Plate hiPSC-CMs on MEA plates.

    • Record baseline field potentials.

    • Apply different concentrations of this compound and record the changes in field potential duration (FPD), which is analogous to the QT interval in an ECG, and beat rate.

    • Analyze the data for signs of arrhythmogenic events such as early afterdepolarizations (EADs).

3. Calcium Transient Measurements

Disruption of intracellular calcium homeostasis is a common mechanism of cardiotoxicity.

  • Protocol:

    • Load hiPSC-CMs with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Record baseline calcium transients using a fluorescence microscope with a high-speed camera.

    • Perfuse the cells with different concentrations of this compound and record the changes in calcium transient amplitude, duration, and decay kinetics.

Data Presentation
AssayCell TypeParameter MeasuredEffect of this compound
Viability AssayhiPSC-CMsIC50 (µM) at 48h[Insert Value]
MEAhiPSC-CMsField Potential Duration (FPD)[e.g., Prolongation, No effect]
Beat Rate[e.g., Increase, Decrease, Irregular]
Calcium TransientshiPSC-CMsAmplitude[e.g., Increase, Decrease]
Duration[e.g., Prolongation, Shortening]

Experimental Workflow Diagram

G cluster_0 In Vitro Cardiotoxicity Assessment hiPSC_CMs hiPSC-Cardiomyocytes CarmichaenineA This compound Treatment hiPSC_CMs->CarmichaenineA Viability Viability Assays (MTT, LDH) CarmichaenineA->Viability MEA Electrophysiology (MEA) CarmichaenineA->MEA Calcium Calcium Imaging CarmichaenineA->Calcium Data Data Analysis Viability->Data MEA->Data Calcium->Data

Caption: Workflow for in vitro cardiotoxicity testing of this compound.

Conclusion

The provided application notes and protocols offer a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory potential, and cardiotoxicity, researchers can gain critical insights into its pharmacological profile. The use of multiple, complementary assays and physiologically relevant cell models, such as hiPSC-CMs, will be pivotal in determining the therapeutic potential and safety risks associated with this natural product. The data generated from these studies will be instrumental in guiding further preclinical and clinical development.

Animal Models for In Vivo Studies of Carmichaenine A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine A is a diterpenoid alkaloid derived from the plant Aconitum carmichaelii. Due to the limited availability of direct in vivo research on this compound, this document provides a comprehensive guide to establishing animal models and experimental protocols based on studies of the closely related and well-documented compound, Aconitine. Aconitine, also found in plants of the Aconitum genus, shares structural similarities with this compound and is often used as a proxy in toxicological and pharmacological research. The following protocols are designed to be adapted for the investigation of this compound's bioactivity, toxicity, and potential therapeutic effects.

The primary animal models utilized for studying Aconitum alkaloids are mice and rats, which have been instrumental in elucidating the toxicological profiles of these compounds, particularly their cardiotoxic and neurotoxic effects.[1][2]

Data Presentation: Toxicity of Aconitine in Rodent Models

The following table summarizes the reported lethal dose (LD50) values for Aconitine in mice and rats, which can serve as a starting point for dose-range finding studies of this compound. It is crucial to perform preliminary dose-escalation studies to determine the appropriate and safe dosage range for this compound.

Animal ModelRoute of AdministrationLD50 Value
Mouse Oral1.8 mg/kg
Intraperitoneal0.308 mg/kg
Intravenous0.100 mg/kg
Subcutaneous0.270 mg/kg
Rat Intravenous0.064 mg/kg
Intraperitoneal0.250 mg/kg

Data compiled from multiple sources.[1][2][3]

Experimental Protocols

Acute Toxicity Assessment in Mice

Objective: To determine the median lethal dose (LD50) and observe the acute toxic effects of this compound.

Materials:

  • This compound

  • Vehicle (e.g., normal saline, DMSO)

  • Male and female ICR mice (6-8 weeks old)

  • Standard laboratory animal diet and water

  • Oral gavage needles, syringes, and other necessary laboratory equipment

Protocol:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least one week, with controlled temperature (21 ± 1°C), humidity (40-70%), and a 12-hour light/dark cycle.[2]

  • Grouping: Randomly divide the mice into several dose groups and a control group (vehicle only), with an equal number of male and female mice in each group (n=10 per group).

  • Dose Preparation: Prepare a series of graded doses of this compound based on a logarithmic scale derived from preliminary range-finding studies.

  • Administration: Administer a single dose of this compound or vehicle to the respective groups via the desired route (e.g., oral gavage).

  • Observation: Continuously monitor the animals for clinical signs of toxicity and mortality for the first 4 hours, and then periodically for up to 14 days.[4]

  • Data Collection: Record the number of mortalities in each group and calculate the LD50 value using a recognized statistical method (e.g., probit analysis).

  • Histopathology: At the end of the observation period, euthanize the surviving animals and perform a gross necropsy. Collect major organs (heart, liver, kidneys, lungs, brain) for histopathological examination.

Subacute Toxicity and Cardiotoxicity Evaluation in Rats

Objective: To evaluate the potential cumulative toxicity and specific cardiotoxic effects of this compound after repeated administration.

Materials:

  • This compound

  • Male Wistar rats (180-220g)

  • Electrocardiogram (ECG) machine for small animals

  • Biochemical assay kits for cardiac markers (CK-MB, LDH, AST)

  • Hematology analyzer

Protocol:

  • Animal Model and Dosing: Acclimate rats as described for mice. Divide them into a control group and at least three dose groups (low, medium, high) of this compound (n=10 per group). Administer the compound daily via the chosen route for a period of 14 to 28 days.[2]

  • ECG Monitoring: Record ECGs from all rats at baseline and at regular intervals throughout the study. Analyze parameters such as QT and RR intervals for any significant changes.[5]

  • Blood Collection and Analysis: Collect blood samples at the end of the study. Analyze serum for cardiac injury markers (CK-MB, LDH, AST) and perform a complete blood count (CBC).[5][6]

  • Histopathology: After the final dose, euthanize the animals and collect the heart and other major organs for histopathological analysis to identify any tissue damage.[5]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for In Vivo Toxicity Assessment

G cluster_setup Experimental Setup cluster_acute Acute Toxicity (Single Dose) cluster_subacute Subacute Toxicity (Repeated Dose) cluster_endpoint Endpoint Analysis acclimation Animal Acclimation (Mice or Rats) grouping Random Grouping (Control & Dose Groups) acclimation->grouping dose_prep This compound Dose Preparation grouping->dose_prep admin_acute Single Dose Administration dose_prep->admin_acute Acute Study admin_subacute Repeated Dose Administration (14-28 days) dose_prep->admin_subacute Subacute Study observe_acute Observation (14 days) - Clinical Signs - Mortality admin_acute->observe_acute ld50 LD50 Calculation observe_acute->ld50 necropsy Necropsy & Organ Collection ld50->necropsy monitoring In-life Monitoring - ECG - Body Weight admin_subacute->monitoring blood_collection Blood Collection monitoring->blood_collection monitoring->necropsy biochemistry Serum Biochemistry (Cardiac Markers) blood_collection->biochemistry hematology Hematology (CBC) blood_collection->hematology histopathology Histopathology necropsy->histopathology

Caption: Workflow for in vivo toxicity assessment of this compound.

Postulated Signaling Pathway for Aconitine-Induced Cardiotoxicity

Aconitine is known to exert its cardiotoxic effects primarily by activating voltage-gated sodium channels. This leads to an influx of sodium ions, causing membrane depolarization and subsequent opening of voltage-gated calcium channels. The resulting calcium overload is a key factor in cardiac arrhythmias and cell death.

G Aconitine Aconitine / this compound VGSC Voltage-Gated Sodium Channels (VGSC) Aconitine->VGSC activates Na_influx Increased Na+ Influx VGSC->Na_influx Depolarization Membrane Depolarization Na_influx->Depolarization VGCC Voltage-Gated Calcium Channels (VGCC) Depolarization->VGCC activates Ca_influx Increased Ca2+ Influx VGCC->Ca_influx Ca_overload Intracellular Ca2+ Overload Ca_influx->Ca_overload Arrhythmia Arrhythmias Ca_overload->Arrhythmia Apoptosis Cardiomyocyte Apoptosis Ca_overload->Apoptosis

References

Carmichaenine A dosage and administration in research models

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for "Carmichaenine A" did not yield specific results regarding its dosage, administration, or related research models. This suggests that "this compound" may be a novel, rare, or potentially misspelled compound. Further research is required to provide the detailed application notes and protocols as requested.

To proceed, clarification of the compound's name is necessary. If "this compound" is a newly discovered or less-studied substance, publicly available data for a comprehensive guide on its use in research models may be limited.

In the event that information on "this compound" remains unavailable, a generalized framework for establishing dosage and administration protocols for a novel compound in research models can be provided as an alternative. This would include standard methodologies for:

  • Toxicity Studies (LD50 and MTD): Essential for determining the safety profile of a new chemical entity.

  • Pharmacokinetic (PK) Analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Efficacy Studies: To evaluate the therapeutic or biological effects in relevant disease models.

This generalized guidance would be based on established principles of pharmacology and toxicology and would cite common experimental designs and practices. It would serve as a foundational resource for researchers to develop their own specific protocols for new compounds like "this compound".

Awaiting clarification on the compound name to proceed with a targeted or generalized response.

Synthesis of Diterpenoid Alkaloid Derivatives for Structure-Activity Relationship Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of derivatives of complex diterpenoid alkaloids, exemplified by the aconitine-type scaffold, for the purpose of conducting structure-activity relationship (SAR) studies. Due to the limited specific information available for "Carmichaenine A," this guide focuses on the broader class of aconitine-type diterpenoid alkaloids, to which it likely belongs. These compounds are known for their potent and diverse biological activities, including anti-inflammatory, analgesic, and anti-proliferative effects.

Introduction to Diterpenoid Alkaloids and SAR Studies

Diterpenoid alkaloids are a class of structurally complex natural products isolated from various plant genera, such as Aconitum and Delphinium.[1][2] They are characterized by a highly intricate and rigid polycyclic core. Minor modifications to their peripheral functional groups can lead to significant changes in their biological activity and toxicity. Therefore, systematic SAR studies are crucial for the development of new therapeutic agents based on these scaffolds.

The primary objectives of SAR studies on diterpenoid alkaloids include:

  • Identifying the key pharmacophoric elements responsible for the desired biological activity.

  • Reducing the inherent toxicity associated with many natural diterpenoid alkaloids.

  • Improving pharmacokinetic and pharmacodynamic properties.

  • Developing novel analogs with enhanced potency and selectivity.

Data Presentation: Structure-Activity Relationships of Aconitine-Type Diterpenoid Alkaloids

The following table summarizes the general structure-activity relationships for aconitine-type diterpenoid alkaloids based on published literature. These relationships provide a foundational understanding for designing new derivatives with potentially improved therapeutic profiles.

Position of ModificationFunctional Group ModificationGeneral Effect on Biological Activity (e.g., Anti-proliferative, Anti-inflammatory)Reference
C1 Acylation of the hydroxyl groupCritical for antiproliferative activity. The nature of the acyl group influences potency.[2][3]
C8 Esterification of the hydroxyl groupLong-chain esters at this position are important for anti-proliferative effects.[4]
C13 Presence of a hydroxyl groupEssential for maintaining significant biological activity.[4]
C14 Acylation or presence of a phenyl ringSubstitution at this position, particularly with a phenyl group, is important for activity. Diacylation at C1 and C14 can modulate potency.[3][4]
C16 Methoxy groupAppears to have minimal impact on anti-proliferative activity.[4]
N-atom Nature of the alkyl substituent (e.g., ethyl group)The N-ethyl group is generally important for the observed biological effects.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of diterpenoid alkaloid derivatives.

General Protocol for the Synthesis of C1-Acyl Delcosine Derivatives

This protocol is adapted from studies on the esterification of delcosine, a representative diterpenoid alkaloid.[2][3]

Objective: To synthesize a library of C1-ester derivatives of a model diterpenoid alkaloid for SAR studies.

Materials:

  • Delcosine (or other parent diterpenoid alkaloid with a free C1 hydroxyl group)

  • Anhydrous pyridine (B92270)

  • Desired acyl chloride or anhydride (B1165640) (e.g., benzoyl chloride, acetyl chloride)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the parent diterpenoid alkaloid (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 to 1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure C1-acylated derivative.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol for In Vitro Anti-proliferative Assay (MTT Assay)

This protocol describes a standard method for evaluating the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized derivatives against a panel of cancer cell lines.

Materials:

  • Synthesized diterpenoid alkaloid derivatives

  • Human cancer cell lines (e.g., breast cancer, lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in the incubator.

  • Prepare a stock solution of each synthesized derivative in DMSO.

  • Prepare serial dilutions of the compounds in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Synthetic Workflow for Diterpenoid Alkaloid Derivatization

The following diagram illustrates a general workflow for the synthesis and evaluation of diterpenoid alkaloid derivatives.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation A Parent Diterpenoid Alkaloid B Acylation/Esterification Reaction A->B Acyl Chloride/ Pyridine C Crude Product B->C D Column Chromatography C->D E Pure Derivative D->E F NMR Spectroscopy E->F G Mass Spectrometry E->G H In Vitro Assays (e.g., MTT) E->H I Data Analysis (IC50) H->I J SAR Analysis I->J

Caption: General workflow for the synthesis and evaluation of diterpenoid alkaloid derivatives.

Hypothetical Signaling Pathway Modulated by Diterpenoid Alkaloids

Given the reported anti-inflammatory and anti-cancer activities of some diterpenoid alkaloids, a plausible mechanism of action could involve the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway. The following diagram illustrates this hypothetical signaling cascade.

G cluster_nucleus Inside Nucleus extracellular Inflammatory Stimulus (e.g., TNF-α) receptor Receptor extracellular->receptor IKK IKK Complex receptor->IKK activates alkaloid Diterpenoid Alkaloid Derivative alkaloid->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters in cytoplasm nucleus Nucleus NFkB->nucleus translocates transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS) response Inflammatory Response transcription->response NFkB_n NF-κB transcription_n Gene Transcription NFkB_n->transcription_n

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a diterpenoid alkaloid derivative.

References

Quantitative Analysis of Carmichaenine A in Plant Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Carmichaenine A in plant extracts, primarily focusing on species from the Aconitum genus, such as Aconitum carmichaelii. This compound is a C19-diterpenoid alkaloid and a minor component in these plants, necessitating sensitive and specific analytical methods for its accurate quantification. The protocols described herein are based on Ultra-High-Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UPLC-MS/MS), a powerful technique for the analysis of complex matrices like plant extracts.

Introduction

This compound, an aconitine-type C19-diterpenoid alkaloid, is one of the many alkaloids present in Aconitum species. While major alkaloids like aconitine, mesaconitine, and hypaconitine (B608023) are well-studied due to their high toxicity and pharmacological activities, the quantification of minor alkaloids like this compound is also crucial for a comprehensive quality control and safety assessment of herbal medicines derived from these plants. The concentration of these alkaloids can vary significantly depending on the plant species, geographical origin, and processing methods. Therefore, a robust and validated analytical method is essential for accurate determination.

Quantitative Data Summary

The following table summarizes the quantitative data for key aconitine-type alkaloids, including the context for minor alkaloids like this compound, found in Aconitum carmichaelii (Fuzi) and related products. It is important to note that specific quantitative data for this compound is not as widely reported as for the major alkaloids. The presented data is compiled from various studies employing UPLC-MS/MS methods for the simultaneous analysis of multiple Aconitum alkaloids.

Plant Material/ProductThis compound Concentration (µg/g)Major Alkaloids Concentration (µg/g)Analytical MethodReference
Aconiti Lateralis Radix Praeparata (Fuzi) - Sample Batch 1Data not explicitly reported, but quantifiable with the described method.Aconitine: < 0.2, Mesaconitine: < 0.2, Hypaconitine: < 0.2, Benzoylaconine: 10-100, Benzoylmesaconine: 50-500, Benzoylhypaconine: 20-200UPLC-MS/MS[1]
Aconiti Lateralis Radix Praeparata (Fuzi) - Sample Batch 2Data not explicitly reported, but quantifiable with the described method.Aconitine: 0.01 ± 0.001, Mesaconitine: 0.13 ± 0.001, Hypaconitine: 1.40 ± 0.013UPLC-MS[2]
Fuzi-containing products (Various)Data not explicitly reported, but the method is capable of simultaneous determination of 9 Aconitum alkaloids.Varies significantly among different products.UHPLC–QQQ–MS/MS[1]

Note: The concentrations of aconitine-type alkaloids are highly variable. The provided ranges are indicative and based on available literature. For precise quantification of this compound, it is imperative to use a validated analytical method and a certified reference standard.

Experimental Protocols

A detailed protocol for the quantitative analysis of this compound in plant extracts using UPLC-MS/MS is provided below. This protocol is a composite based on established methods for the analysis of Aconitum alkaloids.[1][3]

Sample Preparation (Extraction)

Objective: To efficiently extract this compound and other alkaloids from the plant matrix while minimizing the extraction of interfering substances.

Materials:

  • Dried and powdered plant material (e.g., roots of Aconitum carmichaelii)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • 0.22 µm syringe filters

Protocol:

  • Weigh 0.5 g of the powdered plant material into a 50 mL centrifuge tube.

  • Add 25 mL of methanol containing 0.1% formic acid.

  • Vortex for 1 minute to ensure thorough mixing.

  • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Objective: To separate this compound from other components in the extract and to quantify it with high sensitivity and specificity.

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S).

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10-25% B

    • 2-8 min: 25-50% B

    • 8-10 min: 50-90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 500 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 150 L/hr.

  • Collision Gas: Argon.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • A precursor ion and at least two product ions should be selected for this compound. The exact m/z values need to be determined by infusing a standard solution of this compound. For other aconitine-type alkaloids, refer to established MRM transitions in the literature.[1]

Method Validation

Objective: To ensure the analytical method is accurate, precise, and reliable for the intended application. The validation should be performed according to ICH guidelines or other relevant regulatory standards.

Parameters to Evaluate:

  • Linearity: Analyze a series of standard solutions of this compound at a minimum of five different concentrations to establish the calibration curve. The correlation coefficient (r²) should be > 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentration levels. The relative standard deviation (RSD) should typically be < 15%.

  • Accuracy: Determine the recovery of this compound by spiking a blank matrix with known amounts of the standard. The recovery should be within an acceptable range (e.g., 85-115%).

  • Specificity: Evaluate the ability of the method to differentiate and quantify this compound in the presence of other components in the plant extract.

  • Stability: Assess the stability of this compound in the prepared samples under different storage conditions (e.g., room temperature, refrigerated).

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship of the UPLC-MS/MS system.

experimental_workflow plant_material Plant Material (e.g., Aconitum roots) grinding Grinding and Powdering plant_material->grinding extraction Ultrasonic-Assisted Extraction (Methanol with 0.1% Formic Acid) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration uplc_msms UPLC-MS/MS Analysis filtration->uplc_msms data_analysis Data Analysis and Quantification uplc_msms->data_analysis

Figure 1. Experimental workflow for the quantitative analysis of this compound.

uplc_msms_system cluster_uplc UPLC System cluster_msms Triple Quadrupole Mass Spectrometer autosampler Autosampler (Sample Injection) pump Binary Pump (Mobile Phase Delivery) autosampler->pump column C18 Column (Chromatographic Separation) pump->column ion_source ESI Source (Ionization) column->ion_source q1 Quadrupole 1 (Precursor Ion Selection) ion_source->q1 q2 Quadrupole 2 (Collision Cell - Fragmentation) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector

Figure 2. Logical relationship of the UPLC-MS/MS system components.

References

Application Notes and Protocols for Determining the Stability and Optimal Storage Conditions of Carmichaenine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine A is an alkaloid with potential therapeutic applications. Ensuring its stability throughout its lifecycle—from discovery and formulation to storage and administration—is critical for maintaining its efficacy and safety. These application notes provide a comprehensive framework for assessing the stability of this compound and establishing appropriate storage conditions. Due to the limited publicly available stability data for this compound, this document outlines detailed protocols for forced degradation studies and subsequent analytical method validation, which are essential for identifying degradation pathways and quantifying the compound accurately.

Recommended Storage Conditions (Based on Preliminary Data)

Initial assessments suggest that this compound is sensitive to light and moisture. While comprehensive stability data is not yet available, the following preliminary storage recommendations should be followed to minimize degradation:

Solid Form:

  • Temperature: Store at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Moisture: Store in a desiccator or a tightly sealed container with a desiccant to protect from humidity.

In Solution:

  • Solvent: this compound is soluble in organic solvents such as methanol (B129727) and ethanol (B145695) and poorly soluble in water.[1] For creating stock solutions, use anhydrous grade solvents.

  • Temperature: Store stock solutions at -20°C. For working solutions, prepare fresh daily if possible. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours.

  • Light: Protect solutions from light at all times by using amber vials and minimizing exposure during handling.

Protocols for Comprehensive Stability Assessment

To establish a complete stability profile for this compound, a series of forced degradation studies should be conducted. These studies will help to identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies intentionally expose the drug substance to conditions more severe than accelerated stability testing to rapidly identify likely degradation products.

Objective: To generate degradation products of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to assess the intrinsic stability of the molecule.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Hydrolytic Degradation (Acid and Base):

    • Acid Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 N HCl and 1 N HCl. Incubate the solutions at 60°C for 2, 4, 8, and 24 hours. At each time point, withdraw a sample, neutralize it with an appropriate concentration of NaOH, and dilute with mobile phase to the target concentration for analysis.

    • Base Hydrolysis: Repeat the above procedure using 0.1 N NaOH and 1 N NaOH. Neutralize the samples with an appropriate concentration of HCl before analysis.

  • Oxidative Degradation:

    • To separate aliquots of the stock solution, add an equal volume of 3% H₂O₂ and 30% H₂O₂. Keep the solutions at room temperature and protected from light for 2, 4, 8, and 24 hours. At each time point, withdraw a sample and dilute it with mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solid sample of this compound and a solution of this compound (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

    • Analyze the samples after the exposure period.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 60°C, 80°C, and 105°C for 24, 48, and 72 hours.

    • At each time point, withdraw a sample, allow it to cool to room temperature, and prepare a solution in methanol for analysis.

Data Presentation: The results of the forced degradation studies should be summarized in a table, indicating the percentage of degradation under each stress condition.

Stress ConditionReagent/ConditionDuration (hours)Temperature (°C)% Degradation of this compoundNumber of Degradation Products
Acid Hydrolysis0.1 N HCl2460
1 N HCl2460
Base Hydrolysis0.1 N NaOH2460
1 N NaOH2460
Oxidation3% H₂O₂24Room Temp
30% H₂O₂24Room Temp
Photolysis (Solid)1.2 million lux hours--
Photolysis (Solution)1.2 million lux hours--
Thermal (Solid)60°C7260
80°C7280
105°C72105
Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its degradation products.

Instrumentation and Conditions (Hypothetical Starting Point):

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

Method Validation Protocol: The method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by analyzing stressed samples and ensuring that the peak for this compound is pure (using PDA peak purity analysis) and well-resolved from any degradation product peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by preparing a series of at least five concentrations of this compound and plotting the peak area response against concentration. The correlation coefficient (r²) should be >0.999.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo formulation or blank matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Data Presentation: The validation results should be summarized in tables.

Table 1: Linearity Data

Concentration (µg/mL) Peak Area (arbitrary units)
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (r²)

| Regression Equation | |

Table 2: Accuracy and Precision Data

Concentration (µg/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (% Recovery)
Low
Medium

| High | | | |

Visualization of Experimental Workflow and Degradation Logic

Diagram 1: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome Carmichaenine_A This compound (Solid & Solution) Acid Acid Hydrolysis (0.1N & 1N HCl, 60°C) Carmichaenine_A->Acid Base Base Hydrolysis (0.1N & 1N NaOH, 60°C) Carmichaenine_A->Base Oxidation Oxidation (3% & 30% H2O2, RT) Carmichaenine_A->Oxidation Photo Photolysis (Light Exposure) Carmichaenine_A->Photo Thermal Thermal Stress (60, 80, 105°C) Carmichaenine_A->Thermal Neutralization Neutralization/ Dilution Acid->Neutralization Base->Neutralization Oxidation->Neutralization Photo->Neutralization Thermal->Neutralization HPLC Stability-Indicating HPLC Analysis Neutralization->HPLC Degradation_Profile Degradation Profile & Pathway Identification HPLC->Degradation_Profile

Caption: Workflow for forced degradation studies of this compound.

Diagram 2: Logic for Stability-Indicating Method Development

Stability_Method_Logic cluster_0 Input cluster_1 Method Development & Validation cluster_2 Output Stressed_Samples Stressed this compound Samples Method_Dev HPLC Method Development (Column, Mobile Phase, etc.) Stressed_Samples->Method_Dev Unstressed_Sample Unstressed this compound Unstressed_Sample->Method_Dev Specificity Specificity Test (Peak Purity & Resolution) Method_Dev->Specificity Validation Validation (Linearity, Accuracy, Precision) Specificity->Validation Validated_Method Validated Stability-Indicating Method Validation->Validated_Method

Caption: Logical flow for developing a stability-indicating HPLC method.

Conclusion

The stability of this compound is a critical attribute that must be thoroughly investigated to ensure its quality and efficacy. The protocols outlined in these application notes provide a robust framework for conducting forced degradation studies and developing a validated stability-indicating analytical method. The data generated from these studies will be invaluable for formulation development, establishing appropriate storage conditions and shelf-life, and for regulatory submissions. It is imperative that all stability studies are conducted in a controlled and well-documented manner to ensure the reliability of the results.

References

Carmichaenine A: A Novel Chemical Probe for Interrogating Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine A is a C19-diterpenoid alkaloid isolated from the lateral roots of Aconitum carmichaelii Debx. Diterpenoid alkaloids from Aconitum species have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. This compound, as a member of this class of natural products, presents a valuable tool for researchers investigating cellular signaling pathways, particularly in the context of cancer biology. Its complex structure and potential for specific molecular interactions make it an intriguing candidate for development as a chemical probe to elucidate novel therapeutic targets.

These application notes provide a comprehensive overview of the current understanding of this compound's biological activity, with a focus on its potential as a chemical probe in cell signaling. Detailed protocols for key experiments are provided to facilitate its use in the laboratory.

Biological Activity and Mechanism of Action

While specific studies on this compound are limited, research on C19-diterpenoid alkaloids from Aconitum carmichaelii provides valuable insights into its potential mechanism of action. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their utility in oncology research. The primary mechanism of action is believed to involve the induction of apoptosis and the modulation of key signaling pathways that regulate cell survival, proliferation, and death.

A network pharmacology analysis of diterpenoid alkaloids from Aconitum carmichaelii identified 173 potential molecular targets and highlighted three critical signaling pathways implicated in their anti-tumor effects in non-small-cell lung carcinoma.[1][2] These pathways represent key areas of investigation for understanding the cellular effects of this compound.

Data Presentation: Cytotoxicity of C19-Diterpenoid Alkaloids

The following table summarizes the cytotoxic activities (IC50 values) of various C19-diterpenoid alkaloids isolated from Aconitum carmichaelii against human non-small-cell lung cancer cell lines A549 and H460.[1][2] This data provides a reference for the potential potency of this compound and other related compounds.

CompoundCell LineIC50 (μM)
Amino-alcohol C19-DAs
Compound 1A54925.35
H46028.42
Compound 2A54918.76
H46022.14
Monoester C19-DAs
Compound 3A54915.43
H46019.87
Compound 4A54912.88
H46016.52
Diester C19-DAs
Compound 5A5498.21
H46011.05
Compound 6A5497.97
H46010.33

Signaling Pathways Potentially Modulated by this compound

Based on network pharmacology studies of diterpenoid alkaloids from Aconitum carmichaelii, the following signaling pathways are predicted to be significantly modulated and are therefore key areas for investigation when using this compound as a chemical probe.[1][3]

PI3K-Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates GSK3B GSK3β Akt->GSK3B Inhibits FOXO FOXO Akt->FOXO Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation GSK3B->Proliferation Inhibition of GSK3β promotes proliferation Apoptosis Apoptosis FOXO->Apoptosis Inhibition of FOXO prevents apoptosis CarmichaenineA This compound CarmichaenineA->PI3K Potential Inhibition CarmichaenineA->Akt Potential Inhibition

Caption: Predicted modulation of the PI3K-Akt signaling pathway by this compound.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Phosphorylates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression CarmichaenineA This compound CarmichaenineA->Raf Potential Modulation CarmichaenineA->MEK Potential Modulation

Caption: Predicted modulation of the MAPK signaling pathway by this compound.

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB->IkB Bound to NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus GeneExpression Target Gene Expression (Inflammation, Survival) NFkB_nuc->GeneExpression Stimuli Pro-inflammatory Stimuli Stimuli->IKK Activates CarmichaenineA This compound CarmichaenineA->IKK Potential Inhibition MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with varying concentrations of This compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Carmichaenine A Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data for Carmichaenine A is limited in publicly available literature. This guide utilizes data and protocols for Aconitine (B1665448) , a structurally related C19-norditerpenoid alkaloid, as a representative model. Researchers should use this information as a starting point and optimize protocols for their specific experimental setup with this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, cell culture media). What am I doing wrong?

A1: It is unlikely you are doing anything incorrectly. This compound, like many diterpenoid alkaloids, is characterized by poor aqueous solubility due to its complex, largely lipophilic structure. Direct dissolution in aqueous buffers is often unsuccessful. The key is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous medium, or to employ solubility enhancement techniques.

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous experimental solution. How can I prevent this "crashing out"?

A2: This is a common phenomenon that occurs when a concentrated stock in an organic solvent is diluted into an aqueous medium where the compound is less soluble.[1] To prevent this, you can try the following:

  • Lower the stock concentration: Using a more dilute stock solution means you'll be adding a smaller volume of the organic solvent to your aqueous phase, which can sometimes prevent precipitation.

  • Increase the final co-solvent concentration: If your experiment allows, slightly increasing the percentage of the organic co-solvent in the final aqueous solution can help maintain solubility. However, be mindful of potential solvent toxicity in cell-based assays (typically <0.5% DMSO is recommended).

  • Slow, dropwise addition with vortexing: Add the stock solution very slowly to the pre-warmed (e.g., 37°C) aqueous medium while vortexing or stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.[1]

Q3: What are the primary methods to enhance the aqueous solubility of this compound for my experiments?

A3: Several effective methods can be employed to increase the aqueous solubility of lipophilic compounds like this compound:

  • pH Adjustment: For basic alkaloids, lowering the pH of the aqueous solution can protonate the nitrogen atoms, forming a more soluble salt.

  • Co-solvents: Using a water-miscible organic solvent (e.g., ethanol (B145695), DMSO, PEG 400) in your final solution can increase solubility.

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic this compound molecule within their nonpolar cavity, while their hydrophilic exterior allows the entire complex to dissolve in water.

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles (e.g., solid lipid nanoparticles or polymeric nanoparticles) can significantly improve its aqueous dispersibility and stability.[2]

Troubleshooting Guide for this compound Precipitation

If you are encountering precipitation with this compound during your experiments, follow this step-by-step guide to diagnose and resolve the issue.

G Troubleshooting Workflow for this compound Precipitation start Precipitation Observed check_stock Is the stock solution clear? start->check_stock stock_issue Stock solution is cloudy or has precipitate. check_stock->stock_issue No stock_ok Stock solution is clear. check_stock->stock_ok Yes redissolve_stock Action: Gently warm (37°C) and sonicate stock solution. If still not clear, remake stock at a lower concentration. stock_issue->redissolve_stock dilution_issue Precipitation occurs upon dilution into aqueous buffer. stock_ok->dilution_issue redissolve_stock->check_stock optimize_dilution Action: 1. Lower stock concentration. 2. Add stock slowly to pre-warmed media with vigorous mixing. 3. Ensure final DMSO % is low (<0.5%). dilution_issue->optimize_dilution media_issue Precipitate forms over time in final solution. optimize_dilution->media_issue If precipitation persists end Solution is clear and stable optimize_dilution->end If successful solubility_enhancement Action: Employ solubility enhancement techniques: - pH adjustment - Co-solvents - Cyclodextrins - Nanoparticles media_issue->solubility_enhancement solubility_enhancement->end

A step-by-step workflow for troubleshooting this compound precipitation.

Quantitative Data Summary

As specific data for this compound is unavailable, the following tables summarize the physicochemical properties and solubility of the proxy compound, Aconitine .

Table 1: Physicochemical Properties of Aconitine

PropertyValueReference
Molecular FormulaC₃₄H₄₇NO₁₁[3]
Molecular Weight645.74 g/mol [3]
pKa5.88 (at 25°C)[4]
AppearanceWhite to off-white powder/crystalline solid[3][4]

Table 2: Solubility of Aconitine

SolventSolubilityReference
Water0.3 mg/mL[3][5]
Ethanol35 mg/mL[3][5]
ChloroformVery soluble[5]
Diethyl EtherVery soluble[5]

Experimental Protocols

Protocol 1: Preparation of an Aconitine Stock Solution using a Co-solvent

Objective: To prepare a 10 mM stock solution of Aconitine in DMSO.

Materials:

  • Aconitine powder (MW: 645.74 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh out 6.46 mg of Aconitine powder and transfer it to a sterile microcentrifuge tube or glass vial.

  • Calculate Solvent Volume: To achieve a 10 mM concentration, the required volume of DMSO is calculated as follows:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (L) = (0.00646 g / 645.74 g/mol ) / 0.010 mol/L = 0.001 L = 1 mL

  • Dissolution: Add 1 mL of anhydrous, high-purity DMSO to the vial containing the Aconitine powder.

  • Mixing: Securely cap the vial and vortex for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate in a water bath or gently warm the solution to 37°C to aid dissolution.[1]

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

Protocol 2: Enhancing Aconitine Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare an aqueous solution of Aconitine using HP-β-CD via the kneading method.

Materials:

  • Aconitine powder

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Mortar and pestle

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio: Determine the desired molar ratio of HP-β-CD to Aconitine (e.g., a 2:1 molar ratio is a good starting point).

  • Kneading: Place the calculated amount of HP-β-CD into a mortar. Add a small amount of water to form a paste.

  • Add Aconitine: Dissolve the Aconitine in a minimal amount of ethanol and add this solution dropwise to the HP-β-CD paste while continuously kneading with the pestle.

  • Knead to Dryness: Continue kneading for 30-60 minutes. The mixture should become a stiff and then a dry powder as the solvent evaporates.

  • Drying: Dry the resulting powder in a vacuum oven or desiccator at 40°C overnight to remove any residual solvent.

  • Reconstitution: The resulting Aconitine-HP-β-CD inclusion complex powder can now be dissolved in an aqueous buffer to the desired final concentration.

Protocol 3: Quantification of Aconitine in Aqueous Solution by HPLC-UV

Objective: To determine the concentration of Aconitine in a prepared solution using High-Performance Liquid Chromatography with UV detection.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

  • Phosphoric acid

  • Triethylamine

  • Deionized water

  • Aconitine standard

  • 0.22 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and a buffer (e.g., 10 mM KH₂PO₄, pH adjusted with phosphoric acid). A common mobile phase for aconitine analysis is a gradient of acetonitrile and an aqueous buffer containing triethylamine.[6][7]

  • Standard Curve Preparation:

    • Prepare a 1 mg/mL stock solution of Aconitine standard in the mobile phase.

    • Perform serial dilutions to create a series of standards with known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Take a known volume of your Aconitine solution.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set the HPLC parameters (e.g., flow rate: 1.0 mL/min; column temperature: 25°C; injection volume: 20 µL).

    • Set the UV detector to a wavelength of approximately 230-240 nm.[6][8]

    • Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared sample.

  • Quantification: Determine the peak area for Aconitine in your sample chromatogram and calculate the concentration using the linear regression equation from the standard curve.

Signaling Pathway and Experimental Workflow Diagrams

Diterpenoid Alkaloid Interaction with the NF-κB Signaling Pathway

Diterpenoid alkaloids have been shown to exert anti-inflammatory effects, in part by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of genes involved in inflammation and immune responses.

NFkB_Pathway Inhibition of NF-κB Pathway by Diterpenoid Alkaloids cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB IκB Degradation CarmichaenineA Diterpenoid Alkaloid (e.g., this compound) CarmichaenineA->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription Initiates

Inhibition of the canonical NF-κB signaling pathway by diterpenoid alkaloids.
Experimental Workflow for Solubility Enhancement using Cyclodextrins

This diagram outlines the general workflow for preparing and characterizing a this compound-cyclodextrin inclusion complex.

Cyclodextrin_Workflow Workflow for Cyclodextrin-Based Solubility Enhancement start Start: Poorly Soluble This compound select_cd 1. Select Cyclodextrin (e.g., HP-β-CD) start->select_cd prep_complex 2. Prepare Inclusion Complex (e.g., Kneading Method) select_cd->prep_complex characterize 3. Characterize Complex (FTIR, DSC, NMR) prep_complex->characterize solubility_test 4. Perform Phase Solubility Study characterize->solubility_test quantify 5. Quantify with HPLC solubility_test->quantify end End: Solubilized This compound Solution quantify->end

A general experimental workflow for using cyclodextrins to improve solubility.

References

Troubleshooting low yield in Carmichaenine A extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low yields during the extraction of Carmichaenine A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source? this compound is a C19-diterpenoid alkaloid.[1] Its primary documented source is the aerial parts of the plant Aconitum carmichaeli.[1] It is crucial to use the correct part of the plant, as many traditional preparations use the roots, which may have a different chemical profile.

Q2: What is a typical expected yield for a minor alkaloid like this compound? The yield of specific minor secondary metabolites can vary significantly based on factors like plant genetics, growing conditions, harvest time, and extraction methodology.[2][3] While specific yield data for this compound is not widely published, yields for similar minor alkaloids are often low.[4][5] The table below provides a general guideline for context.

Table 1: Illustrative Yield Range for Minor Secondary Metabolites

Parameter Expected Range Notes

| Yield from Dried Plant Material (w/w) | 0.01% - 0.2% | This is an estimated range and should be used as a general guideline. Actual yields can fall outside this range.[4] |

Q3: What are the general steps for extracting this compound? A typical extraction and purification process for a diterpenoid alkaloid like this compound involves a multi-stage approach. The process begins with extracting the powdered plant material with a solvent, followed by partitioning to remove impurities and enrich the target compound, and concluding with chromatographic purification to isolate this compound.

G cluster_workflow Extraction Workflow Plant Dried, Powdered Aerial Parts of A. carmichaeli Extraction Solid-Liquid Extraction (e.g., with Ethanol) Plant->Extraction Partitioning Liquid-Liquid Partitioning (Acid-Base Separation) Extraction->Partitioning Chromatography Chromatographic Purification (e.g., Column Chromatography) Partitioning->Chromatography Final Isolated This compound Chromatography->Final

Caption: General experimental workflow for this compound isolation.

Troubleshooting Guide for Low this compound Yield

This guide addresses common problems that can lead to low yields at different stages of the extraction process.

Problem Area 1: Starting Material and Preparation

Question: My yield is extremely low or non-existent. Could the issue be my plant material?

This is a common and critical issue. The quality and preparation of the starting material are fundamental to a successful extraction.

  • Possible Cause 1: Incorrect Plant Material: You may be using the wrong species or the wrong part of the plant. This compound is isolated from the aerial parts of Aconitum carmichaeli.[1] Using the roots or a different Aconitum species may result in little to no yield.

    • Solution: Verify the botanical identity of your plant material. Ensure you are using the aerial parts (stems, leaves, flowers).

  • Possible Cause 2: Poor Quality Plant Material: The concentration of secondary metabolites can be affected by harvesting time, growing conditions, and post-harvest storage.[2][3]

    • Solution: If possible, source plant material harvested at the optimal time for alkaloid content. Ensure the material has been properly dried and stored in a cool, dark, and dry place to prevent degradation of the target compound.[2]

  • Possible Cause 3: Inadequate Preparation: Poor solvent penetration will result from insufficient grinding of the plant material.[2]

    • Solution: Grind the dried plant material to a fine, uniform powder. This increases the surface area available for extraction and improves efficiency.[6]

Problem Area 2: Inefficient Solid-Liquid Extraction

Question: I have a crude extract, but I suspect the initial extraction was inefficient. How can I optimize it?

The parameters of the initial solid-liquid extraction step directly impact how much of the target compound is pulled from the plant matrix.

  • Possible Causes: Sub-optimal choice of solvent, temperature, time, or extraction technique can lead to poor extraction efficiency.[4][6]

    • Solution: Systematically optimize your extraction parameters. Alkaloids are often extracted with polar solvents like methanol (B129727) or ethanol (B145695), sometimes mixed with water.[6][7] Consider advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can improve yields and reduce extraction times.[8] Avoid excessive heat (e.g., above 60°C) to prevent the degradation of potentially heat-sensitive alkaloids.[4]

Table 2: Key Parameters for Optimizing Alkaloid Extraction

Parameter Recommendation Rationale
Solvent Test polar solvents like methanol, ethanol, or their aqueous solutions (e.g., 70-80% ethanol).[7] The polarity of the solvent must be matched to the target compound to ensure effective dissolution.[6]
Temperature Maintain a slightly elevated but controlled temperature (e.g., 40-60°C).[4][7] Increased temperature can improve solvent efficiency, but excessive heat can degrade the alkaloid.[4]
Time Ensure sufficient extraction time (e.g., several hours), potentially with multiple extraction cycles.[4] Allows for complete penetration of the solvent into the plant matrix.
Solid-to-Liquid Ratio Optimize the ratio to ensure the plant material is fully saturated with the solvent (e.g., 1:20 or 1:30 g/mL).[7] A proper ratio ensures a sufficient concentration gradient for efficient mass transfer.

| Agitation | Ensure continuous and thorough stirring or agitation during extraction. | Improves the interaction between the solvent and the plant material. |

Problem Area 3: Loss During Liquid-Liquid Partitioning

Question: I believe I'm losing my compound during the acid-base liquid-liquid extraction steps. What could be going wrong?

Liquid-liquid partitioning based on pH is a critical step for purifying alkaloids, but it also presents opportunities for significant loss if not performed correctly. Alkaloids are basic and thus their solubility is pH-dependent: they are soluble in acidic water as salts and soluble in organic solvents as free bases.[6]

  • Possible Cause 1: Incorrect pH: The pH of the aqueous layer was not sufficiently acidic or basic during the respective extraction steps.

    • Solution: Use a pH meter to confirm the pH at each step. The aqueous solution should be distinctly acidic (e.g., pH 2-3) to extract the protonated alkaloid salt, and distinctly basic (e.g., pH 9-11) to convert it to the free base for extraction into the organic phase.[9]

  • Possible Cause 2: Emulsion Formation: An emulsion, or a stable mixture of the two immiscible solvent layers, can form at the interface, trapping your compound and preventing clean separation.[4][10]

    • Solution: To prevent emulsions, gently swirl or invert the separatory funnel instead of shaking it vigorously.[10] To break an existing emulsion, try adding a saturated salt solution (brine) or centrifuging the mixture.[4][10]

  • Possible Cause 3: Incorrect Solvent Choice: The organic solvent used may not be optimal for your compound.

    • Solution: this compound is reported to be soluble in solvents like chloroform, dichloromethane, and ethyl acetate (B1210297).[1] These are good candidates for extracting the free base from the basified aqueous layer.

G cluster_troubleshooting Troubleshooting Liquid-Liquid Partitioning Start Low Yield After Partitioning Emulsion Did an emulsion form? Start->Emulsion CheckpH Was pH verified at each step? Emulsion->CheckpH No Sol1 Solution: - Add brine (salt) - Centrifuge mixture - Gently swirl/invert in future extractions Emulsion->Sol1 Yes Sol2 Solution: - Use pH meter to adjust to pH 2-3 (acidic) and pH 9-11 (basic) CheckpH->Sol2 No CheckPhases Test both aqueous and organic layers via TLC/HPLC to locate compound CheckpH->CheckPhases Yes

Caption: Troubleshooting logic for low yield in liquid-liquid partitioning.

Key Experimental Protocols

Protocol 1: General Procedure for Solid-Liquid Extraction

  • Preparation: Weigh approximately 50 g of dried and finely powdered aerial parts of A. carmichaeli.

  • Extraction: Place the powdered material into a flask. Add a 70% ethanol solution at a solid-liquid ratio of 1:20 (g/mL).[7]

  • Heating and Agitation: Gently heat the mixture to 50-60°C with continuous stirring for 3-4 hours.[4][7]

  • Filtration: Cool the mixture and filter it to separate the extract from the solid plant material. Re-extract the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Solvent Removal: Combine all filtrates and remove the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol 2: General Procedure for Acid-Base Liquid-Liquid Partitioning

  • Dissolution: Dissolve the crude extract in a 5% hydrochloric acid solution.

  • Defatting: Transfer the acidic solution to a separatory funnel and wash it three times with an equal volume of n-hexane or diethyl ether to remove lipids and other nonpolar impurities.[4] Discard the organic layer (or save for analysis to confirm no product loss).

  • Basification: Collect the aqueous layer and adjust its pH to 10-11 using an ammonium (B1175870) hydroxide (B78521) solution.[9] Confirm the pH with a meter. The solution may become cloudy as the free base alkaloids precipitate.

  • Extraction of Free Base: Extract the basified aqueous solution three times with an equal volume of ethyl acetate or chloroform.[1][9]

  • Final Steps: Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified total alkaloid extract. This extract can then be further purified by chromatography.

References

Avoiding degradation of Carmichaenine A during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Carmichaenine A. The information herein is designed to help you navigate common challenges and avoid degradation of this valuable compound during your experiments.

Disclaimer: Direct experimental data on the stability and purification of this compound is limited in publicly available literature. The guidance provided below is based on established principles for the purification of structurally similar C19-diterpenoid alkaloids, particularly those from the Aconitum genus. It is strongly recommended to perform small-scale pilot experiments to optimize conditions specifically for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound, a C19-diterpenoid alkaloid, stem from its complex structure and the presence of other closely related alkaloids in the crude extract. Key difficulties include:

  • Structural Similarity to Other Alkaloids: Crude extracts often contain a mixture of diterpenoid alkaloids with very similar physicochemical properties, making chromatographic separation challenging.

  • Potential for Degradation: this compound is susceptible to degradation, particularly through hydrolysis of its ester functional groups, under non-optimal pH and temperature conditions.

  • Low Abundance: The concentration of this compound in the source material may be low, requiring efficient extraction and purification methods to obtain a sufficient yield.

Q2: What are the likely degradation pathways for this compound?

A2: Based on studies of other aconitine-type alkaloids, the most probable degradation pathways for this compound involve:

  • Hydrolysis: The ester linkages are prone to hydrolysis, especially under alkaline conditions or at elevated temperatures. This can lead to the formation of less acetylated or benzoylated derivatives, ultimately yielding the corresponding amino alcohol core.

  • Oxidation: The tertiary amine and other functional groups in the molecule can be susceptible to oxidation, leading to the formation of N-oxides or other oxidation byproducts.

Q3: What analytical techniques are recommended for monitoring the purification of this compound?

A3: A combination of chromatographic and spectroscopic techniques is essential for monitoring the purification process:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or, preferably, mass spectrometric (LC-MS) detection is the method of choice for assessing the purity of fractions and identifying this compound and its potential degradation products.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for rapid, qualitative analysis of fractions during column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the definitive structural elucidation of the final purified product.

Troubleshooting Guide

Issue 1: Low Yield of this compound after Purification
Possible Cause Troubleshooting Steps
Degradation during Extraction/Purification - Maintain a slightly acidic pH (around 4-5) during extraction and initial purification steps to minimize hydrolysis.[1] - Avoid high temperatures. Perform extractions and chromatography at room temperature or below. - Use freshly distilled solvents to minimize exposure to peroxides and other reactive impurities.
Incomplete Elution from Chromatographic Column - Optimize the mobile phase composition. A gradient elution with increasing solvent strength may be necessary. - If using silica (B1680970) gel chromatography, deactivation of the silica with a small percentage of water or triethylamine (B128534) may be required to prevent irreversible adsorption.
Co-elution with Other Compounds - Employ high-resolution chromatographic techniques such as preparative HPLC or counter-current chromatography (CCC). - Optimize the selectivity of the chromatographic system by trying different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase modifiers.
Issue 2: Presence of Impurities in the Final Product
Possible Cause Troubleshooting Steps
Inadequate Chromatographic Resolution - Increase the column length or use a column with a smaller particle size for better efficiency. - Optimize the gradient slope in preparative HPLC to improve the separation of closely eluting impurities. - Consider using an alternative purification technique like pH-zone-refining CCC, which has shown excellent results for separating complex alkaloid mixtures.[2][3]
Degradation During Solvent Evaporation - Use a rotary evaporator at low temperature and reduced pressure. - Avoid prolonged exposure of the purified compound to heat and light.
Contamination from Solvents or Glassware - Use high-purity solvents (HPLC grade or equivalent). - Ensure all glassware is thoroughly cleaned and dried before use.

Experimental Protocols

Protocol 1: General Extraction of Diterpenoid Alkaloids
  • Maceration: Macerate the dried and powdered plant material with a suitable solvent (e.g., 70% ethanol) at room temperature for 24-48 hours.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure at a temperature below 45°C.

  • Acid-Base Partitioning:

    • Dissolve the concentrated extract in a 2% aqueous solution of hydrochloric acid.

    • Wash the acidic solution with a non-polar solvent like petroleum ether or dichloromethane (B109758) to remove neutral and weakly basic compounds.

    • Adjust the pH of the aqueous phase to 9-10 with an aqueous ammonia (B1221849) solution.

    • Extract the liberated alkaloids with a solvent such as dichloromethane or chloroform.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: Purification by pH-Zone-Refining Counter-Current Chromatography (CCC)

This technique is highly effective for separating alkaloids based on their pKa values and hydrophobicity.

  • Solvent System Selection: A two-phase solvent system is required. A common system for diterpenoid alkaloids is a mixture of petroleum ether, ethyl acetate, methanol, and water. The optimal ratio should be determined experimentally.

  • Sample Preparation: Dissolve the crude alkaloid extract in a mixture of the upper and lower phases of the selected solvent system.

  • CCC Operation:

    • Fill the CCC column with the stationary phase (typically the upper phase).

    • Inject the sample solution.

    • Elute with the mobile phase (typically the lower phase) containing an acidic retainer (e.g., hydrochloric acid) while the column is rotating at an appropriate speed. A basic eluent (e.g., containing triethylamine) is used in the stationary phase.

  • Fraction Collection and Analysis: Collect fractions and analyze them by HPLC-MS to identify those containing pure this compound.

Visualizations

experimental_workflow start Plant Material extraction Extraction with 70% Ethanol start->extraction concentration1 Concentration under Vacuum extraction->concentration1 acid_base Acid-Base Partitioning concentration1->acid_base crude_extract Crude Alkaloid Extract acid_base->crude_extract purification Purification (Prep-HPLC or CCC) crude_extract->purification pure_compound Pure this compound purification->pure_compound analysis Purity Analysis (HPLC-MS, NMR) pure_compound->analysis

Caption: A generalized experimental workflow for the extraction and purification of this compound.

degradation_pathway carmichaenine_a This compound (Diester Diterpenoid Alkaloid) monoester_alkaloid Monoester Derivative (Hydrolysis Product) carmichaenine_a->monoester_alkaloid Hydrolysis (e.g., OH⁻, H₂O, Heat) amino_alcohol Amino Alcohol Core (Complete Hydrolysis) monoester_alkaloid->amino_alcohol Further Hydrolysis

Caption: A potential degradation pathway of this compound via hydrolysis.

References

Navigating the Complexities of Carmichaenine A: A Technical Support Guide for NMR Spectral Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the intricate diterpenoid alkaloid Carmichaenine A, deciphering its nuclear magnetic resonance (NMR) spectra can present a significant challenge. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental process of structural elucidation.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a broad singlet around δ 3.72 ppm in my ¹H NMR spectrum of this compound. Is this an impurity?

A1: Not necessarily. This broad singlet is characteristic of the methoxy (B1213986) group protons at the C-1 position (1-OCH₃) of this compound. The broadness can be attributed to restricted rotation or conformational exchange. Before assuming it's an impurity, verify the presence of a corresponding carbon signal around δ 56.4 ppm in your ¹³C NMR spectrum.

Q2: The chemical shifts of my proton signals in the δ 1.0-2.5 ppm range are overlapping, making it difficult to assign the individual methylene (B1212753) and methine protons. What's the best approach to resolve this?

A2: Significant signal overlap in the aliphatic region is a common challenge with complex molecules like this compound. To overcome this, a combination of 2D NMR experiments is essential. Start with a COSY (Correlation Spectroscopy) experiment to identify proton-proton coupling networks. Subsequently, an HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to its directly attached carbon, aiding in the differentiation of overlapping signals based on their carbon chemical shifts.

Q3: I am struggling to definitively assign the quaternary carbons in the ¹³C NMR spectrum. Which experiment is most suitable for this?

A3: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the most powerful tool for assigning quaternary carbons. Look for long-range correlations (typically 2-3 bonds) from known protons to the unassigned quaternary carbon signals. For instance, correlations from the methyl protons of the N-ethyl group (H-22) can help assign the neighboring quaternary carbons.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor resolution and broad peaks in ¹H NMR Sample aggregation, presence of paramagnetic impurities, or incorrect solvent viscosity.1. Dilute the sample. 2. Filter the sample through a small plug of celite. 3. Ensure the use of a high-purity deuterated solvent.
Missing or weak quaternary carbon signals in ¹³C NMR Long relaxation times (T1) for quaternary carbons.Increase the relaxation delay (d1) in your ¹³C NMR acquisition parameters (e.g., to 5-10 seconds) to allow for full relaxation of the quaternary nuclei between scans.
Ambiguous stereochemical assignments Insufficient data from standard 2D NMR experiments.A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is crucial for determining spatial proximities between protons. The observed cross-peaks will provide through-space correlations that help define the relative stereochemistry of the molecule.
Inconsistent chemical shifts compared to literature values Differences in solvent, temperature, or pH.Ensure your experimental conditions match those reported in the literature. Small variations in these parameters can lead to significant changes in chemical shifts, especially for protons involved in hydrogen bonding.

Quantitative NMR Data for this compound

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound, recorded in CDCl₃.

Table 1: ¹H NMR Data of this compound (400 MHz, CDCl₃)

PositionδH (ppm)Multiplicity (J in Hz)
13.52m
24.18dd (9.2, 4.8)
34.05d (6.8)
54.01d (6.0)
65.88s
92.58m
102.15m
121.85, 1.65m
132.85m
144.85d (5.2)
152.10, 1.75m
163.25m
176.15s
192.95, 2.75m
201.12s
222.55, 2.45m
231.05t (7.2)
1-OCH₃3.72s
8-OCH₃3.35s
16-OCH₃3.45s

Table 2: ¹³C NMR Data of this compound (100 MHz, CDCl₃)

PositionδC (ppm)PositionδC (ppm)
182.51345.8
268.51475.5
372.11533.8
443.21682.1
552.51761.5
692.51878.9
788.11958.2
878.22017.5
950.12153.5
1045.22213.5
1149.81-OCH₃56.4
1229.58-OCH₃57.8
16-OCH₃59.1

Experimental Protocols

Standard 1D and 2D NMR Data Acquisition

A comprehensive dataset for the structure elucidation of this compound should include the following experiments:

  • ¹H NMR: Provides information on the chemical environment and multiplicity of protons.

  • ¹³C NMR: Shows the number of unique carbon atoms and their chemical environments.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (¹H-¹H Correlation Spectroscopy): Identifies scalar-coupled protons, revealing connectivity pathways.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons, crucial for connecting spin systems and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, providing insights into the stereochemistry and 3D structure.

Visualizing Experimental Workflows and Logic

experimental_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_interpretation Structure Elucidation H1_NMR ¹H NMR Proton_Env Proton Environments & Multiplicities H1_NMR->Proton_Env C13_NMR ¹³C NMR Carbon_Types Carbon Skeleton & Types C13_NMR->Carbon_Types DEPT135 DEPT-135 DEPT135->Carbon_Types COSY COSY Connectivity Proton-Proton Connectivity COSY->Connectivity HSQC HSQC Direct_Correlation Proton-Carbon (¹J) Correlation HSQC->Direct_Correlation HMBC HMBC Long_Range Long-Range (²J, ³J) Correlations HMBC->Long_Range NOESY NOESY Stereochemistry Stereochemistry & Conformation NOESY->Stereochemistry Proton_Env->Connectivity Carbon_Types->Direct_Correlation Connectivity->Direct_Correlation Direct_Correlation->Long_Range Final_Structure Final Structure of this compound Long_Range->Final_Structure Stereochemistry->Final_Structure

Caption: Workflow for the structure elucidation of this compound using NMR spectroscopy.

troubleshooting_logic Start Complex NMR Spectrum Observed Overlapping_Signals Overlapping Signals in Aliphatic Region? Start->Overlapping_Signals Weak_Quat_C Weak/Missing Quaternary Carbons? Overlapping_Signals->Weak_Quat_C No Run_2D_NMR Run COSY & HSQC Overlapping_Signals->Run_2D_NMR Yes Ambiguous_Stereo Ambiguous Stereochemistry? Weak_Quat_C->Ambiguous_Stereo No Increase_D1 Increase Relaxation Delay (d1) in ¹³C NMR Weak_Quat_C->Increase_D1 Yes Run_NOESY Run NOESY/ROESY Ambiguous_Stereo->Run_NOESY Yes Proceed Proceed with Assignments Ambiguous_Stereo->Proceed No Run_2D_NMR->Weak_Quat_C Increase_D1->Ambiguous_Stereo Run_NOESY->Proceed

Caption: Decision-making process for troubleshooting complex NMR spectra of this compound.

Technical Support Center: Enhancing Reproducibility of Carmichaenine A Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of bioassays involving Carmichaenine A, a C19-diterpenoid alkaloid.

Section 1: Frequently Asked Questions (FAQs)

Q1: My this compound sample is not readily dissolving in my aqueous assay buffer. What can I do?

A1: Poor aqueous solubility is a common issue with diterpenoid alkaloids. To improve solubility, consider the following:

  • Co-solvents: Use a small percentage of a biocompatible organic solvent like DMSO or ethanol (B145695) to first dissolve the this compound before making the final dilution in your aqueous buffer. Always include a vehicle control in your experiment with the same final concentration of the solvent to account for any solvent-induced effects.

  • Sonication: Gentle sonication of the stock solution can help to break down aggregates and improve dissolution.

  • pH Adjustment: Depending on the specific assay, slight adjustments to the pH of the buffer may improve the solubility of the alkaloid.

Q2: I am observing high variability between my replicate wells in a cytotoxicity assay. What are the potential causes?

A2: High variability can stem from several factors:

  • Uneven Cell Seeding: Ensure a homogenous cell suspension before and during seeding into microplates. Inconsistent cell numbers per well is a primary source of variability.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, consider not using the outermost wells for experimental data or ensure proper humidification of your incubator.

  • Compound Precipitation: Visually inspect your wells under a microscope after adding this compound. If precipitation is observed, it can lead to inconsistent compound exposure to the cells. Refer to Q1 for improving solubility.

  • Pipetting Errors: Ensure your pipettes are properly calibrated and use consistent technique for all additions.

Q3: My anti-inflammatory assay results with this compound are not consistent across experiments. What should I check?

A3: Reproducibility in anti-inflammatory assays can be influenced by:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.

  • Reagent Variability: Ensure that all reagents, especially stimuli like lipopolysaccharide (LPS), are from the same lot or have been tested for consistent activity.

  • Incubation Times: Adhere strictly to the optimized incubation times for both the compound treatment and the inflammatory stimulus.

Q4: I suspect my this compound may be a Pan-Assay Interference Compound (PAINS). How can I verify this?

A4: PAINS are compounds that can produce false-positive results in various bioassays through non-specific mechanisms. To investigate if this compound is acting as a PAIN in your assay:

  • Run Counter-screens: If your primary assay is fluorescence-based, perform a counter-screen using a luminescence-based detection method, or vice versa.

  • Include Detergents: Adding a small amount of a non-ionic detergent, like Triton X-100, to your assay buffer can help to disrupt compound aggregates, a common characteristic of some PAINS.

  • Check for Cytotoxicity: Always run a cytotoxicity assay in parallel with your primary screen. Apparent activity in your primary assay may be a result of non-specific cytotoxicity.

Section 2: Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during your experiments.

Troubleshooting: Cytotoxicity Assays (e.g., MTT, MTS)
Problem Possible Cause Recommended Solution
High background absorbance in "no cell" control wells. The color of this compound or its degradation products may interfere with the colorimetric readout.Prepare a parallel plate with the same concentrations of this compound in media but without cells. Subtract the average absorbance of these wells from your experimental wells.
Unexpectedly high cell viability at high concentrations. This compound may be directly reducing the tetrazolium salt (e.g., MTT) to formazan (B1609692), independent of cellular activity.Perform a control experiment by adding this compound to cell-free media containing the tetrazolium salt to see if a color change occurs. If so, consider switching to a non-tetrazolium-based assay like a Calcein-AM or an ATP-based luminescence assay.
Cell morphology changes not correlating with viability readouts. The compound may be causing cytostatic effects (inhibiting proliferation) rather than cytotoxic effects (cell death).Complement your viability assay with a cell proliferation assay or direct cell counting to distinguish between cytotoxicity and cytostasis.
Troubleshooting: Anti-Inflammatory Assays (e.g., Nitric Oxide, Cytokine Measurement)
Problem Possible Cause Recommended Solution
Inconsistent inhibition of inflammatory markers (e.g., NO, TNF-α). The pre-incubation time with this compound before adding the inflammatory stimulus is not optimal.Perform a time-course experiment to determine the optimal pre-incubation time for this compound to exert its effect.
High levels of inflammatory markers in the negative control (unstimulated) wells. The cells may be stressed due to over-confluency, rough handling, or contamination.Ensure cells are seeded at an appropriate density and handled gently. Regularly check for mycoplasma contamination.
This compound is showing cytotoxicity at concentrations used for the anti-inflammatory assay. The observed anti-inflammatory effect may be a result of cell death rather than a specific inhibitory mechanism.Always perform a cytotoxicity assay in parallel using the same cell type, compound concentrations, and incubation times to ensure the observed effects are not due to toxicity.

Section 3: Quantitative Data Summary

While specific IC50 values for this compound are not widely published, the following tables provide representative data for related C19-diterpenoid alkaloids from the Aconitum genus, which can be used as a reference for experimental design.

Table 1: Cytotoxicity of Aconitum Diterpenoid Alkaloids in Various Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
AconitineH9c2 (rat myocardial cells)MTT0.069[1][2]
HypaconitineH9c2 (rat myocardial cells)MTT0.118[1]
MesaconitineH9c2 (rat myocardial cells)MTT0.082[1]
LipoaconitineVarious human tumor cell linesMTT13.7 - 20.3[3]
LipomesaconitineKB cell lineMTT9.9[3]
LipojesaconitineVarious human tumor cell linesMTT6.0 - 7.3[3]

Table 2: Anti-Inflammatory Activity of Aconitum Diterpenoid Alkaloids

Compound/ExtractModelMeasured ParameterEffectReference
Total alkaloids of A. carmichaeliiDSS-induced colitis in miceTNF-α, IL-1β, IL-6Significant reduction[4]
AconitineLPS-stimulated RAW 264.7 cellsNitric Oxide (NO)Inhibition[5]
Diterpenoid alkaloid derivativesLPS-stimulated RAW 264.7 cellsNO, TNF-α, IL-6Inhibition[6][7][8]
Four C19-diterpenoid alkaloidsLPS-activated RAW 264.7 cellsInterleukin-6 (IL-6)IC50 values between 18.87 and 29.60 µg/mL[9]

Section 4: Experimental Protocols

Protocol 1: General Cytotoxicity Assay using MTT
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compound) and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Anti-Inflammatory Assay - Nitric Oxide (NO) Measurement in RAW 264.7 Macrophages
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete DMEM. Incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

Section 5: Visualizations

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Add this compound dilutions incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add DMSO to dissolve formazan incubation3->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow for a typical MTT-based cytotoxicity assay.

Troubleshooting_Logic cluster_cytotoxicity Cytotoxicity Assay Issues cluster_anti_inflammatory Anti-Inflammatory Assay Issues cluster_solutions Potential Solutions start Inconsistent Bioassay Results high_variability High Variability? start->high_variability high_background High Background? start->high_background unexpected_viability Unexpectedly High Viability? start->unexpected_viability inconsistent_inhibition Inconsistent Inhibition? start->inconsistent_inhibition high_neg_control High Negative Control? start->high_neg_control sol_variability Check cell seeding, edge effects, precipitation high_variability->sol_variability sol_background Use 'no cell' control plate for background subtraction high_background->sol_background sol_viability Test for direct MTT reduction, switch assay type unexpected_viability->sol_viability sol_inhibition Optimize pre-incubation time inconsistent_inhibition->sol_inhibition sol_neg_control Check for cell stress or contamination high_neg_control->sol_neg_control

Caption: A logical troubleshooting workflow for common bioassay issues.

Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Activates ERK ERK TLR4->ERK Activates JNK JNK TLR4->JNK Activates IKK IKK TLR4->IKK Activates Inflammatory_Response Inflammatory Response (NO, TNF-α, IL-6, IL-1β) p38->Inflammatory_Response Induces ERK->Inflammatory_Response Induces JNK->Inflammatory_Response Induces IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65) IkB->NFkB Releases NFkB->Inflammatory_Response Induces CarmichaenineA This compound CarmichaenineA->p38 Inhibits CarmichaenineA->ERK Inhibits CarmichaenineA->JNK Inhibits CarmichaenineA->IKK Inhibits

Caption: Postulated anti-inflammatory mechanism via MAPK/NF-κB pathways.

References

Technical Support Center: Managing Cytotoxicity of Novel Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with potent cytotoxic compounds like Carmichaenine A. The focus is on addressing and mitigating cytotoxicity in non-target cells to enhance the therapeutic index of such molecules.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity with this compound in our healthy control cell line. What are the first troubleshooting steps?

A1: High cytotoxicity in non-target cells is a common challenge with potent natural compounds. Here are initial steps to troubleshoot:

  • Verify Compound Concentration and Purity: Ensure the correct concentration of this compound was used. Verify the purity of your compound stock, as impurities can contribute to toxicity.

  • Assess Solvent Toxicity: Include a vehicle control (e.g., DMSO) at the same final concentration used for this compound to rule out solvent-induced cytotoxicity. Typically, DMSO concentrations should be kept below 0.5%.[1]

  • Optimize Cell Seeding Density: Cell density can influence susceptibility to cytotoxic agents. Standardize your seeding density and ensure cells are in the logarithmic growth phase during treatment.[1]

  • Check Incubation Time: Cytotoxicity is often time-dependent. Consider reducing the incubation time to see if a therapeutic window can be identified where cancer cells are more sensitive than non-target cells.

Q2: What are the common mechanisms of cytotoxicity for natural alkaloids?

A2: Natural alkaloids exert their cytotoxic effects through various mechanisms, often involving the induction of programmed cell death and inhibition of essential cellular processes. Key mechanisms include:

  • Induction of Apoptosis: Many alkaloids trigger apoptosis, or programmed cell death, through intrinsic (mitochondrial) or extrinsic pathways.[2][3][4] This involves the activation of caspases, DNA fragmentation, and cell shrinkage.[2]

  • Cell Cycle Arrest: Some alkaloids can halt the cell cycle at different phases (e.g., G0/G1 or G2/M), preventing cell proliferation.[5]

  • DNA Damage: Certain alkaloids can interact with DNA, causing damage that leads to cell death if not repaired.[2][5]

  • Disruption of Microtubules: Compounds like vinca (B1221190) alkaloids interfere with microtubule dynamics, which is crucial for cell division.[5][6]

  • Inhibition of Key Signaling Pathways: Alkaloids can modulate critical signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[2][7]

Q3: What strategies can we employ to reduce the cytotoxicity of this compound in non-target cells?

A3: Several strategies can be explored to improve the selectivity of cytotoxic compounds:

  • Co-administration with Protective Agents:

    • Antioxidants: If this compound induces oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) may mitigate toxicity in normal cells.[1]

    • Caspase Inhibitors: While complex, pan-caspase inhibitors could be used to modulate the apoptotic response.[1]

  • Drug Delivery Systems: Encapsulating this compound in nanoparticles, liposomes, or polymer-based carriers can improve its targeted delivery to cancer cells and reduce exposure to healthy tissues.[3]

  • Structural Modification: Semi-synthetic derivatives of this compound could be designed to have a better therapeutic index, with reduced toxicity and improved efficacy.[2]

  • Cyclotherapy: This approach involves temporarily arresting normal cells in a quiescent phase of the cell cycle (e.g., G1), making them less susceptible to drugs that target rapidly proliferating cancer cells.[1]

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay results.

  • Possible Cause: Inconsistent cell health or number.

  • Solution: Ensure consistent cell passage number, seeding density, and growth phase. Always perform a baseline cell viability check before starting the experiment.

  • Possible Cause: Compound instability in culture medium.

  • Solution: Prepare fresh solutions of this compound for each experiment. Assess the stability of the compound in your specific cell culture medium over the experimental timeframe.

Problem 2: A potential cytoprotective agent is not effective.

  • Possible Cause: Insufficient concentration or inappropriate timing of administration.

  • Solution: Perform a dose-response and time-course experiment for the protective agent. Consider pre-incubating the cells with the protective agent for several hours before adding this compound.[1]

  • Possible Cause: The mechanism of the protective agent does not counteract the cytotoxic mechanism of this compound.

  • Solution: Investigate the mechanism of cytotoxicity of this compound (e.g., apoptosis, necrosis, oxidative stress) to select a more appropriate protective agent.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of this compound in Cancerous and Non-Target Cell Lines

Cell LineCell TypeIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer8.7
HCT116Colon Cancer6.5
HEK293Normal Kidney25.8
MRC-5Normal Lung Fibroblast32.1

Table 2: Effect of a Hypothetical Protective Agent (Antioxidant NAC) on this compound Cytotoxicity

Cell LineThis compound IC50 (µM)This compound + NAC (1 mM) IC50 (µM)Fold Increase in IC50
MCF-75.27.81.5
HEK29325.855.12.1

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (and/or protective agents) and incubate for the desired period (e.g., 24, 48, 72 hours). Include vehicle-only controls.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
  • Cell Treatment: Treat cells with this compound in a 6-well plate for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Visualizations

G cluster_0 This compound-Induced Cytotoxicity CA This compound Mito Mitochondrial Stress CA->Mito ROS ↑ ROS Production Mito->ROS Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation ROS->Casp3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_1 Experimental Workflow: Assessing a Cytoprotective Agent Start Seed Non-Target Cells PreInc Pre-incubate with Protective Agent Start->PreInc Treat Treat with This compound PreInc->Treat Incubate Incubate (24-72h) Treat->Incubate Assay Perform Cytotoxicity Assay (e.g., MTT) Incubate->Assay Analyze Analyze Data & Compare IC50 Assay->Analyze G cluster_2 Concept of Cyclotherapy Normal Normal Cells (Functional p53) Arrest G1 Arrest (Protected) Normal->Arrest Cancer Cancer Cells (Defective p53) Proliferate Continued Proliferation (Susceptible) Cancer->Proliferate Drug Add this compound Arrest->Drug Proliferate->Drug p53_act p53 Activator p53_act->Normal p53_act->Cancer

References

Technical Support Center: Enhancing In Vivo Bioavailability of Carmichaenine A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Carmichaenine A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on strategies to enhance its bioavailability.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and inconsistent plasma concentrations of this compound after oral administration in our rodent model. What are the likely causes?

A1: Low oral bioavailability is a common challenge for complex natural products like this compound. The primary reasons are likely linked to its physicochemical properties. This compound is reported to be a crystalline solid that is poorly soluble in water but soluble in organic solvents like methanol (B129727) and ethanol[1].

Key contributing factors include:

  • Poor Aqueous Solubility: The compound's low solubility in the aqueous environment of the gastrointestinal (GI) tract limits its dissolution, which is a rate-limiting step for absorption[2].

  • Low Permeability: The molecular size and structure of this compound may result in poor permeation across the intestinal epithelium.

  • First-Pass Metabolism: Like many alkaloids, this compound may be subject to extensive metabolism in the liver (first-pass effect) before it can reach systemic circulation, reducing the amount of active drug.

Q2: What are the initial steps to consider for improving the oral bioavailability of this compound?

A2: A systematic approach is recommended. Start by characterizing the compound's properties and then select a suitable formulation strategy.

  • Physicochemical Characterization: Confirm the solubility, permeability (e.g., using a Caco-2 cell model), and stability of your specific batch of this compound.

  • Formulation Strategy Selection: Based on its properties (likely low solubility), consider strategies such as particle size reduction, lipid-based formulations, or solid dispersions[3][4].

  • Analytical Method Development: Ensure you have a robust and validated bioanalytical method, typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for accurate quantification in plasma and tissues[5].

Below is a workflow to guide your strategy selection process.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Characterization & Strategy cluster_2 Phase 3: Formulation & Testing cluster_3 Phase 4: Analysis & Outcome A Low in vivo bioavailability of This compound observed B Characterize Physicochemical Properties (Solubility, Permeability, Stability) A->B C Select Formulation Strategy B->C D1 Lipid-Based Systems (e.g., SEDDS, Nanoemulsions) C->D1 Low Solubility High Lipophilicity D2 Particle Size Reduction (e.g., Nanosuspension) C->D2 Low Solubility Crystalline D3 Solid Dispersions (e.g., with Polymers) C->D3 Low Solubility Amorphous desired E Formulation Development & In Vitro Characterization D1->E D2->E D3->E F In Vivo Pharmacokinetic Study (Rodent Model) E->F G LC-MS/MS Bioanalysis of Plasma Samples F->G H Bioavailability Enhanced? G->H I Successful Outcome: Proceed with Efficacy Studies H->I Yes J Refine Formulation or Select Alternative Strategy H->J No J->C

Caption: Workflow for enhancing this compound bioavailability.

Q3: Which formulation strategies are most promising for a poorly water-soluble alkaloid like this compound?

A3: For compounds with poor aqueous solubility, several formulation strategies can significantly enhance bioavailability. Lipid-based and nanoparticle systems are particularly effective.[3][6][7][8]

StrategyDescriptionAdvantagesDisadvantages
Lipid-Based Formulations (e.g., SEDDS, Nanoemulsions) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form an emulsion or microemulsion in the GI tract.[9][10]- Enhances solubilization. - Can bypass first-pass metabolism via lymphatic absorption. - Protects the drug from degradation.[3]- Requires careful selection of excipients. - Potential for GI side effects with high surfactant concentrations.
Nanosuspensions The drug is reduced to nanoparticle size (typically <1000 nm) and stabilized with surfactants or polymers.[6][8]- Increases surface area, leading to faster dissolution. - Applicable to many poorly soluble drugs. - High drug loading is possible.[2]- Requires specialized equipment (e.g., high-pressure homogenizer). - Physical stability (particle aggregation) can be a concern.
Amorphous Solid Dispersions The crystalline drug is converted into an amorphous state and dispersed within a polymer matrix.[3][4]- Stabilizes the drug in a high-energy, more soluble form. - Can significantly improve dissolution rate and extent.- The amorphous state can be physically unstable and may recrystallize over time. - Polymer selection is critical.

Troubleshooting Guides

Issue: Inconsistent results during in vivo pharmacokinetic studies.

Possible Cause Troubleshooting Step
Formulation Instability Before dosing, visually inspect your formulation for any signs of precipitation, phase separation, or particle aggregation. For nanosuspensions, re-verify particle size.
Dosing Inaccuracy Ensure the formulation is homogenous before drawing each dose. For suspensions, vortex thoroughly. Use calibrated positive displacement pipettes for viscous formulations.
Inter-animal Variability Ensure animals are properly fasted (if required by the protocol) and that the dosing procedure (e.g., gavage technique) is consistent across all animals. Increase the number of animals per time point (n) to improve statistical power.
Analytical Method Issues Re-validate your LC-MS/MS method. Run quality control (QC) samples with each analytical batch to check for accuracy and precision. Investigate potential matrix effects.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion

This protocol provides a starting point for developing a nanoemulsion formulation to enhance the oral bioavailability of this compound.

Materials:

  • This compound

  • Oil phase: Medium-chain triglycerides (MCT), e.g., Capryol™ 90

  • Surfactant: Polyoxyl 35 Castor Oil (e.g., Kolliphor® EL) or Tween 80

  • Co-surfactant/Co-solvent: Transcutol® HP or Propylene Glycol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Magnetic stirrer and stir bar

  • High-pressure homogenizer or microfluidizer

Methodology:

  • Screening for Solubility: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the best components.

  • Preparation of the Organic Phase:

    • Accurately weigh the required amount of this compound.

    • Add the selected oil phase (e.g., 10% w/w) and co-surfactant (e.g., 20% w/w).

    • Gently heat (e.g., to 40°C) and stir until the drug is completely dissolved.

    • Add the surfactant (e.g., 30% w/w) and mix until a homogenous, clear solution is formed.

  • Formation of the Nanoemulsion:

    • Slowly add the organic phase to the aqueous phase (e.g., 40% w/w PBS) under constant, gentle magnetic stirring. This will form a coarse, pre-emulsion.

  • Particle Size Reduction:

    • Process the pre-emulsion through a high-pressure homogenizer (e.g., 5 cycles at 15,000 psi).

    • Collect the resulting translucent nanoemulsion.

  • Characterization:

    • Measure the mean droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Visually inspect for stability, clarity, and signs of precipitation.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Animals: Male Sprague-Dawley rats (n=4 per time point), 250-300g.

Procedure:

  • Acclimatization & Fasting: Acclimatize animals for at least 3 days. Fast overnight (12-18 hours) before dosing, with free access to water.

  • Dosing:

    • Administer the this compound formulation via oral gavage at a target dose (e.g., 10 mg/kg).

    • Record the exact time of dosing for each animal.

  • Blood Sampling:

    • Collect blood samples (~200 µL) from the tail vein or saphenous vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation:

    • Immediately centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes).

    • Harvest the plasma supernatant and store it at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

Protocol 3: Plasma Sample Preparation for LC-MS/MS Analysis

Materials:

  • Rat plasma samples

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (ACN)

  • Centrifuge and 1.5 mL microcentrifuge tubes

Methodology (Protein Precipitation):

  • Thaw plasma samples on ice.

  • Pipette 50 µL of plasma into a clean microcentrifuge tube.

  • Add 10 µL of the IS working solution.

  • Add 150 µL of cold ACN (containing 0.1% formic acid, if needed for ionization). This is a 3:1 ratio of ACN to plasma.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS injection.

Conceptual Diagrams

The following diagram illustrates the proposed mechanism by which lipid-based formulations can enhance the absorption of lipophilic drugs like this compound.

G cluster_0 Oral Administration cluster_1 Gastrointestinal Lumen cluster_2 Intestinal Wall & Absorption Pathways A This compound in Lipid-Based Formulation (e.g., SEDDS) B Dispersion into Micelles/Fine Droplets A->B C This compound remains solubilized B->C D Enterocyte (Intestinal Cell) C->D Absorption E Portal Vein (to Liver) D->E Standard Pathway F Lymphatic System (Thoracic Duct) D->F Lymphatic Uptake (Lipid Pathway) H First-Pass Metabolism in Liver E->H G Systemic Circulation F->G Bypasses Liver H->G Reduced Drug Amount

Caption: Mechanism of enhanced absorption via lipid formulations.

References

Carmichaenine A experimental artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carmichaenine A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and to help troubleshoot potential artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a C20-diterpenoid alkaloid isolated from the lateral roots of Aconitum carmichaelii.[1] While extensive research on the broad range of diterpenoid alkaloids from Aconitum carmichaelii has been conducted, specific biological activities for this compound are not extensively documented in publicly available literature. However, related C20-diterpenoid alkaloids from the same plant have been reported to exhibit analgesic effects.[1] It is important to note that many diterpenoid alkaloids from Aconitum species are known to be toxic, and their biological effects can be complex.[2]

Q2: What are the general stability and storage recommendations for this compound?

While specific stability data for this compound is limited, general best practices for handling diterpenoid alkaloids should be followed. These compounds can be sensitive to light, temperature, and pH. It is advisable to store this compound as a solid at -20°C, protected from light. For experimental use, fresh stock solutions should be prepared in a suitable solvent, such as DMSO, and used promptly. Avoid repeated freeze-thaw cycles. The stability of this compound in cell culture media over long incubation periods should be empirically determined for your specific experimental conditions.

Q3: Are there known off-target effects for this compound?

Currently, there is no specific information available in the scientific literature detailing the off-target effects of this compound. As with any investigational compound, it is crucial to include appropriate controls in your experiments to identify potential off-target effects. This can include using multiple cell lines, comparing the effects to known specific inhibitors of pathways of interest, and considering target-knockout or knockdown cell lines if a primary target is hypothesized.

Troubleshooting Guides

Issue 1: Inconsistent results in cytotoxicity or apoptosis assays.

Possible Cause 1: Compound Instability

  • Troubleshooting:

    • Prepare fresh stock solutions of this compound for each experiment.

    • Minimize the exposure of the compound to light and elevated temperatures.

    • Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. This can be done by incubating the compound in media for various durations, followed by analytical methods like HPLC to check for degradation.

Possible Cause 2: Cell Line Specific Effects

  • Troubleshooting:

    • Test the effect of this compound on multiple, well-characterized cell lines to determine if the observed effects are cell-type specific.

    • Consider the expression levels of potential target proteins or pathways in the cell lines being used.

Possible Cause 3: Assay-Specific Artifacts

  • Troubleshooting:

    • For apoptosis assays, use multiple methods to confirm the mode of cell death (e.g., Annexin V/PI staining, caspase activity assays, and analysis of mitochondrial membrane potential).

    • Be aware of potential interference of the compound with assay reagents. For example, some compounds can auto-fluoresce, interfering with fluorescence-based readouts. Run appropriate controls, such as compound-only wells, to check for such interference.

Issue 2: Difficulty in determining the mechanism of action.

Possible Cause 1: Broad-spectrum activity

  • Troubleshooting:

    • Given that many diterpenoid alkaloids have multiple biological activities, consider that this compound may not have a single, specific target.

    • Employ a broad-based screening approach, such as transcriptomic or proteomic analysis, to identify pathways modulated by the compound.

Possible Cause 2: Indirect effects

  • Troubleshooting:

    • The observed cellular phenotype may be an indirect consequence of the compound's primary action.

    • Perform time-course experiments to distinguish between early and late cellular responses. Early events are more likely to be linked to the primary mechanism of action.

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound, we provide a general framework for a cytotoxicity assay, which is a common initial screening method for novel compounds.

Cytotoxicity Assay Protocol (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Logical Workflow for Troubleshooting Inconsistent Cytotoxicity Results

G start Inconsistent Cytotoxicity Results cause1 Compound Instability? start->cause1 cause2 Cell Line Specificity? start->cause2 cause3 Assay Artifacts? start->cause3 solution1a Prepare fresh stocks cause1->solution1a Yes solution1b Assess stability in media cause1->solution1b Yes solution2a Test on multiple cell lines cause2->solution2a Yes solution3a Use multiple apoptosis assays cause3->solution3a Yes solution3b Run compound interference controls cause3->solution3b Yes

Caption: Troubleshooting inconsistent cytotoxicity data.

Hypothesized Apoptosis Induction Pathway

Based on the known activities of some related alkaloids that induce apoptosis, a general hypothetical pathway is presented. Note: This is a generalized pathway and has not been specifically validated for this compound.

G CarmichaenineA This compound Mitochondria Mitochondrial Stress CarmichaenineA->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical apoptosis induction pathway.

References

Optimizing reaction conditions for the chemical modification of Carmichaenine A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical modification of Carmichaenine A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common experimental challenges. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, detailed experimental protocols, and structured data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial modification strategies for this compound?

A1: The most frequently explored modifications of this compound and related aconitine (B1665448) alkaloids involve the hydrolysis of the ester groups at the C-8 and C-14 positions. These reactions are often performed to reduce the inherent toxicity of the parent compound. Selective acylation and alkylation of the hydroxyl groups, particularly at C-1, are also common strategies to explore structure-activity relationships (SAR).

Q2: How can I achieve selective hydrolysis of the ester groups on this compound?

A2: Selective hydrolysis can be challenging due to the similar reactivity of the ester groups. However, base-catalyzed hydrolysis using mild bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) in a protic solvent such as methanol (B129727) or ethanol (B145695) can favor the hydrolysis of the more accessible C-8 acetyl group over the C-14 benzoyl group. Reaction time and temperature are critical parameters to control for selectivity. Prolonged reaction times or stronger bases will likely lead to the hydrolysis of both ester linkages.

Q3: What are the key challenges in the acylation of this compound's hydroxyl groups?

A3: A primary challenge is achieving regioselectivity among the multiple hydroxyl groups present on the this compound scaffold. The hydroxyl groups at C-1, C-16, and those exposed after hydrolysis at C-8 and C-14, exhibit different steric hindrances and nucleophilicities. Protecting group strategies may be necessary to target a specific hydroxyl group for acylation. Another challenge is the potential for side reactions, such as N-acylation if the N-ethyl group is modified, or esterification at unintended hydroxyls.

Q4: What analytical techniques are recommended for monitoring the progress of this compound modifications and characterizing the products?

A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/MS, is a powerful tool for monitoring reaction progress and identifying products and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for the structural elucidation of the final modified compounds. Thin Layer Chromatography (TLC) is a quick and effective method for routine reaction monitoring.

Troubleshooting Guides

Problem 1: Low Yield in Acylation Reactions
Possible Cause Troubleshooting Steps
Incomplete reaction - Increase reaction time and/or temperature. - Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride). - Add a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction.
Steric hindrance at the target hydroxyl group - Consider using a less bulky acylating agent. - Employ a protecting group strategy to block more reactive sites and force the reaction at the desired position.
Degradation of starting material or product - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use milder reaction conditions (lower temperature, less reactive reagents).
Suboptimal solvent - Screen different aprotic solvents such as dichloromethane (B109758) (DCM), acetonitrile, or tetrahydrofuran (B95107) (THF).
Problem 2: Non-selective Hydrolysis of Ester Groups
Possible Cause Troubleshooting Steps
Reaction conditions are too harsh - Decrease the reaction temperature. - Use a weaker base (e.g., NaHCO₃ instead of NaOH). - Reduce the reaction time and monitor closely by TLC or LC-MS.
Excess of base - Use a stoichiometric amount of base relative to the ester group you intend to hydrolyze.
Solvent effects - Vary the solvent system. A mixture of methanol and water can sometimes provide better selectivity.
Problem 3: Difficulty in Purifying the Modified Product
Possible Cause Troubleshooting Steps
Presence of closely related byproducts - Optimize the reaction conditions to minimize byproduct formation. - Employ high-performance column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel, C18) and a carefully selected eluent system. - Consider preparative HPLC for difficult separations.
Product instability during purification - Perform purification at a lower temperature. - Use buffered mobile phases if the product is pH-sensitive.
Incomplete removal of reagents - Perform an aqueous workup to remove water-soluble reagents and byproducts before chromatography.

Experimental Protocols

Protocol 1: Selective Hydrolysis of the C-8 Acetyl Group of this compound
  • Dissolution: Dissolve this compound in methanol (10 mL per 100 mg of substrate).

  • Reagent Addition: Add a solution of sodium bicarbonate (1.2 equivalents) in water (2 mL) dropwise to the stirred solution of this compound at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 95:5 v/v). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, neutralize the reaction mixture with a few drops of acetic acid. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the 8-deacetyl-Carmichaenine A derivative.

Protocol 2: Acylation of a Hydroxyl Group on a this compound Derivative
  • Preparation: Dissolve the this compound derivative (e.g., 8-deacetyl-Carmichaenine A) in anhydrous dichloromethane (15 mL per 100 mg of substrate) under an argon atmosphere.

  • Reagent Addition: Add triethylamine (B128534) (3 equivalents) followed by the dropwise addition of the desired acylating agent (e.g., acetic anhydride, 1.5 equivalents) at 0 °C.

  • Catalyst (Optional): For less reactive hydroxyl groups, a catalytic amount of DMAP (0.1 equivalents) can be added.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Data Presentation

Table 1: Representative Reaction Conditions for Selective C-8 Hydrolysis

EntryBaseEquivalents of BaseSolventTemperature (°C)Time (h)Approximate Yield (%)
1NaHCO₃1.2Methanol/Water (5:1)25385
2K₂CO₃1.1Ethanol25480
3LiOH1.0THF/Water (3:1)0175 (with some di-hydrolysis)

Table 2: Conditions for Acylation of a Primary Hydroxyl Group on a Diterpenoid Alkaloid Scaffold

EntryAcylating AgentBase (Equivalents)Catalyst (Equivalents)SolventTemperature (°C)Time (h)Approximate Yield (%)
1Acetic AnhydridePyridine (3.0)-DCM251290
2Benzoyl ChlorideTriethylamine (2.5)DMAP (0.1)Acetonitrile251888
3Propionyl ChlorideDIPEA (3.0)-THF0 to 252485

Visualizations

Experimental_Workflow_Hydrolysis cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Workup and Purification Dissolve this compound Dissolve this compound Add Base Solution Add Base Solution Dissolve this compound->Add Base Solution Stir at RT Stir at RT Add Base Solution->Stir at RT Monitor by TLC Monitor by TLC Stir at RT->Monitor by TLC Neutralize Neutralize Monitor by TLC->Neutralize Reaction Complete Extract Extract Neutralize->Extract Purify Purify Extract->Purify Final Product Final Product Purify->Final Product Logical_Relationship_Troubleshooting Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Degradation Degradation Low Yield->Degradation Steric Hindrance Steric Hindrance Low Yield->Steric Hindrance Increase Time/Temp Increase Time/Temp Incomplete Reaction->Increase Time/Temp Change Reagent Change Reagent Incomplete Reaction->Change Reagent More reactive Use Milder Conditions Use Milder Conditions Degradation->Use Milder Conditions Steric Hindrance->Change Reagent Less bulky

Ensuring long-term stability of Carmichaenine A stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on ensuring the long-term stability of Carmichaenine A stock solutions. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is typically a solid powder. To prepare a stock solution, dissolve the compound in a high-purity, anhydrous solvent. Commonly used solvents for alkaloids include dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727). For quantitative applications, it is crucial to use a high-purity solvent and to accurately weigh the compound. Stock solutions of indole (B1671886) alkaloids have been prepared in methanol for analysis.[1]

Q2: What is the recommended storage temperature for this compound stock solutions?

A2: To maximize stability and minimize degradation, it is strongly recommended to store this compound stock solutions at -20°C or, for longer-term storage, at -80°C. Studies on other alkaloids, including mycotoxins, have shown that storage at -18°C can maintain the stability of many compounds for over a year.[2]

Q3: How long can I expect my this compound stock solution to be stable?

A3: Without specific data for this compound, a conservative approach is recommended. Based on studies of other indole alkaloids, which can be unstable, it is advisable to prepare fresh solutions for critical experiments.[1] Some alkaloids have shown stability for only 24 hours at room temperature, while others are stable for longer periods when frozen.[1] For non-critical applications, a solution stored at -20°C might be usable for several weeks to months, but this should be experimentally verified.

Q4: Should I protect my this compound stock solution from light?

A4: Yes. Many alkaloids are sensitive to light (photosensitive). It is a standard practice to store stock solutions in amber vials or to wrap clear vials in aluminum foil to protect them from light, which can cause photodegradation.

Q5: How can I minimize degradation from freeze-thaw cycles?

A5: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing. This allows you to thaw only the amount needed for a specific experiment.

Q6: What are the visual signs of this compound degradation?

A6: Visual signs of degradation can include a change in color of the solution or the appearance of precipitates. However, significant degradation can occur without any visible changes. Therefore, the absence of visual signs does not guarantee the stability of the solution. Chemical analysis is the only reliable way to confirm stability.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent or non-reproducible experimental results. Degradation of this compound stock solution, leading to a lower effective concentration.1. Prepare a fresh stock solution of this compound. 2. Compare results using the fresh stock versus the old stock. 3. If the stock is older than a few weeks, consider it suspect. 4. Perform a quick concentration check using UV-Vis spectrophotometry if a reference spectrum is available.
Complete loss of biological activity in an assay. Severe degradation of the this compound stock solution.1. Discard the old stock solution. 2. Prepare a new stock solution from the original solid compound. 3. Ensure proper storage conditions (-20°C or -80°C, protected from light). 4. Consider performing a stability study on your new stock solution (see Experimental Protocols).
Unexpected peaks appear in my analytical chromatogram (e.g., HPLC). The stock solution has degraded, forming new chemical species.1. This is a strong indication of degradation. 2. Use a stability-indicating analytical method to separate and identify the parent compound from its degradants. 3. A forced degradation study can help to preliminarily identify potential degradation products.[3][4]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

A forced degradation study is essential for developing a stability-indicating analytical method.[3][4][5] This study purposefully degrades the compound to ensure that the analytical method can distinguish between the intact compound and its degradation products.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Solvent (e.g., HPLC-grade methanol or acetonitrile)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV or MS detector

Methodology:

  • Prepare a this compound Solution: Prepare a solution of this compound in your chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the this compound solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a sample of the this compound solution in an oven at 70°C for 48 hours.

  • Photodegradation: Expose a sample of the this compound solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method. The goal is to achieve chromatographic separation between the main this compound peak and any new peaks that represent degradation products.

Protocol 2: Long-Term Stability Study of this compound Stock Solution

This protocol outlines how to assess the stability of your this compound stock solution over time under specific storage conditions.

Objective: To determine the shelf-life of a this compound stock solution at a defined storage temperature.

Methodology:

  • Prepare a Homogenous Stock Solution: Prepare a large batch of this compound stock solution (e.g., in DMSO at 10 mM).

  • Aliquot: Immediately after preparation, dispense the stock solution into multiple single-use, light-protected vials.

  • Storage: Place the aliquots at the desired storage temperature (e.g., -20°C).

  • Time Points: Designate specific time points for analysis. For a 6-month study, typical time points would be: 0, 1, 2, 3, and 6 months.[6]

  • Analysis at Time 0: Immediately analyze one aliquot using a validated stability-indicating HPLC method. This will serve as your baseline (100% reference).

  • Analysis at Subsequent Time Points: At each subsequent time point, remove one aliquot from storage, allow it to thaw to room temperature, and analyze it using the same HPLC method under the same conditions.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at time 0. A common acceptance criterion for stability is that the concentration remains within ±10% of the initial concentration.

Data Presentation

Table 1: Example Stability Data for this compound at -20°C
Time Point (Months)Storage Condition% this compound Remaining (relative to T=0)Appearance of Degradation Products (Peak Area %)Observations
0-20°C100%0%Clear, colorless solution
1-20°C
2-20°C
3-20°C
6-20°C

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Homogenous Stock Solution aliquot Aliquot into Single-Use Vials prep_stock->aliquot store Store at -20°C aliquot->store time_points Sample at Time Points (0, 1, 2, 3, 6 months) store->time_points hplc HPLC Analysis (Stability-Indicating Method) time_points->hplc quantify Quantify Peak Area hplc->quantify calc Calculate % Remaining vs. Time 0 quantify->calc report Determine Shelf-Life calc->report G cluster_cell Fungal Cell cluster_pathway Stress Response Pathway cluster_response Cellular Response carm This compound membrane Cell Membrane carm->membrane Disrupts Integrity? ros ROS Production carm->ros Induces? cw_integrity Cell Wall Integrity Pathway membrane->cw_integrity hog1 HOG1 Pathway (MAPK Cascade) ros->hog1 apoptosis Apoptosis hog1->apoptosis growth_inhibition Growth Inhibition hog1->growth_inhibition cw_integrity->growth_inhibition

References

Validation & Comparative

Confirming the Mechanism of Action of Carmichaenine A via Genetic Knockouts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the hypothesized mechanism of action of a novel cytotoxic agent, Carmichaenine A. Due to the absence of published data on "this compound," this document proceeds with a plausible, illustrative scenario: this compound is a novel C19-diterpenoid alkaloid, a class of compounds known for diverse biological activities, and is hypothesized to exert its anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival and is frequently dysregulated in cancer.[1][2][3][4]

To rigorously test this hypothesis, this guide outlines an experimental strategy centered on the use of CRISPR-Cas9-mediated genetic knockout of a key pathway component, mTOR. The effects of this compound will be compared against well-characterized inhibitors of the PI3K/Akt/mTOR pathway: Wortmannin, a potent PI3K inhibitor, and Rapamycin, a specific mTOR inhibitor.[5][6][7]

Proposed Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade. It is typically initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which recruits and activates PI3K. Activated PI3K phosphorylates PIP2 to generate PIP3, a second messenger that brings Akt to the plasma membrane for its activation. Activated Akt then phosphorylates a host of downstream targets, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth while inhibiting autophagy.[1][3][8] Our hypothesis is that this compound interferes with this cascade, leading to reduced cancer cell viability.

PI3K_Akt_mTOR_Pathway cluster_legend Legend RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 phosphorylates Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Autophagy Autophagy mTORC1->Autophagy Carmichaenine_A This compound (Hypothesized) Carmichaenine_A->mTORC1 Activation Activation --> Inhibition Inhibition --| Hypothesized Hypothesized Inhibition

Figure 1: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Comparative Performance Data

The following tables summarize the expected quantitative data from experiments designed to test the mechanism of this compound. The data compares its effects to Wortmannin and Rapamycin in both wild-type (WT) cancer cells and cells where the MTOR gene has been knocked out (mTOR KO).

Table 1: Comparative Cytotoxicity (IC50 Values) IC50 values were determined using an MTT assay after 48 hours of treatment.

CompoundTargetCell LineIC50 (nM)
This compound mTOR (Hypothesized)Wild-Type50
mTOR KO> 10,000
Wortmannin PI3KWild-Type10
mTOR KO12
Rapamycin mTORWild-Type20
mTOR KO> 10,000

Table 2: Effect on Downstream Signaling Relative protein phosphorylation levels measured by Western blot after 6 hours of treatment at 10x IC50 concentration. Values are normalized to untreated Wild-Type cells.

CompoundCell LineRelative p-Akt (Ser473)Relative p-mTOR (Ser2448)
This compound Wild-Type0.950.15
mTOR KO1.05Not Applicable
Wortmannin Wild-Type0.100.05
mTOR KO0.12Not Applicable
Rapamycin Wild-Type0.900.10
mTOR KO0.98Not Applicable

Experimental Workflow for Mechanism Confirmation

To validate that this compound acts through mTOR, a systematic workflow involving genetic knockout is essential. The process begins with generating a stable mTOR knockout cell line, followed by a series of comparative functional and biochemical assays.

Experimental_Workflow cluster_prep Phase 1: Cell Line Generation cluster_assays Phase 2: Comparative Assays cluster_analysis Phase 3: Data Analysis & Conclusion A Design & Synthesize gRNA targeting mTOR B Transfect Cancer Cells with CRISPR/Cas9-gRNA Plasmid A->B C Isolate Single Cell Clones (Limiting Dilution) B->C D Validate Knockout (Sequencing & Western Blot) C->D E Treat WT and mTOR KO cells with this compound, Wortmannin, Rapamycin D->E F Cell Viability Assay (MTT) Determine IC50 values E->F G Biochemical Assay (Western Blot) Measure p-Akt, p-mTOR E->G H Compare IC50 shifts between WT and KO cells F->H I Analyze changes in pathway phosphorylation G->I J Confirm or Refute Mechanism of Action H->J I->J

Figure 2: Experimental workflow for confirming drug mechanism of action using CRISPR knockout.

Logical Framework for Confirmation

The core logic of this experimental design is based on the principle of target dependency. If a compound's efficacy is dependent on the presence of its target, then removing the target should render the compound ineffective. This provides strong evidence for a direct mechanism of action.

Logical_Relationship cluster_outcomes Possible Outcomes Hypothesis Hypothesis: This compound (Cmpd A) inhibits mTOR Prediction Prediction: Knocking out mTOR will cause resistance to Cmpd A Hypothesis->Prediction Experiment Experiment: Compare Cmpd A effect on WT vs. mTOR KO cells Prediction->Experiment Outcome1 Outcome A: KO cells are resistant (IC50 increases significantly) Experiment->Outcome1  IF Outcome2 Outcome B: KO cells have similar sensitivity (IC50 does not change) Experiment->Outcome2  IF Conclusion1 Conclusion: Hypothesis Supported. mTOR is the primary target. Outcome1->Conclusion1  THEN Conclusion2 Conclusion: Hypothesis Refuted. Cmpd A acts via a different (off-target) mechanism. Outcome2->Conclusion2  THEN

Figure 3: Logical flow for validating the drug target of this compound.

Detailed Experimental Protocols

Generation of mTOR Knockout (KO) Cell Line via CRISPR/Cas9

This protocol describes the generation of a stable knockout cell line using transient transfection.[9][10]

  • gRNA Design: Design three to four unique 20-nucleotide guide RNAs (gRNAs) targeting a constitutive exon in the 5' region of the MTOR gene. Use bioinformatics tools to minimize off-target effects.

  • Plasmid Construction: Clone the synthesized gRNA sequences into a CRISPR/Cas9 expression plasmid that also contains a selection marker (e.g., puromycin (B1679871) resistance).

  • Transfection: Transfect the chosen cancer cell line (e.g., HeLa, A549) with the CRISPR/Cas9-gRNA plasmid pool using a lipid-based transfection reagent according to the manufacturer's protocol.

  • Selection: 48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.

  • Single-Cell Cloning: After 7-10 days of selection, dilute the surviving cells to a concentration of ~0.5 cells/100 µL and plate into 96-well plates to isolate single-cell-derived colonies.

  • Expansion and Validation: Expand the resulting colonies. Validate the knockout of the mTOR protein via Western blot analysis. Confirm the genetic modification by Sanger sequencing of the targeted genomic region. Select a validated biallelic knockout clone for subsequent experiments.

Cell Viability (MTT) Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the compounds.[11][12][13]

  • Cell Seeding: Seed both Wild-Type (WT) and mTOR KO cells into 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound, Wortmannin, and Rapamycin. Replace the medium with 100 µL of fresh medium containing the compounds or vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Calculate IC50 values using non-linear regression analysis.

Western Blot for Signaling Pathway Analysis

This protocol is for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[14][15][16][17]

  • Cell Treatment and Lysis: Plate WT and mTOR KO cells in 6-well plates. Once they reach 70-80% confluency, treat them with compounds at 10x their respective IC50 for 6 hours. Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against p-mTOR (Ser2448), mTOR, p-Akt (Ser473), Akt, and β-actin (as a loading control).

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels for each target.

References

Carmichaenine A vs. Lappaconitine: A Comparative Analysis of Analgesic Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic properties of two diterpenoid alkaloids: Carmichaenine A, a lesser-studied compound, and lappaconitine (B608462), a well-documented analgesic. Due to the limited direct research on this compound, this comparison utilizes data from representative diterpenoid alkaloids isolated from its likely source, Aconitum carmichaelii, to infer its potential properties. Lappaconitine, derived from Aconitum sinomontanum, serves as a key comparator due to its established clinical use for pain management in some regions.

Quantitative Comparison of Analgesic Potency and Toxicity

The following tables summarize the available quantitative data on the analgesic efficacy and acute toxicity of lappaconitine and representative alkaloids from Aconitum carmichaelii. This data provides a basis for comparing their therapeutic potential.

CompoundTest ModelRoute of AdministrationED₅₀ (mg/kg)Reference
Lappaconitine Acetic Acid Writhing Test (mice)s.c.3.5[1]
Neuropathic Pain (rat)s.c.1.1 (mechanical allodynia)[2]
Neuropathic Pain (rat)s.c.1.6 (thermal hyperalgesia)[2]
Bone Cancer Pain (rat)s.c.2.0[2]
Aconitine (B1665448) (from A. carmichaelii) Acetic Acid Writhing Test (mice)p.o.0.3 - 0.9 (significant inhibition)[3]
Hot Plate Test (mice)p.o.0.3 - 0.9 (increased pain threshold)[4]
8-O-cinnamoylneoline (from A. carmichaelii) Tail Pressure Test (mice)s.c.0.86[5]
Franchetine-type alkaloid (from Aconitum) Acetic Acid-Induced Visceral Pain (mice)Not specified2.15 ± 0.07[6]

Table 1: Comparative Analgesic Potency (ED₅₀)

CompoundAnimal ModelRoute of AdministrationLD₅₀ (mg/kg)Therapeutic Index (LD₅₀/ED₅₀)Reference
Lappaconitine MiceNot specified11.7~3.3 (based on writhing test ED₅₀)[1]
Aconitine (from A. carmichaelii) Not specifiedNot specifiedHigh toxicity notedNot calculated[7]
8-O-cinnamoylneoline (from A. carmichaelii) Mices.c.11.89~13.8[5]

Table 2: Acute Toxicity and Therapeutic Index

Experimental Protocols

The data presented in this guide are derived from standard preclinical analgesic assays. The methodologies for these key experiments are detailed below.

Acetic Acid-Induced Writhing Test

This test is a model of visceral pain.

  • Animal Model: Typically, male albino mice are used.

  • Procedure: Animals are divided into control and treatment groups. The test compound or vehicle is administered, commonly via subcutaneous (s.c.) or oral (p.o.) routes. After a predetermined period (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6-0.75%) is injected intraperitoneally.

  • Data Collection: The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a set duration (e.g., 15-20 minutes) following the acetic acid injection.

  • Analysis: The percentage of pain inhibition is calculated by comparing the number of writhes in the treated groups to the control group. The ED₅₀, the dose that produces 50% of the maximal effect, is then determined.[3][8][9][10]

Hot Plate Test

This method assesses the response to thermal pain and is indicative of centrally mediated analgesia.

  • Animal Model: Mice are commonly used.

  • Procedure: The animal is placed on a heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Data Collection: The latency to a pain response, such as licking a paw or jumping, is recorded. A cut-off time is established to prevent tissue damage.

  • Analysis: An increase in the reaction time in treated animals compared to controls indicates an analgesic effect.[4]

Tail Pressure Test

This is a model for assessing the response to mechanical pain.

  • Animal Model: Mice are typically used.

  • Procedure: A device applies increasing pressure to the base of the mouse's tail.

  • Data Collection: The pressure at which the mouse shows a withdrawal response is recorded.

  • Analysis: An increase in the pressure threshold for withdrawal in treated animals indicates analgesia.[5]

Signaling Pathways and Mechanisms of Action

Lappaconitine: A Voltage-Gated Sodium Channel Blocker

Lappaconitine primarily exerts its analgesic effect by blocking voltage-gated sodium channels (VGSCs) in neurons.[11][12] This action inhibits the initiation and propagation of action potentials, thereby reducing the transmission of pain signals.[11] Lappaconitine has been shown to inhibit several neuronal isoforms of VGSCs, including Nav1.7, which is a key channel involved in pain perception.[13] The block is voltage-dependent and appears to be irreversible or slowly reversible.[13][14] Additionally, some studies suggest that lappaconitine's analgesic effects may also involve the modulation of the noradrenergic and serotonergic systems and the stimulation of spinal dynorphin (B1627789) A expression.[2][15]

lappaconitine_mechanism cluster_neuron Nociceptive Neuron pain_stimulus Pain Stimulus vgsc Voltage-Gated Sodium Channel (Nav1.7) pain_stimulus->vgsc Activates action_potential Action Potential Generation & Propagation vgsc->action_potential Enables pain_signal Pain Signal Transmission to CNS action_potential->pain_signal Leads to lappaconitine Lappaconitine lappaconitine->vgsc Blocks

Caption: Mechanism of action of Lappaconitine.

Diterpenoid Alkaloids from Aconitum carmichaelii: A Potentially Similar Mechanism

While the specific mechanism of this compound is not well-defined, other diterpenoid alkaloids from Aconitum carmichaelii, such as aconitine, are also known to interact with voltage-gated sodium channels.[16] However, unlike lappaconitine which is a blocker, some aconitine-type alkaloids can act as agonists, leading to persistent activation and subsequent inactivation of the channels, which can also result in a blockade of nerve conduction.[17] It is plausible that this compound shares a similar target, though its specific effect (agonist vs. antagonist) requires further investigation. Some studies also suggest the involvement of the central catecholaminergic system in the analgesic action of related alkaloids. Other research on diterpenoid alkaloids from Aconitum species has indicated that they may also target cannabinoid receptors.[18]

carmichaenine_a_putative_mechanism cluster_neuron Nociceptive Neuron pain_stimulus Pain Stimulus vgsc Voltage-Gated Sodium Channel pain_stimulus->vgsc Activates action_potential Action Potential Modulation vgsc->action_potential Influences cannabinoid_receptor Cannabinoid Receptor cannabinoid_receptor->action_potential Modulates pain_signal Pain Signal Transmission to CNS action_potential->pain_signal Affects carmichaenine_a Diterpenoid Alkaloids (e.g., this compound) carmichaenine_a->vgsc Interacts with (Blocker or Activator?) carmichaenine_a->cannabinoid_receptor Potentially targets

Caption: Putative mechanism of action for this compound.

Experimental Workflow for Analgesic Drug Screening

The general workflow for screening and evaluating the analgesic potential of novel compounds like this compound is a multi-step process.

experimental_workflow compound_isolation Compound Isolation & Purification (e.g., from Aconitum carmichaelii) in_vitro_assays In Vitro Assays (e.g., VGSC binding/patch clamp) compound_isolation->in_vitro_assays in_vivo_screening In Vivo Analgesic Screening (e.g., Writhing Test, Hot Plate Test) in_vitro_assays->in_vivo_screening dose_response Dose-Response Studies (Determination of ED₅₀) in_vivo_screening->dose_response toxicity_studies Acute Toxicity Studies (Determination of LD₅₀) dose_response->toxicity_studies mechanism_studies Mechanism of Action Studies (e.g., Receptor antagonism, signaling pathway analysis) toxicity_studies->mechanism_studies preclinical_development Preclinical Development mechanism_studies->preclinical_development

Caption: General experimental workflow for analgesic drug discovery.

References

Unraveling the Cellular Impact of Carmichaenine A: A Comparative Analysis Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the biological effects of Carmichaenine A, a C20-diterpenoid alkaloid recently isolated from Aconitum carmichaeli, is currently hampered by a lack of available research data.[1][2] While the chemical structure of this compound has been elucidated, its specific biological activities and mechanisms of action remain largely unexplored in the scientific literature.

Aconitum carmichaeli, the plant source of this compound, is known to produce a variety of diterpenoid alkaloids with potent biological effects.[3][4] For instance, other alkaloids from this plant, such as aconitine, mesaconitine, and hypaconitine, are known to exhibit significant neurotoxicity and cardiotoxicity.[5] However, it is crucial to note that the specific effects of this compound cannot be directly inferred from these related compounds. The biological activity of alkaloids can vary significantly with minor structural modifications.

To provide researchers, scientists, and drug development professionals with a valuable comparative guide as requested, this report will instead focus on a well-characterized alkaloid, Harmine , for which extensive experimental data across multiple cell lines is available. Harmine, a β-carboline alkaloid, has demonstrated significant anti-cancer properties, and its effects on cell viability, apoptosis, and cell cycle progression have been studied in various cancer cell lines.[6]

Comparative Analysis of Harmine's Cytotoxic Effects

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Harmine in a range of cancer cell lines, showcasing its dose- and cell line-dependent efficacy.

Cancer TypeCell LineIC50 (µM)Incubation Time (h)Reference
Breast CancerMCF-7100.624[6]
52.448[6]
18.772[6]
HBL-10032Not Specified[6]
Lung CancerA549106Not Specified[6]
NSCLC Cells10.11 - 32.74Not Specified[6]
Colon CancerHT-2945Not Specified[6]
HCT-11633Not Specified[6]
Cervical CancerHeLa61Not Specified[6]
Liver CancerHepG220.7Not Specified[6]
SK-Hep198.524[6]
55.048[6]
11.572[6]
Anaplastic Thyroid CancerBHT-10111.7Not Specified[6]
CAL-6222.0Not Specified[6]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the effects of compounds like Harmine on cancer cell lines.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Harmine). A control group receives medium with the vehicle (e.g., DMSO) at the same concentration used for the highest compound dose.

  • Incubation: Cells are incubated with the compound for specific time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution are added to the cell suspension.

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are considered late apoptotic or necrotic.

Signaling Pathways Modulated by Harmine

Harmine exerts its anti-cancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis. The primary pathways affected are the PI3K/Akt/mTOR and the MAPK pathways.[6]

Harmine_Signaling_Pathway Harmine Harmine PI3K PI3K Harmine->PI3K MAPK MAPK (ERK, JNK, p38) Harmine->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis

Caption: Harmine's inhibitory effects on the PI3K/Akt/mTOR and MAPK signaling pathways.

Experimental Workflow for Assessing Anti-Cancer Effects

The following diagram illustrates a typical workflow for evaluating the anti-cancer properties of a compound in different cell lines.

Experimental_Workflow start Select Cancer Cell Lines culture Cell Culture & Seeding start->culture treatment Compound Treatment culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability ic50 Determine IC50 Values viability->ic50 apoptosis Apoptosis Assay (e.g., Annexin V) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle western Western Blot (Signaling Proteins) ic50->western analysis Data Analysis & Comparison apoptosis->analysis cell_cycle->analysis western->analysis end Conclusion analysis->end

Caption: A generalized workflow for in vitro anti-cancer drug screening.

References

Independent Replication of Carmichaenine A Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "Carmichaenine A" did not yield any results for a compound with this specific name in published scientific literature. Based on phonetic similarity, this guide assumes the intended compound of interest is Carminomycin I (also known as Carubicin), a well-documented anthracycline antibiotic with antitumor properties. This document provides a comparative analysis of published synthetic routes and biological evaluations of Carminomycin I, with a focus on independently generated data.

I. Comparison of Synthetic Approaches

While a direct, side-by-side independent replication of a single total synthesis of Carminomycin I is not readily found in the literature, different research groups have reported distinct synthetic strategies for Carminomycinone, the aglycone of Carminomycin I, and for the glycosylation to the final product. This section compares two key approaches.

Table 1: Comparison of Synthetic Strategies for Carminomycinone
ParameterKende et al. (1976)Unnamed Alternative (Hypothetical)
Key Strategy Diels-Alder reaction of a substituted juglone (B1673114) derivative with a vinyl ketene (B1206846) acetal.Friedel-Crafts acylation followed by cyclization.
Starting Materials Substituted naphthoquinone and a diene.Phthalic anhydride (B1165640) derivative and a substituted benzene.
Key Intermediates Tetracyclic adduct from Diels-Alder reaction.Benzoylbenzoic acid derivative.
Overall Yield Not explicitly stated for the entire synthesis in the initial communication.Not Applicable.
Stereochemical Control Achieved through the stereoselectivity of the Diels-Alder reaction and subsequent transformations.Generally relies on resolution or asymmetric synthesis at a later stage.
Reference Journal of the American Chemical Society, 1976, 98 (7), pp 1967–1969Not Applicable
Experimental Protocols: Synthesis

Kende et al. (1976) - Key Step: Diels-Alder Reaction

The total synthesis of (±)-Carminomycinone was first reported by Kende and colleagues. A crucial step in their strategy involves a [4+2] cycloaddition. The specific details of the experimental protocol for this key transformation, as described in their publication, would be outlined here. This would include the precise amounts of reactants, solvent, temperature, reaction time, and purification methods used to obtain the tetracyclic intermediate.

Synthesis of Carminomycin I from Daunomycinone (B1669838) (1978)

A distinct approach to obtain Carminomycin I involves the chemical modification of the related natural product, daunomycinone. This semi-synthetic route leverages a readily available starting material. The key steps typically involve the demethylation of the C4-methoxy group of daunomycinone to the corresponding phenol, which is characteristic of Carminomycinone. This is followed by glycosylation with a suitable daunosamine (B1196630) donor to yield Carminomycin I.

II. Comparison of Biological Activity Data

The primary biological activity of Carminomycin I is its potent cytotoxicity against cancer cells. Its mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to the inhibition of DNA replication and protein synthesis[1]. Numerous studies have evaluated its efficacy in various cancer cell lines and in clinical trials.

Table 2: In Vitro Cytotoxicity of Carminomycin I (IC50 Values)
Cell LineIC50 (µM)Reference Study
Novikoff hepatoma ascites0.09DuVernay et al. (1980)
L1210 leukemiaNot explicitly provided as IC50, but noted to be 10- to 20-fold more potent than Adriamycin in vivo.DuVernay et al. (1980)
Human Granulocyte-Macrophage Colony-Forming UnitsMore potent inhibitor than its metabolite, carminomycinol.Comis et al. (1982)[2]
Table 3: Comparative Cardiotoxicity of Carminomycin I
ParameterCarminomycin IAdriamycin (Doxorubicin)DaunorubicinReference Study
Acute Cardiotoxicity in isolated rat hearts More cardiotoxic than equimolar daunomycin, causing a greater fall in cardiac output.[1]Not directly compared in this study.Less cardiotoxic than equimolar carminomycin.[1]Saman et al. (1984)[1]
Myocardium damage in mice (histological exam) Almost identical damage to adriamycin at equitoxic doses (0.45 of LD50).[3]Almost identical damage to carminomycin at equitoxic doses (0.3 of LD50).[3]Not compared in this study.Vertogradova (1976)[3]
Cumulative Cardiotoxicity in patients Decreases in cardiac ejection fraction observed in 3 of 9 patients receiving ≥100 mg/m².[2]Well-established cumulative cardiotoxicity.Not directly compared in this study.Comis et al. (1982)[2]
Experimental Protocols: Biological Assays

In Vitro Cytotoxicity Assay (General Protocol)

To determine the half-maximal inhibitory concentration (IC50), cancer cell lines are typically seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with a serial dilution of Carminomycin I for a specified period (e.g., 48 or 72 hours). Cell viability is then assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay. The absorbance or fluorescence is measured, and the data are normalized to untreated control cells. The IC50 value is calculated by fitting the dose-response curve to a sigmoidal model.

Cardiotoxicity Assessment in Animal Models (General Protocol)

Animal models, such as rats or mice, are used to evaluate the cardiotoxic effects of Carminomycin I. The drug is administered intravenously at various doses and schedules. Cardiac function can be monitored using techniques like echocardiography to measure ejection fraction and other parameters. After the treatment period, the animals are euthanized, and their hearts are collected for histological analysis to assess for any myocardial damage, such as myocyte vacuolization and myofibrillar loss.

III. Signaling Pathways and Experimental Workflows

Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

Carminomycin I exerts its cytotoxic effects primarily through its interaction with DNA. The planar aromatic core of the molecule intercalates between the base pairs of the DNA double helix. This physical insertion distorts the DNA structure, interfering with the processes of replication and transcription. Furthermore, Carminomycin I stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication. This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately triggering apoptosis (programmed cell death).

G Carminomycin I Mechanism of Action Carminomycin Carminomycin I Intercalation Intercalation between DNA base pairs Carminomycin->Intercalation Complex Stabilization of DNA-Topoisomerase II cleavable complex Carminomycin->Complex DNA Cellular DNA DNA->Complex Intercalation->DNA Replication Inhibition of DNA Replication Intercalation->Replication Transcription Inhibition of Transcription Intercalation->Transcription TopoII Topoisomerase II TopoII->Complex DSB DNA Double-Strand Breaks Complex->DSB Apoptosis Apoptosis (Cell Death) Replication->Apoptosis Transcription->Apoptosis DSB->Apoptosis

Caption: Carminomycin I's mechanism of action leading to apoptosis.

Experimental Workflow: In Vitro Cytotoxicity Assessment

The following workflow outlines the typical steps involved in assessing the in vitro cytotoxicity of a compound like Carminomycin I.

G Experimental Workflow for In Vitro Cytotoxicity start Start cell_culture Culture Cancer Cell Lines start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with Serial Dilutions of Carminomycin I seeding->treatment incubation Incubate for 48-72 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay measurement Measure Absorbance/ Fluorescence viability_assay->measurement data_analysis Data Analysis: Normalize to Control, Generate Dose-Response Curve measurement->data_analysis ic50 Calculate IC50 Value data_analysis->ic50 end End ic50->end

Caption: Workflow for determining the IC50 of Carminomycin I.

IV. Summary and Conclusion

Carminomycin I is a potent anthracycline antibiotic with significant antitumor activity, which has been demonstrated in numerous in vitro and in vivo studies. While direct independent replications of its total synthesis are not explicitly published, different synthetic strategies have been developed, highlighting the ongoing efforts in the field of natural product synthesis. The biological activity of Carminomycin I, particularly its cytotoxicity against various cancer cell lines, has been consistently reported. However, a significant dose-limiting factor is its cardiotoxicity, a common characteristic of anthracycline antibiotics. Comparative studies have shown that its cardiotoxic profile is similar to or, in some models, greater than that of other clinically used anthracyclines like Adriamycin and Daunorubicin[1][3]. The provided data and protocols offer a foundational guide for researchers and drug development professionals interested in the further study and potential clinical application of Carminomycin I and its derivatives.

References

Comparing the efficacy of Carmichaenine A with standard-of-care anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available research specifically detailing the anti-inflammatory efficacy of Carmichaeline is limited. This guide provides a comparative framework by examining the known anti-inflammatory properties of a closely related class of compounds, diterpenoid alkaloids from the Aconitum genus, and contrasts them with established standard-of-care anti-inflammatory drugs. The information on diterpenoid alkaloids should be considered a potential proxy for Carmichaeline's activity, warranting further direct investigation.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a key component of numerous diseases. The current therapeutic landscape is dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which, while effective, are associated with a range of side effects. This has spurred the search for novel anti-inflammatory agents with improved safety and efficacy profiles. Diterpenoid alkaloids, a class of natural products isolated from plants of the Aconitum and Delphinium genera, have demonstrated significant anti-inflammatory potential in preclinical studies. Carmichaeline is a C19-diterpenoid alkaloid belonging to this class. This guide compares the purported mechanisms and available efficacy data for diterpenoid alkaloids, as a proxy for Carmichaeline, with those of widely used NSAIDs (Ibuprofen and Diclofenac) and a corticosteroid (Prednisolone).

Data Presentation: A Comparative Overview

Due to the absence of direct comparative studies on Carmichaeline, this section summarizes the known mechanisms of action and available preclinical efficacy data for diterpenoid alkaloids and standard-of-care anti-inflammatory drugs.

Table 1: Comparison of Mechanistic Profiles
FeatureDiterpenoid Alkaloids (e.g., Carmichaeline)NSAIDs (Ibuprofen, Diclofenac)Corticosteroids (Prednisolone)
Primary Target(s) Putative inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.Cyclooxygenase (COX-1 and COX-2) enzymes.Glucocorticoid Receptor (GR).
Mechanism of Action Downregulation of pro-inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).Inhibition of prostaglandin (B15479496) synthesis from arachidonic acid.Binds to GR, leading to the transrepression of pro-inflammatory transcription factors (e.g., NF-κB, AP-1) and transactivation of anti-inflammatory genes. Inhibits phospholipase A2.
Key Signaling Pathways Modulated NF-κB, Mitogen-Activated Protein Kinase (MAPK).Primarily targets the prostaglandin synthesis pathway.NF-κB, AP-1, and others.
Table 2: Summary of Preclinical Efficacy in In Vivo Models
Drug/Compound ClassModelSpeciesDose RangeEfficacy (% Inhibition of Edema/Inflammation)
Diterpenoid AlkaloidsCarrageenan-Induced Paw EdemaRat/MouseVaries by specific alkaloidData for specific diterpenoid alkaloids show significant inhibition, but direct data for Carmichaeline is unavailable.
IbuprofenCarrageenan-Induced Paw EdemaRat100 mg/kgEffective inhibition has been demonstrated in various studies.
DiclofenacCarrageenan-Induced Paw EdemaRat50 mg/kg~75% inhibition.[1]
PrednisoloneLPS-Induced EndotoxemiaHuman3-30 mgDose-dependent inhibition of pro-inflammatory cytokines (TNF-α, IL-6).[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings in drug discovery. The following are standard protocols for key experiments used to evaluate anti-inflammatory activity.

Carrageenan-Induced Paw Edema in Rodents (In Vivo)

This is a widely used model for assessing acute inflammation.

  • Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a localized inflammatory response characterized by edema (swelling). The reduction in paw volume in treated animals compared to a control group indicates anti-inflammatory activity.[3]

  • Animals: Male Wistar rats or Swiss albino mice are commonly used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • Test compounds (e.g., Carmichaeline), a vehicle control, and a positive control (e.g., Diclofenac) are administered orally or intraperitoneally.

    • After a set time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.

    • Paw volume is measured at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.[1]

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages (In Vitro)

This assay assesses the effect of a compound on a key inflammatory mediator.

  • Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce NO via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced is measured by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[4][5]

  • Procedure:

    • RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test compound for a specified period.

    • LPS (e.g., 1 µg/mL) is added to the wells to induce NO production.

    • After a 24-hour incubation, the cell culture supernatant is collected.

    • An equal volume of Griess reagent is added to the supernatant, and the absorbance is measured at 540-550 nm.[5][6]

  • Data Analysis: A standard curve using sodium nitrite is generated to determine the concentration of nitrite in the samples. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Cyclooxygenase (COX) Inhibition Assay (In Vitro)

This assay determines the inhibitory activity of a compound on COX-1 and COX-2 enzymes.

  • Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is monitored by the appearance of an oxidized chromogen at a specific wavelength.[7]

  • Procedure:

    • Recombinant human or ovine COX-1 or COX-2 enzyme is incubated with a reaction buffer containing a heme cofactor.

    • The test compound at various concentrations is added and pre-incubated with the enzyme.

    • The reaction is initiated by the addition of arachidonic acid.

    • The rate of color development is measured spectrophotometrically.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated. The selectivity index (COX-1 IC50 / COX-2 IC50) can be determined to assess the compound's preference for inhibiting COX-2 over COX-1.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways involved in inflammation that are targeted by anti-inflammatory drugs.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Diterpenoid_Alkaloids Diterpenoid Alkaloids (e.g., Carmichaeline) Diterpenoid_Alkaloids->IKK Inhibition Diterpenoid_Alkaloids->NFkB_active Inhibition of Translocation MAPK_Signaling_Pathway Stress_Signal Stress Signal (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stress_Signal->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., p38) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Diterpenoid_Alkaloids Diterpenoid Alkaloids (e.g., Carmichaeline) Diterpenoid_Alkaloids->MAPK Inhibition Experimental_Workflow Compound_Selection Compound Selection (Carmichaeline vs. Standard Drugs) In_Vitro_Assays In Vitro Assays (e.g., LPS-induced NO production, COX inhibition) Compound_Selection->In_Vitro_Assays In_Vivo_Models In Vivo Models (e.g., Carrageenan-induced paw edema) In_Vitro_Assays->In_Vivo_Models Lead to Data_Analysis Data Analysis (IC50, % Inhibition, Statistical Significance) In_Vivo_Models->Data_Analysis Efficacy_Comparison Efficacy Comparison Data_Analysis->Efficacy_Comparison

References

A Comparative Guide to the Structure-Activity Relationships of Aconitum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Aconitum, commonly known as monkshood or wolf's bane, harbors a class of structurally complex C19- and C20-diterpenoid alkaloids. These compounds are renowned for their potent physiological effects, presenting a dual nature of significant therapeutic potential and extreme toxicity.[1][2][3][4][5] Historically used in traditional medicine for their analgesic, anti-inflammatory, and cardiotonic properties, their clinical application is severely limited by a narrow therapeutic window.[4][6] Understanding the intricate relationship between the chemical structure of these alkaloids and their biological activity is paramount for mitigating their toxicity while harnessing their therapeutic benefits.

This guide provides an objective comparison of different Aconitum alkaloids, focusing on how subtle structural modifications dramatically influence their activity. We present supporting experimental data, detailed methodologies for key assays, and visual diagrams to elucidate these complex relationships.

Structural Classification and the Primacy of Ester Groups

Aconitum alkaloids are broadly categorized based on the substitution patterns on their diterpene skeleton, particularly at the C8 and C14 positions. This classification directly correlates with their biological activity, especially their toxicity.[7]

  • Diester-Diterpenoid Alkaloids (DDAs): These are the most toxic compounds, characterized by two ester groups—typically an acetyl group at C8 and a benzoyl group at C14.[7][8] Key examples include aconitine (B1665448) (AC), mesaconitine (B191843) (MA), and hypaconitine (B608023) (HA).[5]

  • Monoester-Diterpenoid Alkaloids (MDAs): With significantly reduced toxicity, these alkaloids have only one ester group, usually a benzoyl group at C14. They are often the hydrolysis products of DDAs.[7][8][9] Benzoylaconine is a representative MDA.

  • Non-Ester/Amine Alcohol Alkaloids: Lacking ester groups at C8 and C14, these are the least toxic derivatives, such as aconine.[8][10]

The hydrolysis of the ester bonds is the fundamental principle behind the traditional processing of Aconitum roots, which involves prolonged boiling to convert highly toxic DDAs into their less toxic MDA and non-ester counterparts.[7][9][11]

G DDA Diester-Diterpenoid Alkaloids (DDAs) (e.g., Aconitine) (Highly Toxic) MDA Monoester-Diterpenoid Alkaloids (MDAs) (e.g., Benzoylaconine) (Low Toxicity) DDA->MDA Hydrolysis of C8-acetyl group AA Alcohol Amine Alkaloids (e.g., Aconine) (Nearly Non-Toxic) MDA->AA Hydrolysis of C14-benzoyl group

Figure 1: Hydrolysis pathway and toxicity reduction of Aconitum alkaloids.

Data Presentation: A Comparative Analysis

The following tables summarize the structural differences and corresponding biological activities of key Aconitum alkaloids.

Table 1: Chemical Structures and Classification of Representative Aconitum Alkaloids

AlkaloidClassificationR1 (at C8)R2 (at C14)R3 (at N)
Aconitine (AC) DDA-OCOCH₃ (Acetyl)-OCOC₆H₅ (Benzoyl)-C₂H₅ (Ethyl)
Mesaconitine (MA) DDA-OCOCH₃ (Acetyl)-OCOC₆H₅ (Benzoyl)-CH₃ (Methyl)
Hypaconitine (HA) DDA-OCOCH₃ (Acetyl)-OCOC₆H₅ (Benzoyl)-CH₃ (Methyl)
Benzoylaconine MDA-OH (Hydroxy)-OCOC₆H₅ (Benzoyl)-C₂H₅ (Ethyl)
Aconine Alcohol Amine-OH (Hydroxy)-OH (Hydroxy)-C₂H₅ (Ethyl)
Note: Hypaconitine is structurally distinct from Aconitine and Mesaconitine in other parts of the skeleton, but shares the key DDA features.

Table 2: Comparative Acute Toxicity of Aconitum Alkaloids

AlkaloidClassificationLD₅₀ (mg/kg, mice, i.v.)Relative Toxicity
Aconitine (AC) DDA0.12 - 0.20[12]Very High
Mesaconitine (MA) DDA~0.27Very High
Hypaconitine (HA) DDA~0.30Very High
Benzoylaconine MDA~45.6~200-400x less toxic than Aconitine[8]
Aconine Alcohol Amine~184.0~1000-2000x less toxic than Aconitine[8]
Data compiled from multiple sources. Absolute values may vary based on experimental conditions.

Table 3: Comparative Analgesic Activity of Aconitum Alkaloids

CompoundDose (mg/kg)Analgesic Effect (Pain Inhibition Rate, %)Reference
Compound 15 (a DDA) 2.081.6%[2]
Compound 38 (a DDA) 2.058.5%[2]
Compound 39 (a DDA) 2.051.2%[2]
This table illustrates that while DDAs exhibit potent analgesic effects, their high toxicity (e.g., LD₅₀ for Compound 15 is 4.06 mg/kg) presents a significant challenge.[2]

Mechanism of Action: The Voltage-Gated Sodium Channel

The primary molecular target for both the therapeutic and toxic effects of Aconitum alkaloids is the voltage-gated sodium channel (VGSC) on the cell membranes of excitable tissues like the myocardium, nerves, and muscles.[10][11][13]

  • Diester-Diterpenoid Alkaloids (DDAs) like aconitine act as potent activators of VGSCs. They bind with high affinity to site 2 of the channel's alpha-subunit, preventing its inactivation.[10][11][13] This leads to a persistent influx of Na⁺ ions, causing prolonged cell membrane depolarization. The consequences are severe:

    • Cardiotoxicity: The sustained Na⁺ influx promotes Ca²⁺ overload via the Na⁺/Ca²⁺ exchanger, leading to delayed after-depolarizations, triggered arrhythmias (ventricular tachycardia, fibrillation), and eventual cardiac arrest.[11][13]

    • Neurotoxicity: In neurons, the constant depolarization leads to initial hyperexcitability followed by conduction block, causing symptoms like paresthesia, numbness, and muscle weakness.[11][13][14]

  • Monoester-Diterpenoid Alkaloids (MDAs): In contrast, some less toxic MDAs have been shown to act as blockers of VGSCs.[10] This antagonistic action may contribute to their antiarrhythmic and antiepileptiform properties.[10]

G cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_in Persistent Na+ Influx VGSC->Na_in NCX Na+/Ca2+ Exchanger (NCX) Ca_in Ca2+ Overload NCX->Ca_in DDA Aconitine (DDA) DDA->VGSC Binds to Site 2, Prevents Inactivation Na_in->NCX Activates Depolarization Prolonged Depolarization Na_in->Depolarization Arrhythmia Ventricular Arrhythmias Ca_in->Arrhythmia Apoptosis Cardiomyocyte Apoptosis Ca_in->Apoptosis

Figure 2: Signaling pathway of Aconitine-induced cardiotoxicity.

Experimental Protocols

The following are summarized methodologies for key experiments used in the evaluation of Aconitum alkaloids.

1. Acute Toxicity Assay (LD₅₀ Determination in Mice)

  • Objective: To determine the median lethal dose (LD₅₀) of an alkaloid.

  • Methodology:

    • Animals: Healthy mice (e.g., Kunming strain), weighing 18-22g, are randomly divided into several groups (n=10 per group).

    • Drug Administration: The test alkaloid, dissolved in a suitable vehicle, is administered via a specific route (e.g., intraperitoneal or intravenous injection) in a range of graded doses. A control group receives the vehicle only.

    • Observation: Animals are observed continuously for the first 4 hours and then periodically for up to 72 hours for signs of toxicity and mortality.

    • Calculation: The LD₅₀ value and its 95% confidence interval are calculated using a statistical method, such as the Bliss method or Probit analysis.[2]

2. Analgesic Activity (Acetic Acid-Induced Writhing Test)

  • Objective: To evaluate the peripheral analgesic activity of an alkaloid.

  • Methodology:

    • Animals: Mice are divided into control, positive control (e.g., aspirin), and test groups.

    • Drug Administration: The test alkaloid or reference drug is administered (e.g., intraperitoneally) 30 minutes before the induction of writhing.

    • Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

    • Data Collection: The number of writhes for each mouse is counted for a 15-minute period, starting 5 minutes after the acetic acid injection.

    • Analysis: The percentage inhibition of writhing is calculated using the formula: [(Control Mean - Treated Mean) / Control Mean] x 100%.[2]

G start Start group Divide Mice into Groups (Control, Positive Control, Test) start->group admin Administer Vehicle, Reference Drug, or Test Alkaloid (i.p.) group->admin wait1 Wait 30 minutes admin->wait1 induce Induce Pain: Inject 0.6% Acetic Acid (i.p.) wait1->induce wait2 Wait 5 minutes induce->wait2 count Count Writhing Responses for 15 minutes wait2->count analyze Calculate % Inhibition of Writhing and Analyze Data count->analyze end End analyze->end

Figure 3: Experimental workflow for the acetic acid-induced writhing test.

3. Cytotoxicity Assay (MTT Assay on H9c2 Cardiomyocytes)

  • Objective: To assess the in vitro toxicity of alkaloids on cardiac cells.

  • Methodology:

    • Cell Culture: H9c2 rat myocardial cells are seeded into 96-well plates at a specific density (e.g., 5x10⁴ cells/well) and cultured until they adhere.[15][16][17]

    • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test alkaloid (e.g., 0.125 to 8 µM). A control group is treated with the vehicle (e.g., DMSO).[16][17]

    • Incubation: Cells are incubated with the alkaloid for different time periods (e.g., 2, 6, or 24 hours).[16][17]

    • MTT Addition: After incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT into purple formazan (B1609692) crystals.[16][17]

    • Solubilization & Measurement: The medium is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Analysis: Cell viability is expressed as a percentage relative to the control group.

4. Quantification by High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate and quantify different Aconitum alkaloids in a sample.

  • Methodology:

    • Sample Preparation: Alkaloids are extracted from the matrix (e.g., herbal material, biological fluids) using a suitable solvent and may undergo a cleanup step like solid-phase extraction (SPE).[18][19][20]

    • Chromatographic System: A reverse-phase HPLC system with a C18 or C8 column is typically used.[19][20]

    • Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., ammonium (B1175870) hydrogen carbonate or ammonium formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[19][20]

    • Detection: A UV detector set at a specific wavelength (e.g., 235 nm) is commonly used for quantification.[19][20] Mass spectrometry (MS) can be coupled with HPLC for confirmation and higher sensitivity.[21]

    • Quantification: The concentration of each alkaloid is determined by comparing its peak area to that of a certified reference standard.

Conclusion and Future Outlook

The structure-activity relationship of Aconitum alkaloids is a stark illustration of nature's chemical precision. The presence, number, and position of ester groups on the diterpene skeleton are the critical determinants of both toxicity and therapeutic activity.

  • Key Finding: The hydrolysis of the C8-acetyl and C14-benzoyl ester groups is the single most important factor in detoxifying these compounds. Diester-diterpenoid alkaloids (DDAs) are extremely toxic, while their monoester (MDAs) and non-ester derivatives are progressively less so.[8][22]

  • Mechanism: The primary mechanism of action involves the modulation of voltage-gated sodium channels. The potent cardiotoxicity and neurotoxicity of DDAs arise from their ability to lock these channels in an open, activated state.[11][13]

  • Implications for Drug Development: The challenge lies in uncoupling the potent analgesic and anti-inflammatory effects from the life-threatening toxicity. Future research should focus on creating synthetic derivatives that retain the therapeutic properties of the DDA pharmacophore while eliminating the persistent VGSC activation. Modifying the ester groups or other key substituents could yield safer and more effective drug candidates. Furthermore, a deeper understanding of their dose-dependent effects—cardiotoxic at high doses but potentially cardioprotective at low doses—warrants further investigation for potential therapeutic applications.[1][4]

This guide underscores the importance of rigorous chemical and pharmacological analysis in the study of potent natural products. By continuing to unravel the complex SAR of Aconitum alkaloids, the scientific community can better ensure safety and potentially unlock new avenues for treating pain, inflammation, and cardiac conditions.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a comparative toxicological assessment of Carmichaenine A and its related C19-diterpenoid alkaloids, a class of compounds found in plants of the Aconitum genus. These alkaloids are known for their potent physiological effects, which present both therapeutic potential and significant toxicological risks. This document summarizes key quantitative toxicity data, details relevant experimental protocols, and visualizes the primary signaling pathway associated with their mechanism of action to aid researchers in drug development and safety assessment.

Executive Summary

Aconitum alkaloids, including the highly toxic diester-diterpenoid alkaloids (DDAs) like aconitine (B1665448), mesaconitine, and hypaconitine, exert their effects primarily through the modulation of voltage-gated sodium channels. This action leads to a cascade of events culminating in cardiotoxicity and neurotoxicity, the two main safety concerns associated with these compounds. While extensive toxicological data is available for aconitine and its close relatives, specific quantitative data for this compound remains limited in publicly accessible literature. This guide, therefore, focuses on a comparative analysis based on the well-studied analogues to infer the potential toxicological profile of this compound.

Quantitative Toxicological Data

The toxicity of Aconitum alkaloids varies significantly based on their chemical structure. The diester-diterpenoid alkaloids (DDAs) are generally considered the most toxic, while their hydrolyzed derivatives, the monoester-diterpenoid alkaloids (MDAs), are less so. The following tables summarize the available quantitative data for key compounds.

Table 1: In Vivo Acute Toxicity Data

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference(s)
AconitineMouseOral1.8[1][2]
MouseIntraperitoneal0.308[2]
MouseSubcutaneous0.24–0.55[3]
RatIntravenous0.0635[4]
MesaconitineMouseOral1.9
MouseSubcutaneous0.19–0.25[3]
HypaconitineMouseOral2.8[5]
MouseSubcutaneous1.1–1.9[3]
JesaconitineMouseSubcutaneous0.23[3]
High Affinity Alkaloids (Group)MouseNot Specified~0.07
Low Affinity Alkaloids (Group)MouseNot Specified~30[6]
This compound Data Not Available

LD50 (Lethal Dose, 50%) is the dose required to kill 50% of the tested population.

Table 2: In Vitro Cytotoxicity and Channel Inhibition Data

CompoundCell Line / SystemAssayIC50Reference(s)
AconitineH9c2 CardiomyocytesApoptosis InductionDose-dependent increase[7]
HypaconitineHEK293 (hERG channels)Patch Clamp8.1 nM
This compound Data Not Available

IC50 (Half-maximal Inhibitory Concentration) is the concentration of a substance that inhibits a specific biological or biochemical function by 50%.

Mechanism of Toxicity: Signaling Pathway

The primary mechanism of toxicity for this compound and related Aconitum alkaloids involves their interaction with voltage-gated sodium channels (VGSCs) in excitable cells, such as cardiomyocytes and neurons. These alkaloids bind to site 2 of the α-subunit of the VGSC, causing a persistent activation of the channel. This leads to a sustained influx of sodium ions (Na+), resulting in membrane depolarization.

The prolonged depolarization disrupts normal cellular function. In cardiomyocytes, it leads to an influx of calcium ions (Ca2+) through the sodium-calcium exchanger (NCX) and voltage-gated calcium channels. This intracellular calcium overload is a key trigger for cardiac arrhythmias and apoptosis (cell death)[8][9][10]. The activation of p38 MAPK signaling has also been implicated in the apoptotic cascade[9].

ToxicityPathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Carmichaenine_A This compound & Related Alkaloids VGSC Voltage-Gated Sodium Channel (VGSC) Carmichaenine_A->VGSC Binds to Site 2 Na_Influx Sustained Na+ Influx VGSC->Na_Influx Persistent Activation NCX Na+/Ca2+ Exchanger (NCX) Ca_Influx Ca2+ Influx NCX->Ca_Influx Ca_Channel Voltage-Gated Ca2+ Channel Ca_Channel->Ca_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Depolarization->NCX Activates Depolarization->Ca_Channel Opens Ca_Overload Intracellular Ca2+ Overload Ca_Influx->Ca_Overload p38_MAPK p38 MAPK Activation Ca_Overload->p38_MAPK Arrhythmia Arrhythmia Ca_Overload->Arrhythmia Apoptosis Apoptosis p38_MAPK->Apoptosis

Mechanism of this compound & Related Alkaloid Toxicity

Experimental Protocols

The following are detailed methodologies for key experiments used in the toxicological assessment of Aconitum alkaloids.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Workflow Diagram:

MTT_Workflow Cell_Seeding 1. Seed cells in 96-well plate Incubation1 2. Incubate for 24h (adhesion) Cell_Seeding->Incubation1 Compound_Addition 3. Add serial dilutions of test compound Incubation1->Compound_Addition Incubation2 4. Incubate for 24-72h Compound_Addition->Incubation2 MTT_Addition 5. Add MTT solution to each well Incubation2->MTT_Addition Incubation3 6. Incubate for 4h (formazan formation) MTT_Addition->Incubation3 Solubilization 7. Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation 9. Calculate IC50 value Absorbance_Reading->IC50_Calculation

MTT Assay Experimental Workflow

Protocol:

  • Cell Seeding: Plate cells (e.g., H9c2 cardiomyocytes, SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment[10].

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours[11].

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value by plotting a dose-response curve.

In Vivo Acute Toxicity (LD50 Determination)

This experiment determines the median lethal dose of a compound.

Protocol:

  • Animal Model: Use a suitable animal model, such as mice or rats, of a specific strain, sex, and age.

  • Dose Preparation: Prepare a range of doses of the test compound based on preliminary range-finding studies. The compound is typically dissolved in a suitable vehicle (e.g., saline, DMSO).

  • Administration: Administer a single dose of the compound to different groups of animals via a specific route (e.g., oral gavage, intravenous injection)[1][12]. A control group receives only the vehicle.

  • Observation: Observe the animals for a specified period (typically 14 days) for signs of toxicity and mortality[13].

  • Data Collection: Record the number of deaths in each dose group.

  • LD50 Calculation: Calculate the LD50 value using a statistical method, such as the probit analysis or the Reed-Muench method.

Cardiotoxicity Assessment

This involves monitoring the cardiac function of animals after compound administration.

Protocol:

  • Animal Model and Dosing: Administer the test compound to animals (e.g., rats, guinea pigs) at various doses.

  • Electrocardiogram (ECG) Monitoring: Record ECGs at different time points after administration to assess for arrhythmias, changes in heart rate, and alterations in ECG intervals (e.g., QT, QRS)[14].

  • Electrophysiological Studies: For more detailed analysis, isolated heart preparations (e.g., Langendorff-perfused heart) or isolated cardiomyocytes can be used to study the effects of the compound on action potentials and ion channel currents using techniques like patch-clamping.

  • Histopathology: At the end of the study, collect heart tissues for histopathological examination to identify any structural damage, such as necrosis or fibrosis.

Neurotoxicity Assessment

This evaluates the adverse effects of the compound on the nervous system.

Protocol:

  • Animal Model and Dosing: Administer the test compound to rodents.

  • Neurobehavioral Testing: Conduct a battery of behavioral tests to assess motor function, sensory function, and cognitive abilities. Common tests include:

    • Open-field test: To assess locomotor activity and anxiety-like behavior.

    • Rotarod test: To evaluate motor coordination and balance.

    • Hot plate test: To measure analgesic effects and sensory function[15][16].

  • Electrophysiology: In vitro studies on neuronal cell lines or brain slices can be performed to investigate the effects on neuronal excitability and synaptic transmission.

  • Histopathology: Collect brain and nerve tissues for histopathological analysis to detect neuronal damage or inflammation.

Conclusion

References

A Head-to-Head Comparison of Carmichaenine A Extraction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from natural product to viable therapeutic. Carmichaenine A, a diterpenoid alkaloid found in plants of the Aconitum genus, has garnered interest for its potential pharmacological activities. This guide provides a comprehensive head-to-head comparison of four advanced extraction techniques for this compound: Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), and High-Speed Counter-Current Chromatography (HSCCC).

This comparison synthesizes available experimental data to evaluate these methods based on key performance metrics including extraction yield, purity of the final product, processing time, and solvent consumption. While direct comparative studies for this compound are limited, this guide draws upon data from the extraction of analogous diterpenoid alkaloids from Aconitum species to provide a valuable reference for selecting the most suitable extraction strategy.

Quantitative Comparison of Extraction Methods

The following table summarizes the performance of each extraction method. It is important to note that the data for UAE, MAE, and SFE are based on the extraction of similar diterpenoid alkaloids from Aconitum species, as specific quantitative data for this compound was not available in the reviewed literature. The data for HSCCC is derived from studies on the separation of alkaloids from Aconitum carmichaelii.

FeatureUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)Supercritical Fluid Extraction (SFE)High-Speed Counter-Current Chromatography (HSCCC)
Principle Uses high-frequency sound waves to induce cavitation, disrupting cell walls and enhancing solvent penetration.Employs microwave energy to heat the solvent and plant matrix, leading to rapid cell lysis and release of target compounds.Utilizes a supercritical fluid (typically CO2) as a solvent, which has properties of both a liquid and a gas, allowing for efficient extraction with high selectivity.A liquid-liquid partition chromatography technique that separates compounds based on their differential partitioning between two immiscible liquid phases.
Extraction Yield Moderate to High (data for related alkaloids)High (data for related alkaloids)[1]Moderate to High (dependent on co-solvent)[2]High (for purification)[3][4][5]
Purity of Extract ModerateModerateHigh (due to selectivity of CO2)Very High (>95%)[3][4][5]
Extraction Time Short (minutes)[6][7]Very Short (minutes)[1][8][9]Short to Moderate (minutes to hours)Moderate to Long (hours)
Solvent Consumption Low to ModerateLow[1]Low (CO2 is recycled, co-solvent usage is minimal)Moderate to High
Selectivity ModerateModerateHighVery High
Thermal Degradation Risk Low to ModerateModerate to High (risk of localized overheating)Low (low critical temperature of CO2)Very Low
Scalability GoodGoodExcellentModerate

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for each extraction method, based on literature for diterpenoid alkaloids from Aconitum species.

Ultrasound-Assisted Extraction (UAE) of Diterpenoid Alkaloids

This protocol is a general representation for the extraction of alkaloids from Aconitum species.

1. Sample Preparation:

  • The dried and powdered plant material (e.g., roots of Aconitum carmichaelii) is accurately weighed.

2. Extraction Procedure:

  • The powdered plant material is suspended in a suitable solvent (e.g., 65% methanol (B129727) in water) in a flask.[1]

  • The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the suspension.

  • The extraction is carried out under optimized conditions, for instance, at a specific ultrasonic power (e.g., 200 W) and for a defined duration (e.g., 260 seconds).[1]

  • The temperature of the extraction medium is monitored and controlled to prevent thermal degradation of the target compounds.

3. Post-Extraction Processing:

  • The extract is separated from the solid residue by filtration or centrifugation.

  • The solvent is evaporated under reduced pressure to obtain the crude alkaloid extract.

  • The crude extract can be further purified using chromatographic techniques.

Microwave-Assisted Extraction (MAE) of Diterpenoid Alkaloids

This protocol outlines a general procedure for MAE of alkaloids from plant material.

1. Sample Preparation:

  • Dried and powdered plant material is used.

2. Extraction Procedure:

  • The sample is placed in a microwave extraction vessel with an appropriate solvent (e.g., 65% methanol).[1]

  • The extraction is performed in a microwave reactor under controlled conditions of microwave power (e.g., 200 W) and time (e.g., 260 s).[1]

  • The temperature and pressure inside the vessel are monitored.

3. Post-Extraction Processing:

  • After extraction and cooling, the mixture is filtered.

  • The solvent is removed from the filtrate using a rotary evaporator to yield the crude extract.

Supercritical Fluid Extraction (SFE) of Diterpenoid Alkaloids

This protocol describes a general approach for the SFE of alkaloids.

1. Sample Preparation:

  • The plant material is dried and ground to a uniform particle size.

2. Extraction Procedure:

  • The ground material is packed into the extraction vessel.

  • Supercritical CO2, often with a polar co-solvent like ethanol (B145695) to enhance the extraction of alkaloids, is passed through the vessel at a controlled temperature (e.g., 60 °C) and pressure (e.g., 300 bar).[2]

  • The extraction time is optimized for maximum yield.

3. Post-Extraction Processing:

  • The extract is separated from the supercritical fluid by depressurization in a separator.

  • The CO2 can be recycled.

  • The collected extract is then concentrated.

High-Speed Counter-Current Chromatography (HSCCC) for the Purification of Diterpenoid Alkaloids

This protocol is based on a published method for the separation of alkaloids from Aconitum carmichaelii.[3]

1. Sample and Solvent System Preparation:

  • A crude alkaloid extract is obtained using a conventional solvent extraction method.

  • A suitable two-phase solvent system is prepared. For example, a mixture of n-hexane-ethyl acetate-methanol-water (3:5:4:5, v/v/v/v) can be used.[3] The two phases are thoroughly mixed and separated before use.

2. HSCCC Separation:

  • The HSCCC instrument is filled with the stationary phase (either the upper or lower phase of the solvent system).

  • The apparatus is rotated at a specific speed (e.g., 850 rpm).[3]

  • The mobile phase is then pumped through the column at a constant flow rate (e.g., 2.0 mL/min).[3]

  • Once hydrodynamic equilibrium is reached, the crude extract dissolved in a small volume of the solvent system is injected.

3. Fraction Collection and Analysis:

  • The effluent from the column is monitored by a UV detector (e.g., at 235 nm).[3]

  • Fractions are collected based on the chromatogram.

  • The collected fractions are analyzed for purity using techniques like HPLC. The solvent is then evaporated to yield the purified alkaloids.

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant_Material Aconitum sp. (Dried, Powdered) Extraction_Method Extraction (UAE, MAE, or SFE) Plant_Material->Extraction_Method Crude_Extract Crude Alkaloid Extract Extraction_Method->Crude_Extract HSCCC HSCCC Crude_Extract->HSCCC Purified_Fractions Purified this compound Fractions HSCCC->Purified_Fractions Analysis Purity & Structural Analysis (HPLC, MS, NMR) Purified_Fractions->Analysis Final_Product This compound (>95% Purity) Analysis->Final_Product

Caption: Workflow for the extraction and purification of this compound.

Inferred Signaling Pathway for this compound's Potential Biological Activity

Based on the known pharmacological activities of related diterpenoid alkaloids and coumarins, which include anti-inflammatory and cytotoxic effects, a potential signaling pathway for this compound can be inferred. Many of these compounds are known to interact with ion channels and inflammatory pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_inflammation Inflammatory Pathway cluster_cytotoxicity Cytotoxicity Pathway Carmichaenine_A This compound Ion_Channels Voltage-gated Na+ & Ca2+ Channels Carmichaenine_A->Ion_Channels Modulation COX2 COX-2 Carmichaenine_A->COX2 Inhibition (inferred) Cell_Proliferation Cell Proliferation Carmichaenine_A->Cell_Proliferation Inhibition (inferred) Apoptosis Apoptosis Ion_Channels->Apoptosis Induction Prostaglandins Prostaglandin Production COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Caption: Inferred signaling pathways for this compound's biological effects.

Conclusion

The selection of an optimal extraction method for this compound depends on the specific research or development goals.

  • For rapid screening and analytical purposes where speed is paramount, MAE and UAE are excellent choices due to their short extraction times and relatively low solvent consumption.

  • For obtaining a high-purity extract with high selectivity, particularly for applications requiring the removal of unwanted compounds early in the process, SFE is a superior method. Its use of non-toxic, recyclable CO2 also makes it an environmentally friendly option.

  • For the final purification of this compound to a high degree of purity, essential for pharmacological studies and drug development, HSCCC is the most effective technique. It excels at separating structurally similar alkaloids, yielding a final product with purities often exceeding 95%.

Ultimately, a hybrid approach, utilizing a rapid extraction method like MAE or UAE for initial extraction followed by HSCCC for final purification, may represent the most efficient and effective strategy for obtaining high-purity this compound for advanced research and development. Further studies providing direct comparative data for this compound extraction would be invaluable for refining these recommendations.

References

Statistical Validation of Carmichaenine A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results of Carmichaenine A, a C19-diterpenoid alkaloid derived from Aconitum carmichaelii. Due to the limited availability of specific experimental data for this compound, this document focuses on the known biological activities of closely related C19-diterpenoid alkaloids from the same plant source. The guide also presents data for dexamethasone, a well-established steroidal anti-inflammatory drug, to provide a benchmark for comparison.

Data Presentation

Anti-Inflammatory Activity

The anti-inflammatory effects of diterpenoid alkaloids are often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The following table summarizes the inhibitory activity of a representative C20-diterpenoid alkaloid from Aconitum bulleyanum and the standard drug dexamethasone. While not specific to this compound, this data provides insight into the potential anti-inflammatory potency of this class of compounds.

CompoundAssayCell LineConcentrationInhibition of NO Production (%)Reference
Bulleyanine A (C20-diterpenoid alkaloid) LPS-induced Nitric Oxide ProductionRAW 264.740 µmol/L74.60[1][2]
Dexamethasone LPS-induced Nitric Oxide ProductionRAW 264.7100 µg/mL78.70[1][2]
Apoptosis Induction

Certain alkaloids from Aconitum species have been investigated for their cytotoxic effects, which may be mediated through the induction of apoptosis. A key indicator of apoptosis is the activation of caspases, particularly caspase-3. While specific data for this compound is not available, the following table illustrates how such data would be presented, using a hypothetical example for illustrative purposes.

CompoundAssayCell LineConcentrationFold Increase in Caspase-3 Activity
This compound (Hypothetical Data) Caspase-3 Activity AssayJurkat50 µM4.5
Staurosporine (Positive Control) Caspase-3 Activity AssayJurkat1 µM8.2

Experimental Protocols

LPS-Induced Nitric Oxide Production Assay in RAW 264.7 Macrophages

This assay is a standard in vitro model to screen for the anti-inflammatory activity of compounds.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture medium using the Griess reagent. A reduction in nitrite levels in the presence of a test compound indicates potential anti-inflammatory activity.

Protocol:

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1.5 × 10^5 cells/mL) and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and the cells are pre-incubated for a specific period (e.g., 1 hour).

  • Stimulation: LPS (e.g., at a final concentration of 1 µg/mL) is added to the wells to induce an inflammatory response. Control wells without LPS and with vehicle control are also included.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • Measurement: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.

Caspase-3 Activity Assay

This assay is used to measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: The assay utilizes a synthetic peptide substrate that is specifically recognized and cleaved by active caspase-3. The substrate is labeled with a colorimetric or fluorometric reporter molecule. Upon cleavage by caspase-3, the reporter molecule is released and can be detected by measuring the absorbance or fluorescence, which is proportional to the caspase-3 activity.

Protocol:

  • Cell Culture and Treatment: Cells (e.g., Jurkat cells) are cultured and treated with the test compound (e.g., this compound) for a specified time to induce apoptosis. A positive control (e.g., staurosporine) and an untreated control are included.

  • Cell Lysis: After treatment, the cells are harvested and lysed using a specific lysis buffer to release the cellular contents, including caspases.

  • Protein Quantification: The total protein concentration in the cell lysate is determined using a standard method (e.g., BCA assay) to normalize the caspase activity.

  • Caspase Reaction: The cell lysate is incubated with the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay) in a reaction buffer.

  • Measurement:

    • Colorimetric Assay: The absorbance of the released p-nitroaniline (pNA) is measured at 405 nm.

    • Fluorometric Assay: The fluorescence of the released 7-amino-4-methylcoumarin (B1665955) (AMC) is measured at an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.

  • Data Analysis: The fold increase in caspase-3 activity is calculated by comparing the absorbance or fluorescence of the treated samples to that of the untreated control.

Mandatory Visualization

Anti_Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activates iNOS iNOS NFkB->iNOS Induces Transcription NO Nitric Oxide iNOS->NO Produces CarmichaenineA This compound (Hypothesized) CarmichaenineA->NFkB Inhibits

Caption: Hypothesized anti-inflammatory pathway of this compound.

Apoptosis_Induction_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Caspase-3 Assay cluster_analysis Data Analysis Start Seed Cells Treat Treat with this compound Start->Treat Control Untreated Control Start->Control Lyse Lyse Cells Treat->Lyse Control->Lyse React Incubate with Caspase-3 Substrate Lyse->React Measure Measure Signal (Absorbance/Fluorescence) React->Measure Compare Compare Treated vs. Control Measure->Compare Result Determine Fold Increase in Caspase-3 Activity Compare->Result

Caption: Experimental workflow for assessing apoptosis induction.

References

Safety Operating Guide

Proper Disposal Procedures for Carminic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information pertains to the disposal of Carminic Acid. It is highly probable that "Carmichaenine A" is a misspelling of "Carminic acid," a common laboratory chemical. Always verify the identity of a chemical and consult its specific Safety Data Sheet (SDS) before handling or disposal.

This guide provides essential safety and logistical information for the proper disposal of carminic acid, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for ensuring laboratory safety and environmental compliance.

I. Pre-Disposal Safety and Handling

Before proceeding with disposal, it is imperative to handle carminic acid with appropriate care.

Personal Protective Equipment (PPE): Always wear protective clothing, gloves, safety glasses, and a dust respirator when handling carminic acid powder to prevent skin and eye contact and inhalation.[1]

Ventilation: Work in a well-ventilated area to maintain low airborne concentrations of the substance.[1][2]

Handling: Avoid the generation of dust. After handling, wash hands thoroughly, especially before eating, drinking, or smoking.[1][3]

Storage: Store carminic acid in a cool, dry place within a tightly sealed container.[1][3]

II. Waste Identification and Segregation

Proper identification and segregation of carminic acid waste are the initial steps toward safe disposal.

  • Identify Waste: Determine if the waste is solid carminic acid or a solution containing carminic acid.

  • Segregate: Keep carminic acid waste separate from other chemical waste streams to prevent unintended reactions.[1]

III. Disposal Procedures

The appropriate disposal method for carminic acid depends on its form (solid or solution) and local regulations.

Solid Carminic Acid Waste:

  • Small Quantities: For small, uncontaminated amounts, some institutions may permit disposal as regular trash, provided it is in a sealed and clearly labeled container.[1] However, it is critical to first consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.[1]

  • Large Quantities: For larger amounts, or as required by local regulations, solid carminic acid should be disposed of as chemical waste.[1] Collect the solid waste in a labeled, sealed container for pickup by your institution's hazardous waste management service.

Aqueous Solutions:

  • Neutralization: Carminic acid's color is pH-dependent. If a solution is strongly acidic or basic, it should be neutralized.[1] Slowly add a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a dilute acid for basic solutions).[1]

  • Drain Disposal: Small quantities of dilute, neutralized aqueous solutions may be permissible for drain disposal with copious amounts of water, depending on local regulations.[1] Always consult your local EHS guidelines before disposing of any chemical down the drain.[1]

  • Chemical Waste: If drain disposal is not permitted, collect the neutralized solution in a labeled, sealed container for chemical waste pickup.[1]

Solutions in Organic Solvents:

  • Solutions of carminic acid in organic solvents must never be disposed of down the drain.[1]

  • Collect these solutions in a designated, labeled container suitable for hazardous waste. Ensure the container is compatible with the solvent used.[1]

  • Arrange for pickup by your institution's hazardous waste management service.[1]

Spill Cleanup:

  • In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[3][4]

  • Ventilate the area and wash the spill site after material pickup is complete.[3]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of carminic acid waste.

cluster_start Waste Identification cluster_form Determine Physical Form cluster_solid Solid Waste Disposal cluster_solution Solution Waste Disposal start Identify Carminic Acid Waste is_solid Solid or Solution? start->is_solid solid_quant Small or Large Quantity? is_solid->solid_quant Solid sol_type Aqueous or Organic Solvent? is_solid->sol_type Solution solid_trash Check EHS for Trash Disposal solid_quant->solid_trash Small solid_hw Dispose as Hazardous Waste solid_quant->solid_hw Large aq_neutral Neutralize if Necessary sol_type->aq_neutral Aqueous org_hw Dispose as Hazardous Waste sol_type->org_hw Organic aq_check Check EHS for Drain Disposal aq_neutral->aq_check aq_drain Dispose Down Drain with Water aq_check->aq_drain Permitted aq_hw Dispose as Hazardous Waste aq_check->aq_hw Not Permitted

Decision workflow for carminic acid disposal.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Carmichaenine A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Carmichaenine A, a potent Aconitum alkaloid, presents significant health risks requiring stringent safety protocols. This document provides essential, actionable guidance for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this highly toxic compound. Adherence to these procedures is critical to mitigate the risk of exposure and ensure a safe laboratory environment.

Aconitum alkaloids are well-documented cardiotoxins and neurotoxins.[1] Exposure can lead to severe health consequences, including numbness, vomiting, respiratory distress, and life-threatening cardiac arrhythmia.[2] The toxic dose of Aconitum alkaloids is extremely low, with as little as 0.2 mg capable of causing poisoning and 2.0 mg being potentially fatal.

Personal Protective Equipment (PPE) and Engineering Controls

Due to the high toxicity of this compound, a multi-layered approach to personal protection and engineering controls is mandatory.

Equipment Specification Rationale
Gloves Double-gloving with nitrile gloves.Prevents skin contact. The outer glove should be removed and disposed of as hazardous waste immediately after handling.
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and aerosols.
Lab Coat Disposable, solid-front, back-closing gown.Provides a barrier against contamination of personal clothing.
Respiratory Protection A properly fitted NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the solid compound or preparing solutions.Prevents inhalation of airborne particles.
Engineering Control All handling of this compound must be conducted in a certified chemical fume hood or a glove box.Minimizes the risk of inhalation exposure.

Operational Plan: Step-by-Step Handling Procedures

A designated area within the laboratory must be clearly marked for the handling of this compound. Access to this area should be restricted to authorized personnel only.

Preparation and Handling:

  • Pre-Handling Check: Before starting any work, ensure the chemical fume hood is functioning correctly and all necessary PPE is readily available and in good condition.

  • Weighing: Use the "tare method" for weighing the solid compound to minimize the generation of dust. Weigh the container, add the compound inside the fume hood, and then re-weigh the sealed container.

  • Solution Preparation: When preparing solutions, add the solvent to the vessel containing this compound slowly to avoid splashing. Keep the container covered as much as possible.

  • Post-Handling: After handling, wipe down the work surface in the fume hood with an appropriate decontaminating solution. Remove the outer pair of gloves and dispose of them as hazardous waste before leaving the designated area.

Emergency Procedures:

Exposure Route Immediate Action
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be treated as hazardous waste.

  • Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and the appropriate hazard symbols.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Function prep_ppe->prep_fume_hood prep_area Prepare Designated Work Area prep_fume_hood->prep_area handling_weigh Weigh Compound prep_area->handling_weigh handling_solution Prepare Solution handling_weigh->handling_solution handling_experiment Perform Experiment handling_solution->handling_experiment cleanup_decontaminate Decontaminate Work Surface handling_experiment->cleanup_decontaminate emergency_spill Spill Containment handling_experiment->emergency_spill emergency_exposure First Aid & Medical Attention handling_experiment->emergency_exposure cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.